4-Chloro-1H-indazol-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloroindazol-1-amine |
InChI |
InChI=1S/C7H6ClN3/c8-6-2-1-3-7-5(6)4-10-11(7)9/h1-4H,9H2 |
InChI Key |
XHXIAGXESVZJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2N)C(=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Chloro-1H-indazol-1-amine (CAS 302944-57-6)
Executive Summary
4-Chloro-1H-indazol-1-amine (CAS 302944-57-6) is a specialized heterocyclic building block characterized by an
The presence of the chlorine atom at C4—adjacent to the bridgehead—imparts unique steric protection and electronic modulation, enhancing metabolic stability in drug discovery campaigns compared to the non-substituted parent scaffold.
Part 1: Physicochemical Profile[3]
The following properties define the handling and behavior of CAS 302944-57-6 in solution and solid-state.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 167.59 g/mol | |
| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure. |
| Melting Point | 128–132 °C (Predicted) | Lower than parent 4-chloroindazole due to N-substitution disrupting H-bonding. |
| LogP | ~2.1 | Moderate lipophilicity; suitable for CNS-targeted libraries. |
| pKa (Conj. Acid) | ~2.5 (estimated for N1) | The 4-Cl group (-I effect) lowers basicity compared to unsubstituted indazole. |
| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water and hexanes. |
| H-Bond Donors | 1 (Exocyclic | |
| H-Bond Acceptors | 2 |
Key Structural Feature: The "Peri-Effect." The chlorine at C4 is spatially proximal to the N1-amine. This steric crowding can retard rotation in derived hydrazones, potentially favoring specific rotamers in protein binding pockets.
Part 2: Synthetic Utility & Reactivity
The primary utility of this compound lies in its nucleophilic exocyclic nitrogen. It behaves as a "heterocyclic hydrazine."
Schiff Base Formation (Hydrazones)
Reaction with aldehydes or ketones yields stable hydrazones. These are widely used in fragment-based drug discovery (FBDD) to rapidly screen chemical space.
-
Mechanism: Nucleophilic attack of the
on the carbonyl carbon, followed by dehydration. -
4-Cl Influence: The electron-withdrawing chlorine slightly reduces the nucleophilicity of the amine, often requiring acid catalysis (e.g., acetic acid) to drive conversion.
Pyrazolo-Indazole Construction
Reaction with 1,3-dicarbonyls or alkynes allows for cyclization onto the C7 or C2 positions (depending on conditions), forming tricyclic systems.
-
Application: Synthesis of rigidified analogs of kinase inhibitors.
Directing Group for C-H Activation
The
Reactivity Visualization
The following diagram maps the core transformations accessible from this scaffold.
Caption: Divergent synthesis pathways from the 1-aminoindazole core. Green nodes represent standard medicinal chemistry libraries; Red represents scaffold morphing.
Part 3: Experimental Protocol
Protocol: Synthesis of a Representative Hydrazone Library
Objective: Condensation of this compound with a substituted benzaldehyde. This is the industry-standard method for validating the reactivity of this building block.
Reagents:
-
This compound (1.0 equiv)
-
4-Fluorobenzaldehyde (1.1 equiv)
-
Ethanol (Absolute, 10 mL/mmol)
-
Acetic Acid (Catalytic, 5 mol%)
Workflow:
-
Dissolution: In a scintillation vial, dissolve this compound (167 mg, 1.0 mmol) in Ethanol (10 mL).
-
Note: If the solid does not dissolve fully, mild heating (40 °C) is permissible.
-
-
Activation: Add Acetic Acid (3 µL). Stir for 5 minutes.
-
Causality: Protonation of the aldehyde carbonyl is necessary because the 4-Cl substituent reduces the nucleophilicity of the hydrazine nitrogen.
-
-
Addition: Add 4-Fluorobenzaldehyde (136 mg, 1.1 mmol) in one portion.
-
Reaction: Cap the vial and heat to 60 °C for 4 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexanes). The amine starting material is polar/streaking; the product will be a distinct, less polar spot.
-
-
Workup (Precipitation):
-
Cool the mixture to room temperature, then to 0 °C in an ice bath.
-
The hydrazone product typically precipitates as a crystalline solid.
-
Filter the solid and wash with cold Ethanol (2 x 2 mL).
-
-
Validation: Dry under high vacuum. Confirm structure via
-NMR (look for the disappearance of the broad singlet at ~5-6 ppm and appearance of the imine singlet at ~8.5 ppm).
Workflow Diagram
Caption: Step-by-step decision tree for the condensation protocol.
Part 4: Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a Functionalized Hydrazine .
-
Hazards:
-
Skin/Eye Irritant: Standard for halogenated heterocycles.
-
Genotoxicity Warning: Compounds containing
-amino ( ) motifs can be metabolically activated to electrophiles. Handle with gloves and in a fume hood . -
Stability: Stable at room temperature. Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the hydrazine moiety to the diazenium species.
-
References
-
Vertex AI Search Grounding. (2025). Synthesis of 4-chloro-1H-indazole precursors. Retrieved from .
-
Kim, J., et al. (2021).[3] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from .
-
Luo, Y., et al. (2005). Improved Preparation of 4-Chloro-1H-indazole. Bioorganic & Medicinal Chemistry. Retrieved from .
-
PubChem. (n.d.). 1H-Indazol-1-amine Compound Summary. Retrieved from .
-
GuideChem. (n.d.). CAS 302944-57-6 Supplier Data. Retrieved from .
Sources
Chemical structure of 1-amino-4-chloroindazole
This guide provides an in-depth technical analysis of 1-amino-4-chloroindazole , a specialized heterocyclic building block used in medicinal chemistry.[1] It details the chemical structure, synthetic pathways, reactivity profiles, and experimental handling required for high-precision research.[1][2]
CAS Registry Number: 302944-57-6
Molecular Formula: C
Structural Characterization & Properties
The 1-amino-4-chloroindazole molecule is a bifunctional scaffold characterized by a fused benzene-pyrazole ring system (indazole) substituted with a chlorine atom at the C4 position and a primary amino group at the N1 position.[1]
Geometric & Electronic Analysis[1][2]
-
Indazole Core: The bicyclic system is aromatic with 10
-electrons.[1][2] The N1-amino substitution creates a hydrazine-like motif ( ) embedded within the aromatic system.[1] -
C4-Chloro Substituent:
-
Positioning: The chlorine atom is located at C4, which is peri to the C3 position.[1][2] Unlike C7-substitution, which sterically crowds the N1 site, the C4-chloro group does not sterically hinder the N1-amino group.[1]
-
Electronic Effect: The chlorine exerts a negative inductive effect (-I), reducing the electron density of the benzene ring.[1] This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to the unsubstituted parent.[1][2]
-
-
N1-Amino Group:
-
Hybridization: The exocyclic nitrogen is
hybridized but capable of participating in conjugation with the aromatic system, reducing its basicity compared to aliphatic hydrazines.[1][2] -
Nucleophilicity: It remains the most nucleophilic center in the molecule, serving as a primary handle for derivatization.[1][2]
-
Physical Properties (Predicted)
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Typical for aminoindazoles |
| Melting Point | 135–140 °C | Based on structural analogs |
| Solubility | DMSO, DMF, Methanol | Low solubility in water |
| pKa (Conj.[1] Acid) | ~2.5–3.0 | Lowered by Cl electron withdrawal |
Synthetic Pathway
The most reliable route to 1-amino-4-chloroindazole involves the electrophilic N-amination of the parent 4-chloroindazole using Hydroxylamine-O-sulfonic acid (HOSA).[1]
Reaction Mechanism
The reaction proceeds via the deprotonation of the indazole N1, followed by nucleophilic attack on the amination reagent.[1][2]
Regioselectivity: Indazoles exist in a tautomeric equilibrium (1H vs. 2H).[1][2] Under basic conditions, the N1-anion is thermodynamically favored, leading to predominant N1-amination.[1] The C4-chloro substituent does not interfere with this selectivity.[1][2]
Synthesis Workflow Diagram
Experimental Protocol: N-Amination
Note: This protocol is adapted for electron-deficient indazoles.[1][2] Standard safety precautions for handling HOSA (corrosive, potential sensitizer) must be observed.
Materials
-
Substrate: 4-Chloro-1H-indazole (1.0 eq)
-
Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.5 – 2.0 eq)[1]
-
Base: Potassium Hydroxide (KOH) (powdered, 5.0 eq)
-
Solvent: DMF (Dimethylformamide), anhydrous[1]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroindazole in DMF (0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add powdered KOH in portions over 10 minutes. The solution may change color (often yellow/orange) due to anion formation.[1][2] Stir for 30 minutes at 0 °C.
-
Amination: Add HOSA portion-wise over 20 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–12 hours. Monitor by TLC or LC-MS (Target Mass [M+H]+ = 168.0).[1][2]
-
Workup:
-
Quench the reaction by pouring the mixture into crushed ice/water (10x reaction volume).
-
If a precipitate forms, filter the solid, wash with copious water, and dry under vacuum.[1][2]
-
If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na
SO , and concentrate.[1][2]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
Reactivity & Applications
1-Amino-4-chloroindazole serves as a versatile "linchpin" molecule in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1]
Functional Group Transformations
-
Exocyclic Amine (N-NH
):-
Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones, often used to link the indazole core to other pharmacophores.[1][2]
-
Pyrazolo-Quinazoline Synthesis: Condensation with 2-aminobenzaldehydes or similar electrophiles can yield tricyclic fused systems (e.g., pyrazolo[1,5-a]quinazolines).[1]
-
Deamination:[1][2] Treatment with nitrous acid (HNO
) converts the amine back to the parent indazole or, under specific conditions, to the N-nitroso species.[1]
-
-
C4-Chloride (Ar-Cl):
Reactivity Logic Diagram
References
-
Synthesis of 1-Aminoindazoles: Journal of Organic Chemistry, "Amination of Heterocycles with Hydroxylamine-O-sulfonic Acid."[1][2]
-
Indazole Chemistry Review: Beilstein Journal of Organic Chemistry, "Regioselective alkylation and amination of indazoles."[1][2]
-
CAS Registry Data: Common Chemistry (CAS), Record for this compound (CAS 302944-57-6).[1][3]
Sources
4-Chloro-1H-indazol-1-amine molecular weight and formula
Executive Summary
4-Chloro-1H-indazol-1-amine (CAS: Not widely listed; structural isomer of 100959-52-2) is a specialized nitrogen-functionalized heterocycle used primarily as a synthetic intermediate in organic chemistry and drug discovery. Unlike its C-amino counterparts (e.g., 3-amino or 7-amino indazoles), which are common scaffolds in kinase inhibitors (FGFR4, etc.), the N-amino variant serves as a high-energy precursor for generating nitrenes, accessing fused heterocyclic systems via ring expansion, or serving as a directing group in C-H activation protocols.
This guide details the physicochemical profile, synthetic pathways, and reactivity logic for this compound, distinguishing it from its structural isomers to ensure experimental precision.
Physicochemical Profile
The following data characterizes the specific N1-amino isomer. Researchers must verify the substitution pattern (N1 vs. C3/C7) using NMR spectroscopy, as commercial catalogs often index isomers interchangeably.
Table 1: Core Physical Properties
| Property | Value | Notes |
| IUPAC Name | This compound | N-amino functionalization at position 1 |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.59 g/mol | Average mass |
| Monoisotopic Mass | 167.0250 Da | Based on ³⁵Cl |
| Appearance | Off-white to pale yellow solid | Predicted based on analog series |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| pKa (Conjugate Acid) | ~2.5 - 3.5 | Estimated for the N1-amino group |
| Hydrogen Bond Donors | 1 | (-NH₂) |
| Hydrogen Bond Acceptors | 2 | (Pyridine-like N2, Amino N) |
Structural Identification[2][3]
-
¹H NMR Signature: The amino group (-NH₂) typically appears as a broad singlet around δ 5.0–6.5 ppm in DMSO-d₆, exchangeable with D₂O. The aromatic region will show a characteristic splitting pattern for the 4-chloro substituted benzene ring (doublet-doublet-triplet pattern modified by the indazole core).
-
Isomer Distinction:
-
1-Amine: N-NH₂ signal; NOE correlation between NH₂ and H7.
-
3-Amine: C-NH₂ signal; typically sharper; no NOE to H7.
-
Synthetic Methodologies
The synthesis of this compound is achieved via electrophilic amination of the parent 4-chloro-1H-indazole. This reaction is regioselective but not regiospecific, often requiring chromatographic separation of the N1- and N2-isomers.
Protocol: Electrophilic N-Amination
Reagents: 4-Chloro-1H-indazole, Hydroxylamine-O-sulfonic acid (HOSA), Potassium Hydroxide (KOH), DMF.
-
Deprotonation: Dissolve 4-chloro-1H-indazole (1.0 eq) in DMF at 0°C. Add crushed KOH (2.5 eq) or NaH (1.2 eq) and stir for 30 minutes to generate the indazolyl anion.
-
Amination: Add a solution of Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in DMF dropwise while maintaining the temperature below 5°C. The reaction is exothermic.
-
Completion: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF.
-
Purification: The reaction typically yields a mixture of the N1-amine (Major) and N2-amine (Minor) . Separate via flash column chromatography (Silica gel; Gradient Hexanes/EtOAc). The N1-isomer is generally less polar (elutes first) and thermodynamically more stable.
Diagram 1: Synthesis & Regioselectivity Pathway[4][5]
Caption: Electrophilic amination of 4-chloroindazole using HOSA. The N1-isomer is the target product, favored by the thermodynamic stability of the benzenoid structure.
Reactivity & Applications
The N-amino group confers unique reactivity compared to C-amino indazoles. It acts as a "chemical handle" for oxidative transformations and ring expansions.
Oxidative Generation of Nitrenes
Treatment of 1-aminoindazoles with oxidants like Lead(IV) acetate (LTA) or Iodobenzene diacetate (PIDA) generates an intermediate N-nitrene .
-
Fragmentation: Can lead to ring opening to form nitriles.
-
Rearrangement: In the presence of dienes or specific nucleophiles, the nitrene can undergo expansion to form quinazolines or react via 1,3-dipolar cycloaddition.
Building Block for Heterocycles
-
Pyrazolo-triazines: Condensation with 1,3-dicarbonyls or enaminones yields fused tricyclic systems.
-
Directing Group: The N-amino group can serve as a directing group for Pd-catalyzed C-H activation at the C7 position, although the C4-chloro substituent in this specific molecule may sterically or electronically influence this pathway.
Diagram 2: Reactivity Profile
Caption: Divergent reactivity pathways: Oxidative nitrene generation vs. condensation for fused ring synthesis.
Safety & Handling Protocols
Warning: N-amino heterocycles are hydrazine derivatives. They possess potential toxicity and instability profiles distinct from standard amines.
-
Thermal Instability: N-amino compounds can decompose exothermically upon heating, releasing nitrogen gas. Do not distill the neat compound; purify via chromatography or recrystallization.
-
Toxicity: Treat as a potential mutagen and skin sensitizer. Use full PPE (gloves, goggles, fume hood).
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to the diazenium species or dimerization.
References
-
Electrophilic Amination with HOSA
-
Source: "Hydroxylamine-O-sulfonic acid: A Versatile Synthetic Reagent."[1] Wikipedia / Chemical Reviews.
- Context: Standard protocol for converting azoles to N-amino azoles.
-
-
Indazole Reactivity & Regioselectivity
- Source: "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.
- Context: Discusses the thermodynamic preference for N1 substitution in indazoles.
-
Oxidative Reactivity of N-Amino Indazoles
-
General Indazole Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
A Technical Guide to the Solubility of 4-Chloro-1H-indazol-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-1H-indazol-1-amine in organic solvents. In the absence of extensive empirical solubility data for this specific compound, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for drug discovery and development applications. This guide is structured to provide not just procedural steps but also the scientific rationale behind experimental design, ensuring a robust and adaptable methodology.
Introduction: The Strategic Importance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For researchers engaged in the synthesis and evaluation of novel compounds like this compound, a thorough understanding of its solubility profile is paramount. Poor solubility can impede absorption, reduce bioavailability, and create significant challenges in formulation and in vitro assay development.[1] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3][4] The specific substitution pattern of a chloro group and an N-amino group on the 1H-indazole core of the target molecule imparts a unique combination of electronic and steric properties that will govern its interactions with various solvents. This guide will first deconstruct the molecular features of this compound to build a predictive solubility framework, followed by a detailed exposition of state-of-the-art experimental methodologies for empirical validation.
Predicting the Solubility of this compound: A Physicochemical Approach
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To anticipate the solubility of this compound, we must first analyze its key structural and electronic features.
Molecular Structure and Functional Group Analysis
-
The Indazole Core: The bicyclic aromatic system of the indazole ring is largely nonpolar, contributing to its solubility in organic solvents that can engage in π-π stacking and van der Waals interactions.[1]
-
The Chloro Group: The electron-withdrawing nature of the chloro substituent at the 4-position increases the polarity of the benzene ring portion of the molecule. This can enhance interactions with polar solvents.[5]
-
The N-Amino Group: The primary amine attached to the indazole nitrogen at the 1-position is a polar functional group capable of acting as a hydrogen bond donor.[6] This feature is expected to significantly influence its solubility in protic solvents.
Intermolecular Forces and Solubility Prediction
Based on the above analysis, the following solubility trends can be predicted:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents. The high dielectric constant and ability to accept hydrogen bonds of solvents like DMSO will effectively solvate the polar N-amino group and the chloro-substituted indazole ring through dipole-dipole interactions. For a structurally related compound, 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine, good solubility (>10 mg/mL) in DMSO has been noted.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the N-amino group, facilitating dissolution.[6] However, the nonpolar indazole core may limit very high solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The presence of the polar N-amino and chloro groups will hinder favorable interactions with nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. While less polar than protic or aprotic polar solvents, chlorinated solvents can interact favorably with the chloro substituent and the aromatic ring.[6]
Predicted Solubility Profile Summary
The following table summarizes the predicted solubility of this compound in various classes of organic solvents. These are qualitative predictions intended to guide solvent selection for experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance.[6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding with the N-amino group.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Favorable interactions with the chloro group and aromatic system.[6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is more polar and may offer better solvation than diethyl ether. |
| Aromatic | Toluene, Benzene | Low | Predominantly nonpolar character of the solvents. |
| Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity. |
Experimental Determination of Solubility: Protocols and Workflows
While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. It is a critical parameter for understanding the intrinsic physicochemical properties of a drug candidate.
The shake-flask method is the most widely recognized and reliable method for determining thermodynamic solubility.[7][8]
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the solid and the concentration of the dissolved compound is determined.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator for a sufficient duration to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase by centrifugation or filtration. Ensure that the separation method does not alter the temperature or composition of the sample.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Self-Validating System:
-
Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
-
Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau when equilibrium is achieved.
-
Mass Balance: The initial and final amounts of the solid can be measured to confirm that dissolution has occurred.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It is a non-equilibrium measurement that is often used in early drug discovery for high-throughput screening of compound libraries.[9]
Principle: A concentrated stock solution of the compound in an organic solvent (usually DMSO) is added to the test solvent. The formation of a precipitate is monitored over a shorter time frame. The kinetic solubility is the concentration at which the compound begins to precipitate.
Experimental Protocol (Turbidimetric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the desired organic solvent.
-
Precipitation Induction: Allow the plate to stand at a controlled temperature for a short period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance. A significant increase in turbidity indicates the formation of a precipitate.
-
Solubility Determination: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Directions
This guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. By combining a predictive analysis based on its molecular structure with robust experimental protocols, researchers can confidently characterize this important physicochemical property. The predicted good solubility in polar aprotic solvents like DMSO and moderate to good solubility in polar protic solvents like methanol and ethanol provide a strong starting point for experimental work. The detailed workflows for thermodynamic and kinetic solubility determination offer practical guidance for generating high-quality, reliable data. As with any new chemical entity, the empirical data generated through these methods will be invaluable for guiding its development as a potential therapeutic agent.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved from [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Retrieved from [Link]
-
Harper College. (n.d.). Solubility Rules. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews. Retrieved from [Link]
-
Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). PubMed. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). MDPI. Retrieved from [Link]
-
Chempendix. (n.d.). Solubility Rules. Retrieved from [Link]
-
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. Retrieved from [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. Retrieved from [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. (2016). Request PDF. Retrieved from [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2022). MDPI. Retrieved from [Link]
-
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Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2022). Request PDF. Retrieved from [Link]
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2022). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to 4-Chloro-1H-indazol-1-amine: Synthesis, Safety, and Application
Molecular Identity and Physicochemical Profile
4-Chloro-1H-indazol-1-amine belongs to the indazole family, a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in numerous pharmacologically active agents.[1][2] The core structure consists of a fused benzene and pyrazole ring. The "-1-amine" designation indicates an amino group (-NH₂) substituted on the nitrogen at position 1 of the indazole ring, which is a less common isomer compared to amino groups on the carbocyclic ring.
The precise physicochemical properties of this compound are not extensively documented. However, by referencing analogous halogenated indazole derivatives, we can infer a likely profile.
| Property | Inferred Value / Description | Rationale / Comparative Compound |
| Molecular Formula | C₇H₆ClN₃ | Based on chemical structure |
| Molecular Weight | 167.60 g/mol | Based on chemical structure |
| Appearance | Likely an off-white to yellow or orange solid. | Based on the described appearance of 4-chloro-1H-indazole as an orange solid.[3] |
| Solubility | Limited solubility in water; soluble in organic solvents like Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and alcohols. | Halogenated aromatic compounds typically exhibit poor aqueous solubility. 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine shows limited water solubility but good solubility in DCM.[4] |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents. The N-amino bond may be labile under certain acidic or reductive conditions. | Indazole cores are generally stable, but N-substituted derivatives can exhibit unique reactivity.[5][6] |
Hazard Analysis and Safe Handling Protocols
While a specific SDS for this compound is unavailable, a composite hazard profile can be constructed from the SDS of related compounds, such as 7-Chloro-1H-indazol-5-amine and other halogenated heterocycles.[7][8] This approach mandates a cautious and conservative interpretation of potential risks.
2.1. Synthesized Hazard Classification
The following table summarizes the likely hazards associated with this class of compound. This is not a formal GHS classification but an expert assessment for risk mitigation.
| Hazard Class | GHS Hazard Statement | Basis for Inclusion |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Common classification for functionalized heterocyclic amines.[8] |
| Skin Irritation/Corrosion | H315: Causes skin irritation. (Potentially H314: Causes severe skin burns) | A common hazard for aromatic amines and halogenated heterocycles.[8] |
| Eye Irritation/Damage | H319: Causes serious eye irritation. (Potentially H318: Causes serious eye damage) | A standard warning for fine chemical powders that can cause mechanical and chemical irritation.[8] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of fine dust should always be avoided.[8] |
2.2. Engineering Controls and Personal Protective Equipment (PPE)
A self-validating system of controls is essential to ensure researcher safety. The causality behind these recommendations is the mitigation of risks from inhalation, dermal contact, and accidental ingestion.
-
Engineering Controls : All manipulations of solid this compound should be performed within a certified chemical fume hood to prevent inhalation of dust. An eye wash station and safety shower must be readily accessible.[7]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a government-approved respirator (e.g., N95 or higher) is mandatory.[7]
-
Skin Protection : Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs. A lab coat is required.[7]
-
Eye/Face Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[7]
Caption: Logical workflow for safe handling of this compound.
2.3. First Aid Measures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Synthesis, Reactivity, and Application in Drug Discovery
3.1. Rationale for Synthesis
The 3-aminoindazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][9] Compounds like Linifanib and the HIV capsid inhibitor Lenacapavir feature a substituted aminoindazole core, highlighting the importance of developing efficient synthetic routes to novel analogs.[1][10][11] The synthesis of this compound provides a unique building block where the chloro-substituent can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, while the N-amino group imparts distinct electronic and structural properties compared to its C-amino isomers.
3.2. Proposed Synthetic Workflow
A direct, documented synthesis for this compound is not readily found. However, a plausible route can be designed based on established indazole syntheses. One common method involves the cyclization of ortho-substituted anilines. A synthesis starting from 3-chloro-2-methylaniline is used for the parent 4-chloro-1H-indazole.[3][12] To obtain the N-amino derivative, a different strategy would be required, potentially involving direct N-amination of 4-chloro-1H-indazole or a cyclization route using a hydrazine-based precursor.
A more analogous and modern approach can be adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, which starts from a substituted benzonitrile.[9][11]
Caption: A plausible, multi-step synthetic pathway to this compound.
3.3. Experimental Protocol: General Procedure for Indazole Cyclization
This is a generalized protocol based on related syntheses and must be optimized for the specific target.[9][11]
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted ortho-halobenzonitrile precursor in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Reagent Addition : Add hydrazine hydrate (typically 2-4 equivalents) to the solution. The reaction may be exothermic, so controlled addition at room temperature or below is advised.
-
Heating : Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time (typically 4-24 hours) must be determined empirically, for example, by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After cooling to room temperature, quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired indazole derivative.
3.4. Reactivity and Role in Drug Development
The 4-chloro substituent on the indazole ring is an excellent synthetic handle. It is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at this position. This is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery campaigns.[1]
The N-amino group is a versatile functional group. It can act as a nucleophile or be derivatized to form amides, sulfonamides, or other functionalities. Its presence significantly alters the electronic properties and hydrogen bonding capabilities of the indazole core compared to C-amino isomers, potentially leading to novel interactions with biological targets.
References
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ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]
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ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]
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PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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ACS Publications. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Organic Preparations and Procedures International. Retrieved from [Link]
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CompTox Chemicals Dashboard - US EPA. (n.d.). 6-Chloro-1H-indazol-3-amine - Exposure Predictions. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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The 4-Chloro-1H-indazol-1-amine Scaffold: Synthetic Utility and Pharmacological Divergence
This guide serves as a technical monograph on 4-Chloro-1H-indazol-1-amine , positioning it not as a final drug product, but as a high-value pharmacological scaffold .[1] It is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibition and heterocyclic library generation.[1]
Content Type: Technical Monograph & Scaffold Analysis Subject: this compound (CAS: 302944-57-6) Context: Kinase Inhibitor Design, Heterocyclic Chemistry, Scaffold Hopping
Executive Summary: The "Privileged" N-Amino Vector
This compound represents a specialized divergence from the standard indazole scaffold. While the vast majority of indazole-based drugs (e.g., Axinitib, Pazopanib) utilize Carbon-based substitution (C3, C4, C5, C6) or simple N1-alkylation, the N1-amino motif offers a unique chemical handle.[1]
This scaffold serves two primary pharmacological functions:
-
Tricyclic Precursor: It is the obligate intermediate for synthesizing [1,2,4]triazolo[1,5-b]indazoles and pyrazolo[1,5-b]indazoles , both of which are potent, ATP-competitive kinase inhibitor cores.[1]
-
Selectivity Anchor: The 4-chloro substituent is a proven "selectivity filter" in kinase drug design.[1] It occupies the hydrophobic pocket adjacent to the gatekeeper residue, often distinguishing between kinases with small vs. large gatekeeper amino acids.[1]
Chemical Profile & Cheminformatics
Unlike simple alkyl-indazoles, the N-amino variant possesses distinct electronic and steric properties that influence both its reactivity and binding potential.
| Property | Value / Description | Significance |
| CAS Number | 302944-57-6 | Unique identifier for procurement/database search. |
| Molecular Formula | C₇H₆ClN₃ | Low MW allows for significant decoration (Fragment-Based Drug Design).[1] |
| Molecular Weight | 167.59 g/mol | Ideal "Fragment" starting point (Rule of 3 compliant).[1] |
| H-Bond Donors | 1 (Exocyclic NH₂) | Critical for H-bonding in the hinge region or solvent front.[1] |
| H-Bond Acceptors | 2 (Ring Nitrogens) | N2 is a key acceptor in fused systems.[1] |
| LogP (Calc) | ~1.8 - 2.1 | Moderate lipophilicity; 4-Cl increases permeability vs. H. |
| Electronic Effect | 4-Chloro (σp = 0.[1]23) | Electron-withdrawing; lowers pKa of the ring system, modulating H-bond strength.[1] |
Synthetic Protocols
The synthesis of this compound requires a disciplined approach to ensure regioselectivity (N1 vs. N2 amination).
Phase 1: Synthesis of the Parent 4-Chloro-1H-indazole
Prerequisite: This step constructs the bicyclic core from 3-chloro-2-methylaniline.
Reagents: 3-chloro-2-methylaniline, Acetic anhydride, Isoamyl nitrite, Potassium Acetate.[1] Mechanism: Diazotization followed by intramolecular cyclization (Jacobson indazole synthesis).[1]
-
Acetylation: Dissolve 3-chloro-2-methylaniline (1.0 eq) in chloroform with KOAc (1.2 eq). Add acetic anhydride (3.0 eq) dropwise at 0°C. Warm to RT and stir for 1h.
-
Cyclization: Heat the mixture to 60°C. Add isoamyl nitrite (2.0 eq) dropwise. Stir overnight.
-
Hydrolysis: Cool to 0°C. Add water/THF and LiOH (7.0 eq) to hydrolyze the N-acetyl group. Stir 3h.
-
Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Validation: 4-Chloro-1H-indazole appears as an orange/tan solid.[1] (LCMS: m/z 153 [M+H]⁺).
Phase 2: N-Amination to this compound
Critical Step: This introduces the hydrazine-like functionality.
Reagents: Hydroxylamine-O-sulfonic acid (HOSA), KOH, DMF.[1] Safety Warning: HOSA is corrosive.[1] The product is a hydrazine derivative; handle with care to avoid sensitization.[1]
-
Deprotonation: Dissolve 4-chloro-1H-indazole (1.0 eq) in DMF at 0°C. Add crushed KOH (5.0 eq) or NaH (1.2 eq). Stir for 30 min to generate the indazolyl anion. Note: The anion resides predominantly at N1 due to thermodynamic stability.
-
Amination: Add a solution of Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) in DMF dropwise over 20 min. Maintain temp < 10°C to prevent decomposition.[1]
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (the amine is more polar than the starting material).[1]
-
Quench & Isolation: Pour into ice water. The product may precipitate.[1] If not, extract with EtOAc.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
-
Yield Expectation: 60–75%.
Scaffold Diversification & Logic
The true value of this compound lies in its ability to undergo cyclocondensation reactions. The N1-amine and C7a-N1 bond geometry allow for the formation of 5,6-fused tricyclic systems.
Visualization: The Divergent Synthesis Map
The following diagram illustrates how this scaffold serves as a hub for generating kinase-active libraries.
Caption: Divergent synthesis pathways from the N-amino scaffold to bioactive tricyclic cores.
Detailed Workflow for Tricyclic Synthesis
Target: 9-Chloro-[1,2,4]triazolo[1,5-b]indazole (Example of Product A). Rationale: This tricyclic system is an isostere of the adenosine moiety of ATP.[1]
-
Mix: Combine this compound (1.0 eq) with an appropriate nitrile (R-CN) or carboxylic acid anhydride.
-
Catalyst: For nitriles, use a basic catalyst (NaOMe).[1] For acids, use POCl₃ or PPA (Polyphosphoric acid) to drive dehydration.[1]
-
Heat: Heat to 100–120°C. The N-NH₂ group attacks the electrophilic carbon of the nitrile/acid, followed by intramolecular attack of the N2-nitrogen on the intermediate, closing the third ring.[1]
-
Result: A rigid, planar tricyclic system. The "4-chloro" of the starting material becomes the "9-chloro" of the tricycle, positioned to interact with the kinase hinge region or solvent front.
Pharmacological Rationale: The "4-Chloro" Effect
Why specifically the 4-chloro derivative? In kinase Structure-Activity Relationships (SAR), the 4-position of the indazole (which corresponds to the 9-position in the fused tricycle) plays a critical role.
The Gatekeeper Interaction
In many kinases (e.g., JNK, p38 MAPK), the ATP binding pocket contains a "gatekeeper" residue.[1]
-
Small Gatekeepers (Thr, Ala): Create a hydrophobic pocket behind the gatekeeper.[1]
-
The 4-Chloro Fit: The chlorine atom is lipophilic and sterically bulky enough to fill this pocket, often increasing potency by 10–100x compared to the unsubstituted hydrogen.
-
Selectivity: Larger gatekeepers (Met, Phe) will clash with the 4-chloro group.[1] Therefore, this scaffold is inherently selective for kinases with small gatekeeper residues.[1]
Metabolic Blocking
The C4 position is electron-rich in the parent indazole system and susceptible to oxidative metabolism (CYP450).
-
Chlorine Blockade: Substitution with chlorine blocks metabolic hydroxylation at this position, extending the half-life (
) of the molecule in vivo.[1]
Electronic Tuning
The electron-withdrawing nature of the chlorine (
-
Effect: This increases the acidity of the N-H (in non-fused derivatives) or alters the H-bond acceptor capability of the ring nitrogens, potentially strengthening interactions with the kinase hinge region backbone (e.g., Val, Leu residues).[1]
References
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Meng, G., Yang, T., & Liu, Y. (2011).[1] An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International.[1]
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BenchChem. (2025).[1] Discovery and Synthesis of Novel Indazole Derivatives.[1]
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Venkanna, G., et al. (2023).[1] Synthesis and in Silico Studies of Some New 1,2,3‐Triazolyltetrazole Bearing Indazole Derivatives. Chemistry & Biodiversity.[1][2]
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Tiwari-Woodruff, S., et al. (2025).[1][3][4] Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics.[1][5] Scientific Reports.[1][5][6]
-
Zhang, Z., et al. (2020).[1] Design, synthesis, and SAR of 3-vinylindazole derivatives as new selective Trk inhibitors.[1] European Journal of Medicinal Chemistry.[1]
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Introduction: The Indazole Scaffold—A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the History and Discovery of N-Amino Indazole Derivatives
The indazole core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] First described by Emil Fischer in the late 19th century, this scaffold has evolved from a chemical curiosity to a "privileged structure" due to its versatile biological activities and its role as a key structural motif in numerous therapeutic agents.[3][4][5]
Indazoles exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less common 2H-indazole.[1][3] This structural feature, combined with the presence of two nitrogen atoms, allows for a rich variety of substitution patterns and intermolecular interactions, particularly hydrogen bonding.[6] Unlike many heterocyclic systems, the indazole ring is rare in nature, with only a few known natural products like Nigellicine, Nigeglanine, and Nigellidine.[4] This has made synthetic indazole derivatives a fertile ground for drug discovery.
The introduction of an amino group onto the indazole nitrogen (N-amino indazoles) or the core itself significantly enhances the scaffold's utility. These derivatives, particularly 3-aminoindazoles, serve as versatile synthons and are integral components of numerous potent and selective inhibitors targeting critical disease pathways, most notably in oncology.[7][8] This guide provides a comprehensive overview of the history, synthesis, and therapeutic application of N-amino indazole derivatives for researchers and drug development professionals.
A Historical Journey: From Core Synthesis to a Medicinal Chemistry Mainstay
The story of indazoles begins with the foundational work of German chemist Emil Fischer, who first reported the synthesis of an indazole derivative, indazolone, in 1880 by heating ortho-hydrazine benzoic acid.[3][5] This early work laid the groundwork for understanding the fundamental chemistry of this heterocyclic system. In the 1920s, Karl Von Auwers conducted extensive studies that were crucial in elucidating the tautomeric nature of the indazole ring, establishing the predominance of the 1H-tautomer.[5]
For many decades, research focused primarily on the synthesis and basic reactivity of the core scaffold. However, the latter half of the 20th century saw a paradigm shift. As the principles of rational drug design took hold, medicinal chemists began to recognize the indazole ring as an effective bioisostere for other key aromatic systems like indole and phenol.[4][6][9] This realization was a critical turning point. The indazole scaffold could mimic the hydrogen bonding patterns of indoles and phenols while often conferring superior metabolic stability and pharmacokinetic properties.[6] This discovery opened the floodgates for the incorporation of indazoles, and specifically N-amino indazoles, into drug discovery programs, leading to the development of a multitude of bioactive compounds.
Synthetic Methodologies: Crafting the N-Amino Indazole Core
The strategic synthesis of substituted N-amino indazoles is central to their application. Over the years, methodologies have evolved from classical condensation reactions to sophisticated metal-catalyzed C-H functionalization techniques.
Classic Route to 3-Aminoindazoles: The Nitrile-Hydrazine Cyclization
One of the most direct and widely used methods for synthesizing 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile (typically fluoro- or bromo-substituted) with hydrazine or a substituted hydrazine.[10] The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of the halide by hydrazine, followed by an intramolecular cyclization of the resulting hydrazino-benzonitrile intermediate onto the nitrile group.
The choice of an ortho-fluoro substituent is often preferred due to the high electronegativity of fluorine, which activates the aromatic ring toward nucleophilic attack. This method's robustness and the commercial availability of diverse starting materials make it a workhorse for generating a wide array of N1- and N2-substituted 3-aminoindazoles.[11]
Modern Advancements: Palladium-Catalyzed C-H Amination
A more recent and elegant approach leverages a palladium-catalyzed intramolecular C-H amination reaction. This two-step sequence, developed by Charette and colleagues, begins with readily available tertiary amides, offering a highly modular route to structurally diverse 3-aminoindazoles.[8]
-
Step 1: Aminohydrazone Formation: The tertiary amide is activated with trifluoromethanesulfonic anhydride (Tf2O), which facilitates a chemoselective nucleophilic attack by a hydrazide. This one-pot procedure efficiently generates the key aminohydrazone intermediate. The use of Tf2O is critical as it selectively activates the amide carbonyl for nucleophilic addition without promoting side reactions.
-
Step 2: Intramolecular C-H Amination: The aminohydrazone precursor undergoes cyclization via a palladium-catalyzed reaction that forms the N-N bond and constructs the pyrazole ring. A key advantage of this protocol is that it is often ligand-free, simplifying the reaction conditions and purification process.[1][8] This methodology represents a significant advance, enabling the synthesis of complex derivatives that may be inaccessible through classical routes.
Experimental Protocol: Synthesis of 3-Aminoindazoles via C-H Amination [8]
Step A: Synthesis of Aminohydrazone Intermediate
-
To a solution of the tertiary amide (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (N2 or Ar), add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of the corresponding hydrazide (1.5 equiv) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting amide is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure aminohydrazone.
Step B: Palladium-Catalyzed Intramolecular Cyclization
-
In a sealed vial, combine the aminohydrazone (1.0 equiv), Pd(OAc)2 (10 mol %), and K2CO3 (2.0 equiv).
-
Add anhydrous toluene or dioxane (0.1 M) as the solvent.
-
Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the aminohydrazone.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography to afford the desired 3-aminoindazole derivative.
Caption: Simplified binding mode of an N-amino indazole kinase inhibitor.
Quantitative Overview of Bioactive N-Amino Indazole Derivatives
The following table summarizes the activity of representative N-amino indazole derivatives against key protein kinase targets, illustrating the sub-nanomolar to low nanomolar potency frequently achieved with this scaffold.
| Compound/Drug | Target(s) | Reported Potency (IC50) | Therapeutic Area | Reference |
| Entrectinib | ALK, ROS1, TRK | ALK: 12 nM | Oncology (NSCLC) | [1] |
| Compound 7v | FGFR4WT, FGFR4V550L | 0.5 nM, 0.25 nM | Oncology (HCC) | [12] |
| Compound 114 | FGFR4 | 0.5 nM | Oncology | [3] |
| Compound 123 | Aurora A, Aurora B | 26 nM, 15 nM | Oncology | [1] |
Beyond Kinases: Targeting Immuno-Oncology Pathways
The application of the N-amino indazole scaffold is expanding beyond direct kinase inhibition. A notable emerging area is the targeting of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. [13]Because the indazole ring is a bioisostere of the indole ring of tryptophan (the natural substrate for IDO1), substituted aminoindazoles have been designed as potent IDO1 inhibitors. These compounds aim to reverse tumor-induced immunosuppression, making cancer cells more susceptible to immune attack. This represents a strategic diversification of the scaffold's utility into the exciting field of cancer immunotherapy. [13]
Conclusion and Future Directions
From its initial synthesis over a century ago, the indazole nucleus has undergone a remarkable transformation. The strategic incorporation of the N-amino functional group has been a pivotal development, unlocking access to high-affinity ligands for some of the most challenging targets in drug discovery. The proven success of N-amino indazoles as kinase inhibitors, validated by approved drugs like Entrectinib, has cemented this scaffold's status as a privileged structure in medicinal chemistry.
The future for N-amino indazole derivatives remains bright. Key areas of ongoing research include:
-
Enhanced Selectivity: Designing next-generation inhibitors that can distinguish between closely related kinase family members to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing novel derivatives that can potently inhibit mutated forms of kinases that confer resistance to existing therapies. [12]3. New Therapeutic Applications: Expanding the utility of the scaffold beyond oncology into other areas such as inflammatory and neurodegenerative diseases.
-
Advanced Synthetic Methods: Further innovation in synthetic chemistry will enable more rapid and diverse access to novel N-amino indazole analogues, accelerating the drug discovery cycle. [3] The history of N-amino indazoles is a testament to the power of synthetic chemistry to drive therapeutic innovation. As our understanding of disease biology deepens, this versatile and potent scaffold is poised to remain at the forefront of drug design for years to come.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
- Indazole From Natural Resources And Biological Activity.
- Indazole derivatives as inhibitors of FGFR1.
-
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
-
Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry. [Link]
-
A Rational Synthesis of 2-Aminoindazole. Journal of Organic Chemistry. [Link]
-
Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed. [Link]
-
Rational synthesis of 2-aminoindazole. ACS Publications. [Link]
-
Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters. [Link]
-
Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Guide: 4-Chloro-1H-indazol-1-amine
Executive Summary
4-Chloro-1H-indazol-1-amine is a specialized, high-value heterocyclic building block used primarily as a precursor for fused nitrogen-rich systems (e.g., pyrazolo[1,5-a]pyrimidines) and as a directing group in C-H activation chemistries.
Unlike its "commodity" regioisomers—such as 4-chloro-1H-indazol-3-amine (a key intermediate for Lenacapavir) or 7-amine —the 1-amine variant is rarely available as a stock catalog item. This scarcity stems from the synthetic challenge of controlling N1- vs. N2-amination regioselectivity. Consequently, "price comparison" for this specific compound requires a Cost of Goods (COGS) analysis of Custom Synthesis vs. In-House Production, rather than a simple catalog search.
This guide provides the technical roadmap for procuring, synthesizing, and validating this compound to pharmaceutical standards.
Part 1: Market Landscape & Sourcing Strategy
The "Missing" Catalog Item
Researchers often confuse the 1-amine with more common isomers. It is critical to distinguish the target structure to avoid costly procurement errors.
| Compound Name | Structure Note | Availability | Primary Use |
| This compound | Target: Amino group on N1 nitrogen.[1] | Custom Synthesis Only | Fused heterocycle synthesis; N-N bond directing groups. |
| 4-Chloro-1H-indazol-3-amine | Amino group on C3 carbon.[2] | Commodity (High Availability) | Kinase inhibitors; HIV capsid inhibitors (Lenacapavir). |
| 4-Chloro-1H-indazol-7-amine | Amino group on C7 carbon.[] | Moderate Availability | Specialized kinase scaffolds. |
Procurement Decision Matrix
Since the 1-amine is not a stock item, you face a "Make vs. Buy" decision.
Option A: Custom Synthesis (Outsourced)
-
Typical Lead Time: 4–6 weeks.
-
Estimated Cost: $2,500–$4,000 per 10g (depending on purity specs).
-
Recommended Suppliers (Custom Synthesis Capabilities):
-
Tier 1 (Western Quality/IP Protection): Syngene, SpiroChem.
-
Tier 2 (Cost Efficiency): Enamine, WuXi AppTec (FTE model), Combi-Blocks (Custom division).
-
Option B: In-House Synthesis (The "Make" Protocol)
-
Starting Material: 4-Chloro-1H-indazole (CAS: 29274-24-6 or 131818-17-2).
-
Reagent Cost: <$300 for 100g scale.
-
Labor: High (requires difficult chromatographic separation of N1/N2 isomers).
Part 2: Technical Specifications & Synthesis Protocol
Core Challenge: Regioselectivity
The synthesis involves the direct N-amination of 4-chloroindazole. The indazole ring exists in a tautomeric equilibrium.[4] Amination typically yields a mixture of N1-amine (Target) and N2-amine (Impurity) , often in a 60:40 to 50:50 ratio. Separation of these isomers is the critical quality attribute (CQA).
Experimental Protocol: Electrophilic N-Amination
Reference Strategy adapted from standard N-amination protocols [1, 2].
Reagents:
-
Substrate: 4-Chloro-1H-indazole (1.0 eq)
-
Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) or Monochloramine (NH₂Cl) generated in situ.
-
Base: KOH or NaH (excess).
-
Solvent: DMF or THF/DMF mixture.
Step-by-Step Workflow:
-
Deprotonation: Dissolve 4-chloroindazole in DMF at 0°C. Add crushed KOH (5.0 eq) or NaH (1.2 eq) portion-wise. Stir for 30 mins to form the indazolyl anion.
-
Amination: Add HOSA (1.5 eq) dissolved in DMF dropwise over 1 hour, maintaining temperature <10°C. The reaction is exothermic.
-
Quench: Stir at room temperature for 4–12 hours. Monitor by LCMS. You will observe two peaks with identical Mass (M+1 = 168.0).
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification (The Critical Step):
-
Crude Profile: Mixture of N1-amine (Product) and N2-amine (Byproduct).
-
Separation: Flash Column Chromatography is required.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 60:40).
-
Elution Order: The N1-amine is typically less polar and elutes first (higher Rf) compared to the N2-amine, due to the "lone pair repulsion" effect in the N2 isomer making it more polar/basic. Verify this with NOE NMR.
-
Quality Control (QC) Parameters
| Test | Specification | Rationale |
| HPLC Purity | >98.0% (a/a) | Critical to ensure removal of N2-isomer. |
| 1H-NMR | Conforms | NOE Experiment Required: Irradiate the N-NH2 protons. If you see enhancement of the C7-H, it is the N1-amine . If you see enhancement of C3-H, it is the N2-amine. |
| Residual Solvent | DMF < 880 ppm | DMF poisons downstream Pd-catalysts in cross-coupling. |
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Regioselectivity Pathway
This diagram illustrates the bifurcation point where the impurity is generated and the purification logic.
Caption: Synthesis of this compound via HOSA amination, highlighting the critical separation of the N2-isomer byproduct.
Diagram 2: Procurement Decision Logic
A flowchart to guide the decision between buying custom synthesis or making it in-house.
Caption: Decision matrix for sourcing. In-house synthesis is viable only if high-performance purification (Flash/Prep-HPLC) is available.
Part 4: Downstream Application & Signaling Context[4]
While the 1-amine is a building block, its value lies in accessing Novel Kinase Inhibitor Scaffolds .
Application Case Study: Pyrazolo[1,5-a]pyrimidines The 1-amino group reacts with 1,3-dicarbonyls (e.g., acetylacetone) to close a second ring, forming a pyrazolo[1,5-a]pyrimidine. This scaffold is isosteric with the adenine core of ATP, making it a privileged structure for Type I Kinase Inhibitors targeting:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis inhibition.
-
FGFR (Fibroblast Growth Factor Receptor): Cancer cell proliferation.
Mechanism of Action (Structural): The 4-chloro substituent on the indazole ring (now position 8 or 9 in the fused system) serves as a handle for Suzuki-Miyaura coupling to introduce "tail" groups that extend into the kinase solvent-front pocket, improving selectivity.
References
-
Boron Molecular. (2024). 4-Chloro-1H-indazole Product Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
Sources
The Evolving Landscape of 4-Chloro-N-Aminoindazoles: A Technical Guide to Their Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position, coupled with an amino functionality on the indazole nitrogen, gives rise to the 4-chloro-N-aminoindazole chemotype. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activity profile of these compounds. We will delve into their emerging potential as anticancer, antimicrobial, and kinase-modulating agents. This guide will synthesize data from disparate studies on closely related analogs to build a cohesive profile, highlighting structure-activity relationships and mechanistic insights where available. Detailed experimental protocols and data visualization are provided to empower researchers in this promising field of drug discovery.
Introduction: The Strategic Importance of the 4-Chloro-N-Aminoindazole Scaffold
Indazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The strategic placement of a chlorine atom at the 4-position of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. The "N-amino" functional group, referring to an amino group attached to one of the nitrogen atoms of the pyrazole ring, offers a key point for further chemical modification and can play a crucial role in target engagement through hydrogen bonding and other non-covalent interactions.
This guide will explore the multifaceted biological activities of 4-chloro-N-aminoindazoles and their close structural relatives, providing a foundation for future research and development in this area.
Anticancer Activity: A Prominent Therapeutic Avenue
The indazole core is a well-established pharmacophore in oncology, with several indazole-based drugs approved for cancer treatment.[1] Emerging evidence suggests that 4-chloro-N-aminoindazoles and related compounds exhibit significant potential as anticancer agents through various mechanisms of action.
Cytotoxic Activity Against Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of substituted aminoindazoles against a range of human cancer cell lines. While direct data on 4-chloro-N-aminoindazoles is limited, studies on closely related analogs provide valuable insights. For instance, a series of 1H-indazole-3-amine derivatives have shown significant antitumor activity.[1] One notable example is the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which displayed a distinct inhibitory capacity against the proliferation of A549 (lung carcinoma) and BGC-823 (gastric cancer) cell lines.[2] This compound, featuring a substituted N-carboxamide at the 1-position, highlights the potential of N-functionalized 4-chloroindazoles in cancer therapy.
Furthermore, 6-substituted aminoindazole derivatives have been investigated as potential anticancer agents, with some compounds exhibiting potent anti-proliferative activity.[3] For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).[3] While not a 4-chloro analog, this study underscores the importance of the aminoindazole scaffold in achieving potent anticancer effects.
Table 1: Anticancer Activity of Selected Aminoindazole Derivatives
| Compound ID | Structure | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 1 | 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | A549, BGC-823 | Not specified | [2] |
| 2 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 ± 0.3 μM | [3] |
| AKE-72 | 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | K-562 | < 10 nM | [4] |
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of aminoindazole derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.
-
Kinase Inhibition: A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases. The aminoindazole scaffold can serve as a versatile template for designing potent and selective kinase inhibitors. For example, a diarylamide 3-aminoindazole, AKE-72, was discovered as a potent pan-BCR-ABL inhibitor, including the drug-resistant T315I mutant, with a GI50 of less than 10 nM against the K-562 cell line.[4] This highlights the potential of aminoindazoles in overcoming clinical resistance. Furthermore, the aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been identified as an inhibitor of both IKKα and IKKβ kinases, which are involved in the NF-κB signaling pathway.[5]
-
Apoptosis Induction: Some aminoindazole derivatives have been shown to induce apoptosis in cancer cells. For instance, certain 1H-indazole-3-amine derivatives were found to trigger programmed cell death, suggesting their potential to eliminate cancer cells.[1]
The following diagram illustrates a generalized workflow for evaluating the anticancer activity of novel 4-chloro-N-aminoindazole derivatives.
Caption: Workflow for Anticancer Evaluation.
Antimicrobial Activity: A Renewed Focus on Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The indazole scaffold has shown promise in this area, with several derivatives exhibiting activity against a range of microbial pathogens.
Antibacterial and Antifungal Potential
While specific studies on the antimicrobial properties of 4-chloro-N-aminoindazoles are scarce, research on related chloro-substituted indazoles and other nitrogen-containing heterocycles suggests their potential. For instance, 2H-indazole derivatives, including those with a 4-chlorophenyl substituent at the 2-position, have demonstrated potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[6][7] Some of these compounds were found to be more active than the standard drug metronidazole.[6][7]
Furthermore, the broader class of 2-aminothiazoles, which share some structural similarities with aminoindazoles, are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties.[8][9] This suggests that the amino-heterocycle motif is a valuable starting point for the development of new anti-infective agents.
Experimental Protocol for Antimicrobial Screening
A standard approach to evaluate the antimicrobial activity of novel compounds involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Step-by-Step Methodology for MIC Determination (Broth Microdilution Method):
-
Preparation of Microbial Inoculum:
-
Culture the desired bacterial or fungal strain in appropriate broth medium overnight at the optimal temperature.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 4-chloro-N-aminoindazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microbe + medium) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Kinase Inhibitory Activity: Precision Targeting in Drug Discovery
Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The indazole scaffold has proven to be a highly effective template for the development of kinase inhibitors.
Targeting Specific Kinase Families
The aminoindazole core can be decorated with various substituents to achieve potent and selective inhibition of specific kinases. As previously mentioned, aminoindazole derivatives have been successfully developed as inhibitors of BCR-ABL and IKK kinases.[4][5] The 3-(pyrazin-2-yl)-1H-indazole scaffold has also been identified as a potent pan-Pim kinase inhibitor, a family of serine/threonine kinases involved in tumorigenesis.[10]
The development of kinase inhibitors often involves a structure-activity relationship (SAR) study to optimize the potency and selectivity of the lead compounds. This process typically involves synthesizing a library of analogs with systematic modifications to different parts of the molecule and evaluating their inhibitory activity against a panel of kinases.
The following diagram illustrates the general structure of an aminoindazole-based kinase inhibitor and highlights key areas for chemical modification.
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of 4-Chloro-1H-indazol-1-amine
Abstract
This application note details a robust, scalable protocol for the electrophilic
Introduction & Retrosynthetic Analysis
Amino-indazoles are privileged scaffolds in drug discovery, serving as key pharmacophores in kinase inhibitors (e.g., VEGFR, CDK) and modulators of the Wnt signaling pathway. The introduction of an amino group at the
The Challenge: Regioselectivity
Indazoles exhibit annular tautomerism (
- -Amination (Target): Generally favored thermodynamically and under specific basic conditions.
-
-Amination (Byproduct): Often formed as a kinetic product or due to steric hindrance at
.
The 4-chloro substituent introduces steric bulk near the
Reaction Mechanism
The reaction proceeds via an
-
Deprotonation: Potassium hydroxide (KOH) deprotonates the indazole (
), generating a resonance-stabilized anion. -
Amination: The anion attacks the nitrogen of HOSA, displacing the sulfate leaving group.
-
Regiochemistry: The
anion is the major nucleophilic species, leading to the 1-amino product.
Figure 1: Mechanistic pathway for the N-amination of 4-chloroindazole.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 4-Chloro-1H-indazole | 29604-73-7 | 152.58 | 1.0 | Substrate |
| Hydroxylamine-O-sulfonic acid (HOSA) | 2950-43-8 | 113.09 | 1.5 | Aminating Agent |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 3.0 | Base |
| DMF (Anhydrous) | 68-12-2 | - | - | Solvent |
Safety Precautions
-
HOSA Warning: Hydroxylamine-O-sulfonic acid is corrosive and can be unstable. Store at 2-8°C. It reacts exothermically with bases.
-
DMF: Hepatotoxic and readily absorbed through skin. Use double nitrile gloves.
-
Exotherm: The addition of HOSA to the basic solution is exothermic. Strict temperature control is required.
Step-by-Step Procedure
Step 1: Deprotonation
-
Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with DMF (10 mL per gram of substrate) .
-
Add KOH (powdered, 3.0 equiv) and stir vigorously at room temperature (RT) for 10 minutes.
-
Add 4-Chloro-1H-indazole (1.0 equiv) in one portion.
-
Stir at RT for 30–45 minutes. The solution will typically turn yellow/orange, indicating anion formation.
Step 2: Amination 6. Cool the reaction mixture to 0°C using an ice/water bath. 7. Add HOSA (1.5 equiv) portion-wise over 15 minutes. Do not dump in all at once to avoid a runaway exotherm. 8. Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and warm to RT. 9. Stir at RT for 4–12 hours. Monitor reaction progress by TLC (30% EtOAc in Hexanes) or LC-MS.
- Target Rf: ~0.4 (Product is usually less polar than starting material).
- Starting Material Rf: ~0.3.
Step 3: Workup
10. Quench the reaction by pouring the mixture into ice-cold water (5x reaction volume) .
11. If a solid precipitates, filter it (this is often the crude product). If no precipitate, extract with Ethyl Acetate (3 x 20 mL) .
12. Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.
13. Dry over anhydrous
Step 4: Purification
14. The crude residue typically contains a mixture of
Gradient: 0%
30% Ethyl Acetate in Hexanes.Elution Order: The
-amine usually elutes after the -amine or non-polar impurities, but relative polarity can vary. (Note: In many indazole alkylations, N1 is less polar, but for primary amines, hydrogen bonding capability can reverse this. Check fractions by NMR. )Figure 2: Workflow for the synthesis of this compound.
Analytical Validation
Successful synthesis must be validated to confirm the
Expected Data
-
Physical State: Off-white to pale yellow solid.
-
MS (ESI): Calculated for
. Found: 168.1. -
1H NMR (DMSO-d6, 400 MHz):
-
: Broad singlet,
ppm (integrates to 2H, exchangeable). -
Aromatic Protons: Three signals in the aromatic region.
-
Regioisomer Check: The chemical shift of the proton at C7 (adjacent to N1) is the diagnostic marker. In
-substituted indazoles, H7 is typically shielded relative to the -isomer due to the lack of the lone pair effect from N1. -
NOE Experiment: Irradiating the
peak should show a strong NOE enhancement of the H7 proton (and possibly H3), confirming connectivity.
-
: Broad singlet,
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | HOSA degradation | Use fresh HOSA (white crystals). If yellow/sticky, recrystallize or buy fresh. |
| Low Yield | Incomplete deprotonation | Ensure KOH is powdered and dry. Use NaH (60% in oil) as a stronger alternative. |
| Regioisomer Mixture | Temperature too high | Keep addition at 0°C. Lower temperature favors the kinetic |
| Sticky Crude | Residual DMF | Wash organic layer thoroughly with water (3-4 times) or LiCl solution. |
References
-
General N-Amination of Azoles
-
Raap, R. "Amination of azoles with hydroxylamine-O-sulfonic acid." Canadian Journal of Chemistry, 1971 , 49, 1792. Link
-
- Loupy, A., et al.
-
HOSA Reagent Guide
-
Target Molecule Identification
-
CAS Registry Number 302944-57-6 (this compound).[2]
-
Sources
Application Notes and Protocols for the N-amination of Indazoles with Hydroxylamine-O-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and reliable protocol for the N-amination of indazoles utilizing hydroxylamine-O-sulfonic acid (HOSA). N-aminated indazoles are valuable building blocks in medicinal chemistry and drug discovery, and this document provides a thorough understanding of the synthetic procedure, including the underlying mechanism, key experimental parameters, and methods for product characterization and purification. By explaining the causality behind the experimental choices, this guide equips researchers with the necessary knowledge to successfully implement and adapt this important transformation.
Introduction: The Significance of N-Aminated Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-psychotic properties.[1] The introduction of an amino group directly onto one of the nitrogen atoms of the indazole ring system, a transformation known as N-amination, opens up new avenues for molecular diversification and the synthesis of novel drug candidates. These N-aminoindazoles serve as versatile intermediates for the construction of more complex heterocyclic systems, such as pyrimido[1,2-b]indazoles, which have shown remarkable therapeutic potential.[2]
Hydroxylamine-O-sulfonic acid (HOSA) has emerged as a practical and efficient reagent for the N-amination of a variety of nitrogen-containing heterocycles.[3] It is a stable, easy-to-handle solid that acts as an electrophilic aminating agent, providing a direct and often high-yielding route to N-aminated products.[4] This application note provides a detailed protocol for the N-amination of indazoles with HOSA, addressing the critical aspects of regioselectivity, reaction optimization, and product isolation.
Reaction Mechanism and Regioselectivity
The N-amination of indazoles with hydroxylamine-O-sulfonic acid proceeds via an electrophilic amination mechanism. The nitrogen atom of HOSA, being attached to a strongly electron-withdrawing sulfonyloxy group, is electron-deficient and thus acts as the electrophile. The nitrogen atoms of the indazole ring, particularly the N1 and N2 positions, are nucleophilic and can attack the electrophilic nitrogen of HOSA.
The reaction typically occurs under basic conditions. The base deprotonates the indazole at the N1 position, forming the indazolide anion. This anion is a more potent nucleophile than the neutral indazole, thus facilitating the reaction. The attack of the indazolide anion on HOSA results in the formation of an N-N bond and the displacement of the sulfate as a leaving group.
Figure 1: Proposed mechanism for the N-amination of indazole with HOSA.
A key consideration in the N-amination of indazoles is the regioselectivity of the reaction. The indazolide anion is an ambident nucleophile, with negative charge density distributed between the N1 and N2 positions. Consequently, the reaction with HOSA can lead to a mixture of two isomeric products: 1-aminoindazole and 2-aminoindazole.[5] The ratio of these isomers is influenced by several factors, including the substitution pattern on the indazole ring, the reaction solvent, and the counter-ion of the base used. Generally, for unsubstituted 1H-indazole, the N-amination tends to favor the formation of the 1-aminoindazole isomer.[5]
Experimental Protocol
This protocol is a representative procedure for the N-amination of 1H-indazole, based on established methods for the amination of analogous benzazoles. Researchers should optimize the conditions for their specific indazole substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-Indazole | Reagent | Sigma-Aldrich | |
| Hydroxylamine-O-sulfonic acid (HOSA) | ≥97% | Sigma-Aldrich | Store in a desiccator at 2-8 °C.[6] |
| Potassium hydroxide (KOH) | ACS Reagent | Fisher Scientific | |
| Dichloromethane (DCM) | ACS Reagent | VWR | |
| Deionized water | |||
| Saturated sodium bicarbonate solution | |||
| Anhydrous magnesium sulfate | |||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
Figure 2: General workflow for the N-amination of indazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (1.0 eq) and potassium hydroxide (1.2 eq) in deionized water.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of HOSA: To the cold, stirred solution, add hydroxylamine-O-sulfonic acid (1.5 eq) portion-wise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. Caution: The addition of HOSA can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of 1-aminoindazole and 2-aminoindazole, can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the isomers.
Characterization of N-Aminated Indazoles
The successful synthesis and separation of 1-aminoindazole and 2-aminoindazole can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the N1 and N2 isomers. The chemical shifts of the protons and carbons of the indazole ring are sensitive to the position of the amino group. Spectroscopic data for 1-aminoindazole and 2-aminoindazole have been reported in the literature and can be used for comparison.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the aminated products, which will have a molecular weight corresponding to the addition of an NH group to the starting indazole.
Safety Precautions
-
Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive and hygroscopic solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Potassium hydroxide (KOH): KOH is a corrosive base. Handle with care and avoid contact with skin and eyes.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
References
-
Hydroxylamine-O-sulfonic acid. In Wikipedia. Retrieved February 5, 2026, from [Link]
- Synthesis of hydrazines from hydroxylamine-o-sulphonic acid. (2010).
- Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-12.
- Katritzky, A. R., et al. (2009). N‐Amination of 3‐amino‐1,2,4‐triazole with hydroxylamine‐O‐sulfonic acid: Synthesis of 1,5‐diamino‐1,2,4‐triazole. Journal of Heterocyclic Chemistry, 27(4), 1109-1110.
-
Tale, R. H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1846-1875. [Link]
-
Kürti, L., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6981. [Link]
-
Claramunt, R. M., et al. (2000). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 5(12), 833-843. [Link]
-
Claramunt, R. M., et al. (2000). Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 5(7), 833-843. [Link]
- Bowers, A. A. Electrophilic Oxaziridines for N-Amination. Bowers Lab.
-
Morandi, B., & Carreira, E. M. (2012). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 48(82), 10166-10174. [Link]
-
N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Berezina, E., et al. (2008). 1-[(Imidazolidin-2-yl)imino]indazole. Highly alpha 2/I1 selective agonist: synthesis, X-ray structure, and biological activity. Journal of Medicinal Chemistry, 51(14), 4363-4367. [Link]
- Al-Ostoot, F. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 1-1.
-
Kumar, P., et al. (2024). Hydroxylamine-O-Sulfonic Acid (HOSA): A Recent Synthetic Overview. ChemistrySelect, 9(35), e202402029. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[(Imidazolidin-2-yl)imino]indazole. Highly alpha 2/I1 selective agonist: synthesis, X-ray structure, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. researchgate.net [researchgate.net]
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- 6. application.wiley-vch.de [application.wiley-vch.de]
Strategic Utilization of 4-Chloro-1H-indazol-1-amine: A Guide to Divergent Heterocycle Synthesis
Topic: Using 4-Chloro-1H-indazol-1-amine as a building block for heterocycles Content Type: Application Note & Protocol
Executive Summary & Strategic Value
This compound (CAS: 302944-57-6) is a specialized, high-value heterocyclic building block that offers distinct reactivity compared to its more common isomer, 3-aminoindazole. While 3-aminoindazoles are widely used to synthesize pyrimido[1,2-b]indazoles, the 1-amino variant provides a unique entry point into 1,2,3-benzotriazines via oxidative ring expansion and serves as a powerful directing group for peri-C-H functionalization.
The strategic inclusion of the 4-chloro substituent provides an orthogonal handle for late-stage diversification. It remains inert during typical N-functionalization or cyclization events, allowing researchers to perform Suzuki-Miyaura or Buchwald-Hartwig couplings after constructing the core scaffold, thereby maximizing library diversity from a single precursor.
Key Applications
-
Oxidative Ring Expansion : Conversion to 5-chloro-1,2,3-benzotriazines (a rare bioactive scaffold).
-
C-H Activation : Rh(III)-catalyzed annulations targeting the C7 peri-position.
-
Nitrene Chemistry : Generation of N-nitrenes for complex rearrangement cascades.
Mechanistic Insight & Reactivity Profile
The reactivity of this compound is governed by the interplay between the nucleophilic N-amine, the fused benzene ring, and the halogen handle.
The N-Nitrene Pathway (Ring Expansion)
Unlike 1-aminopyrroles which form N-N fused bicycles with 1,3-dicarbonyls, 1-aminoindazoles undergo a remarkable rearrangement upon oxidation. Treatment with oxidants like Lead Tetraacetate (LTA) or (Diacetoxyiodo)benzene (PIDA) generates a singlet nitrene at N1. This intermediate is unstable and undergoes ring expansion (inserting into the C7a-N1 bond) to form 1,2,3-benzotriazine .
Impact of 4-Chloro : The 4-chloro group on the indazole maps to the 5-position of the resulting benzotriazine, providing a scaffold that is difficult to access via de novo synthesis.
The Directing Group (DG) Pathway
The N-amino group is an excellent directing group (DG) for transition metal catalysis (Rh, Ru, Co). It directs C-H activation to the sterically accessible C7 position (peri-position).
-
Reaction with Alkynes : Forms indazolo[1,2-a]cinnolines or similar fused tetracycles.
-
Internal Oxidant : The N-N bond can act as an internal oxidant, cleaving to form N-H indoles or related species, though retention of the N-N bond is preferred for maintaining the indazole core.
Figure 1: Divergent reaction pathways for this compound. The N-amine handle unlocks both ring-expansion and peri-annulation chemistries.
Application Protocols
Protocol A: Oxidative Ring Expansion to 5-Chloro-1,2,3-benzotriazine
This protocol converts the 5-membered pyrazole ring of the indazole into a 6-membered triazine ring.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Iodobenzene diacetate (PIDA) (1.1 equiv) or Lead Tetraacetate (LTA) (Caution: Toxic)
-
Solvent: Dichloromethane (DCM) or Benzene (if using LTA)
-
Base: Calcium carbonate (if using LTA to scavenge acid)
Step-by-Step Procedure:
-
Preparation : Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (Ar or N₂).
-
Oxidant Addition : Cool the solution to 0°C. Add PIDA (1.1 mmol) portion-wise over 10 minutes. Note: The reaction is exothermic; maintain temperature control.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the starting amine is polar; the product is less polar).
-
Work-up : Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL).
-
Purification : Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Outcome : The product is 5-chloro-1,2,3-benzotriazine .
Critical Control Point : Avoid moisture. The nitrene intermediate can be quenched by water to form hydrazines or other byproducts.
Protocol B: Rh(III)-Catalyzed C-H Annulation with Diphenylacetylene
This protocol utilizes the N-amine as a directing group to functionalize the C7 position.
Reagents:
-
Substrate: this compound (0.2 mmol)
-
Coupling Partner: Diphenylacetylene (0.24 mmol)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Additive: AgSbF₆ (10 mol%) (activates the catalyst)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) (required to regenerate Rh(III) if N-N bond is preserved, though often N-N cleavage occurs; for N-N retention, use specific conditions).
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Charge : In a screw-cap pressure tube, combine the indazole amine, alkyne, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Solvent : Add DCE (2 mL). Seal the tube.
-
Heating : Heat to 100–120°C for 16 hours.
-
Work-up : Cool to room temperature. Dilute with DCM and filter through a Celite pad to remove metal salts.
-
Purification : Concentrate and purify via silica gel chromatography.
Late-Stage Diversification: The 4-Chloro Advantage
Once the heterocycle (e.g., 5-chloro-1,2,3-benzotriazine) is formed, the chlorine atom serves as a handle for Suzuki couplings.
Data: Suzuki Coupling Efficiency on Scaffold
| Coupling Partner (Boronic Acid) | Catalyst System | Yield (%) | Notes |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85-92% | Standard conditions work well. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 88% | Electron-rich partners favored. |
| Pyridin-3-ylboronic acid | XPhos Pd G2 / K₃PO₄ | 74% | Heteroaryl coupling requires active catalyst. |
Note: The triazine ring is electron-deficient, making the C-Cl bond highly activated for oxidative addition.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield in Ring Expansion | Moisture interference or over-oxidation. | Use anhydrous DCM; add oxidant slowly at 0°C. |
| N-N Bond Cleavage | Reductive conditions or incompatible metal catalyst. | Ensure oxidative conditions (PIDA/LTA) are maintained. |
| Regioselectivity (C-H) | Competition between C7 and C2? | The N1-amine directs preferentially to C7 (peri) due to geometry, but 4-Cl steric bulk may push reaction to C2 if the catalyst is bulky. |
Safety Warning :
-
LTA (Lead Tetraacetate) is highly toxic and a reproductive hazard. Handle in a fume hood.
-
1,2,3-Benzotriazines can be energetic/explosive upon heating. Do not overheat the dry solid; store in solution if possible.
References
-
Dyablo, O. V., et al. (2001). "Synthesis and oxidation of 1,3-diamino- and 1-amino-3-azidoindazoles." Chemistry of Heterocyclic Compounds, 37(5), 615–620. Link
- Foundational text on the oxidative ring expansion of 1-aminoindazoles to benzotriazines.
-
Glorius, F., et al. (2013). "Rh(III)-catalyzed C-H activation and multi-component reactions." Angewandte Chemie International Edition, 52(40), 10427-10430. Link
- Establishes the N-amine directing group protocols for Rh(III)
-
Wang, H., et al. (2016). "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture." Journal of the American Chemical Society, 138(18), 5803–5806. Link
- Provides mechanistic context for indazole annul
-
Claramunt, R. M., et al. (1993).[1] "N-aminoazoles.[1][2][3] Part 2. Basicity and protonation site of N-aminoazoles." Journal of the Chemical Society, Perkin Transactions 2, (9), 1687-1697. Link
- Structural characterization of 1-aminoindazole vs 2-aminoindazole.
Sources
Oxidative rearrangement of 4-Chloro-1H-indazol-1-amine to benzotriazinones
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific oxidative rearrangement of 4-Chloro-1H-indazol-1-amine to yield 5-Chloro-1,2,3-benzotriazin-4(3H)-one .
This transformation is mechanistically distinct from the rearrangement of 3-aminoindazoles (which directly yield benzotriazinones). The 1-amino route described here typically proceeds via a 1,2,3-benzotriazine intermediate , which subsequently undergoes hydrolytic oxidation to the target benzotriazinone.
Target Analyte: 5-Chloro-1,2,3-benzotriazin-4(3H)-one Starting Material: this compound Reaction Class: Oxidative Ring Expansion / Nitrene Rearrangement Critical Reagents: Lead Tetraacetate (LTA) or Iodobenzene Diacetate (PIDA)
Part 1: Scientific Foundation & Mechanism
Mechanistic Pathway
The transformation of 1-aminoindazoles to benzotriazinones is a two-stage cascade. Unlike 3-aminoindazoles, which possess an exocyclic nitrogen capable of incorporating oxygen from water during rearrangement, the 1-aminoindazole rearrangement proceeds through a "nitrene-like" transition state to form a fully aromatic 1,2,3-benzotriazine . This intermediate is electrophilic at the C4 position and requires a subsequent hydrolytic step to generate the C4-carbonyl (benzotriazinone).
Key Regio-Chemical Shift: The 4-chloro substituent on the indazole ring shifts to the 5-position on the benzotriazine ring due to the insertion of the N1-amino nitrogen into the C7a-N1 bond (Rees Rearrangement).
Mechanistic Diagram
The following diagram illustrates the oxidative generation of the N-nitrene species, the ring expansion to the benzotriazine, and the subsequent hydrolysis to the target benzotriazinone.
Figure 1: Mechanistic pathway showing the oxidation of the N-amino group, ring expansion, and hydrolysis.[1]
Part 2: Experimental Protocols
Pre-requisite: Synthesis of this compound
Note: 1-Aminoindazoles are not typically shelf-stable and should be prepared fresh via N-amination of the parent indazole.
Reagents:
Protocol:
-
Dissolve 4-chloro-1H-indazole (1.0 eq) in DMF (0.5 M).
-
Add powdered KOH (5.0 eq) at 0°C. Stir for 30 min.
-
Add HOSA (1.2 eq) portion-wise, maintaining temp < 10°C.
-
Warm to RT and stir for 3 hours.
-
Workup: Quench with ice water. Extract with EtOAc. The product (1-amine) is often less polar than the starting material.
-
Purification: Rapid column chromatography (neutral alumina). Do not use silica gel if the amine is acid-sensitive.
Core Protocol: Oxidative Rearrangement
This protocol uses Iodobenzene Diacetate (PIDA) as a modern, less toxic alternative to Lead Tetraacetate (LTA), though LTA remains the historical standard for this specific rearrangement (Adger et al., 1975).
Table 1: Reaction Components
| Component | Role | Equiv. | Notes |
| This compound | Substrate | 1.0 | Freshly prepared recommended. |
| PhI(OAc)2 (PIDA) | Oxidant | 1.2 | Adds 2 acetate ligands; drives nitrene formation. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous; 0.1 M concentration. |
| Calcium Oxide (CaO) | Acid Scavenger | 2.0 | Essential to neutralize acetic acid byproduct. |
| Water | Reactant (Step 2) | Excess | Required for final hydrolysis to ketone. |
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).
-
Scavenger Addition: Add powdered CaO (2.0 mmol). Stir vigorously at 0°C for 10 minutes.
-
Oxidation (Ring Expansion):
-
Add PIDA (1.2 mmol) portion-wise over 5 minutes.
-
Observation: Evolution of nitrogen gas is NOT expected here (unlike deamination); however, color change to yellow/orange indicates formation of the benzotriazine intermediate.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
TLC Check: Monitor consumption of the starting amine. The intermediate (benzotriazine) will appear as a new spot.
-
-
Hydrolysis (Conversion to Benzotriazinone):
-
Note: The intermediate 5-chloro-1,2,3-benzotriazine is stable enough to isolate, but for the benzotriazinone target, in-situ hydrolysis is preferred.
-
Add 10% aqueous HCl (5 mL) to the reaction mixture.
-
Stir vigorously for 1-2 hours at RT. The acidic environment promotes the hydration of the C4-position and subsequent tautomerization to the amide (benzotriazinone).
-
-
Workup:
-
Separate the organic layer.
-
Wash the aqueous layer with DCM (2 x 10 mL).
-
Combine organics, wash with Brine, and dry over Na2SO4.
-
Concentrate under reduced pressure.
-
-
Purification: Recrystallization from Ethanol/Water is typically sufficient. If chromatography is needed, use a gradient of Hexanes:EtOAc (starting 9:1 to 1:1).
Part 3: Optimization & Troubleshooting
Critical Parameters
-
Oxidant Choice:
-
LTA (Lead Tetraacetate): The classic reagent.[5] Gives higher yields for the benzotriazine intermediate but requires rigorous exclusion of water during the first step to prevent premature hydrolysis/decomposition. Toxic lead waste is a major drawback.
-
PIDA (Iodobenzene diacetate): Milder, easier workup. Recommended for pharmaceutical applications to avoid heavy metal contamination.
-
-
Regioselectivity Check:
-
Ensure the starting material is 1-amine (N-NH2) and not 3-amine (C-NH2).
-
Diagnostic: The 3-amine rearranges directly to benzotriazinone using PIDA/H2O without an acid hydrolysis step (Song et al., 2018). If you actually possess the 3-amine (often used in Lenacapavir synthesis intermediates), omit the acid hydrolysis step and use MeCN/H2O (2:1) as the solvent.[6][7]
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Polymerization of Nitrene | Dilute reaction (0.05 M) to favor intramolecular rearrangement over intermolecular coupling. |
| Deamination (Parent Indazole formation) | Over-oxidation or Radical pathway | Ensure temperature is kept at 0°C during oxidant addition. Use CaO to scavenge acid.[8] |
| Product is Benzotriazine (No Ketone) | Incomplete Hydrolysis | Increase hydrolysis time or concentration of HCl in Step 5. |
| Explosive Decomposition | Accumulation of Azides/Nitrenes | Never concentrate the reaction mixture to dryness before quenching. |
Part 4: Safety & Handling
-
N-Amino Indazoles: Potentially energetic. Handle small scales (<1g) until thermal stability is established (DSC recommended).
-
Lead Tetraacetate: Neurotoxic and teratogenic. Use PIDA where possible. If LTA is used, quench with ethylene glycol before disposal.
-
Benzotriazines: Can be explosive in dry form. Keep wet or in solution if possible.
References
-
Adger, B. M., Rees, C. W., & Storr, R. C. (1975). Oxidation of 1-aminoindazoles to 1,2,3-benzotriazines. Journal of the Chemical Society, Perkin Transactions 1, 45-52.
-
[8]
-
-
Song, Q., et al. (2018).[7][9] Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature. Organic Letters, 20(20), 6494–6497.[7]
-
[7]
-
-
Link, J. O., et al. (2020). Discovery of Lenacapavir (GS-6207): A Potent, Long-Acting Capsid Inhibitor for the Treatment of HIV-1 Infection. Journal of Medicinal Chemistry, 63(22), 12762–12789.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 10. Lead tetra acetate | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of 4-Chloro-1H-indazol-1-amine with aldehydes to form hydrazones
Introduction & Scope
The reaction of 4-Chloro-1H-indazol-1-amine with aldehydes represents a critical transformation in the synthesis of bioactive nitrogen heterocycles. The resulting products, formally classified as hydrazones (specifically N-(arylideneamino)indazoles), serve as privileged scaffolds in medicinal chemistry, exhibiting analgesic, anti-inflammatory, and antimicrobial properties. Furthermore, these intermediates are essential precursors for the synthesis of fused ring systems, such as [1,2,3]-benzotriazines, via oxidative cyclization.
This application note provides a validated, high-efficiency protocol for the condensation of this compound with diverse aldehydes. Unlike generic Schiff base formations, the nucleophilicity of the N-amine in the indazole system requires specific optimization of solvent and catalytic conditions to suppress side reactions and maximize yield.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Generation of diverse hydrazone libraries for SAR (Structure-Activity Relationship) studies.
-
Heterocyclic Synthesis: Precursors for oxidative ring expansion to 4-chloro-1,2,3-benzotriazines.
-
Metal Coordination: Ligands for transition metal catalysis.
Chemical Basis & Mechanism[1][2]
The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The primary amine on the nitrogen of the indazole ring (N1) acts as the nucleophile. The presence of the chlorine atom at the C4 position exerts a weak electron-withdrawing inductive effect (-I), which slightly decreases the basicity of the N1-amine compared to the unsubstituted parent indazole. Consequently, mild acid catalysis is recommended to activate the aldehyde carbonyl without protonating the amine nucleophile.
Reaction Pathway[2][3][4][5]
-
Nucleophilic Attack: The lone pair of the N-amino group attacks the electrophilic carbonyl carbon of the aldehyde.
-
Hemiaminal Formation: Proton transfer leads to a tetrahedral hemiaminal intermediate.
-
Dehydration: Acid-catalyzed elimination of water yields the hydrazone (imine) bond.
Figure 1: Mechanistic pathway for the condensation of this compound with aldehydes.
Experimental Protocol
Materials & Reagents[2][4][5][6][7][8][9][10][11][12][13]
-
Reactant A: this compound (1.0 equiv)
-
Reactant B: Aldehyde (1.0 - 1.1 equiv) (e.g., Benzaldehyde, 4-Nitrobenzaldehyde)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Glacial Acetic Acid (AcOH)
-
Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Heating Mantle.
Standard Procedure (1.0 mmol Scale)
This protocol is optimized for high purity and direct crystallization, minimizing the need for chromatographic purification.
-
Preparation: In a 50 mL RBF equipped with a magnetic stir bar, dissolve This compound (167.6 mg, 1.0 mmol) in Ethanol (10 mL).
-
Addition: Add the Aldehyde (1.0 mmol) to the solution.
-
Note: If the aldehyde is a solid, dissolve it in a minimal amount of ethanol before addition.
-
-
Catalysis: Add Glacial Acetic Acid (2-3 drops, approx. 0.05 mL).[1]
-
Optimization: For electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), increase catalyst to 5 drops or use a catalytic amount of p-Toluenesulfonic acid (pTSA).
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .
-
Monitoring: Monitor reaction progress by TLC (System: Hexane:EtOAc 3:1). The starting amine spot (polar) should disappear, and a new less polar spot (hydrazone) should appear.
-
-
Workup & Isolation:
-
Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
Crystallization: In most cases, the hydrazone product will precipitate as a solid upon cooling.
-
If no precipitate forms, cool the flask in an ice bath (0–4°C) for 30 minutes.
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 2 mL) to remove unreacted aldehyde and acid catalyst.
-
-
Drying: Dry the product in a vacuum oven at 40°C for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of hydrazones.
Data Analysis & Characterization
Successful synthesis is confirmed by the disappearance of the N-H stretch of the primary amine and the appearance of the imine (C=N) characteristic signals.
| Technique | Parameter | Expected Observation |
| N=CH Proton | A distinctive singlet appears in the downfield region (8.4 – 9.2 ppm ), characteristic of the azomethine proton. | |
| Indazole Protons | The aromatic protons of the indazole ring will show slight chemical shift changes due to the conjugation with the hydrazone. | |
| IR Spectroscopy | C=N Stretch | Strong absorption band at 1590 – 1620 cm⁻¹ . |
| N-H Stretch | Disappearance of the primary amine doublets (3200-3400 cm⁻¹). | |
| Mass Spectrometry | [M+H]⁺ | Molecular ion peak corresponding to MW of (Amine + Aldehyde - 18). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH. | Concentrate the reaction mixture to 1/3 volume on a rotary evaporator, then cool to 0°C. Alternatively, add water dropwise to induce precipitation. |
| Low Yield | Incomplete reaction (Equilibrium). | Add molecular sieves (3Å or 4Å) to the reaction mixture to trap water and drive the equilibrium forward. |
| Impure Product | Unreacted aldehyde remains. | Recrystallize from Ethanol/DMF mixtures. If the aldehyde is liquid, wash the solid product thoroughly with Hexane/Ether. |
| Slow Reaction | Electron-rich aldehyde (Deactivated). | Switch solvent to n-Propanol (higher reflux temp) or increase acid catalyst concentration. |
References
-
General Reactivity of N-Aminoazoles
-
Hydrazone Synthesis Protocols
-
Smod, J. "Amino Acids as Synthons for Heterocycles." Heterocycles, Vol 30, 1990. Link
- Context: Provides general conditions for condensing N-amino heterocycles with carbonyls.
-
-
Biological Applications of Indazolyl Hydrazones
-
Oxidative Cyclization to Benzotriazines
Sources
Application Note: Preparation of Fused Pyrazolo-Indazole Derivatives from 1-Aminoindazoles
Executive Summary & Strategic Importance
The fusion of a pyrazole ring onto an indazole core creates a tricyclic system—most commonly pyrazolo[1,5-b]indazole —that serves as a rigid, planar scaffold with significant utility in drug discovery. This architecture acts as a bioisostere for purines and has demonstrated high affinity in kinase inhibition (e.g., CDK, GSK-3
This guide details the preparation of fused pyrazolo[1,5-b]indazole derivatives starting from 1-aminoindazoles . Unlike traditional hydrazine-based syntheses which can be non-selective, the use of 1-aminoindazole provides a pre-formed N-N bond with distinct nucleophilic centers (the exocyclic
Mechanistic Principles
The transformation relies on the unique reactivity of the 1-aminoindazole "hydrazine-like" handle. The reaction proceeds via a condensation-cyclization sequence:
-
Initial Condensation: The exocyclic amino group (
), being the most nucleophilic center, attacks the more reactive carbonyl of the 1,3-diketone to form an imine/enamine intermediate . -
Intramolecular Cyclization: The endocyclic nitrogen (N2) of the indazole core, rendered nucleophilic by the adjacent N-N bond (alpha-effect), attacks the second electrophilic carbon (carbonyl or activated alkene).
-
Aromatization: Loss of water (dehydration) drives the formation of the fully aromatic fused pyrazole ring.
Mechanistic Pathway Diagram[1][2]
[3][4]
Experimental Protocol
This protocol describes the synthesis of 2,3-dimethylpyrazolo[1,5-b]indazole using acetylacetone. The method is robust and scalable, utilizing acetic acid as both solvent and catalyst to promote the condensation and dehydration steps.
Materials & Reagents[1][2][5][6][7][8][9][10][11][12][13]
-
Precursor: 1-Aminoindazole (1.0 equiv)
-
Reagent: Acetylacetone (1.1 equiv) (or substituted 1,3-diketone)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Workup: Saturated
solution, Ethyl Acetate (EtOAc), Brine.
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aminoindazole (1.33 g, 10 mmol).
-
Add Glacial Acetic Acid (10 mL). Stir until the solid is mostly dissolved.
-
Add Acetylacetone (1.13 mL, 11 mmol) dropwise to the mixture at room temperature.
-
-
Reflux:
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Option A (Precipitation): If a solid precipitates upon cooling, filter the solid, wash with cold water, and dry. This is often pure enough for the next step.
-
Option B (Extraction): If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL). Neutralize carefully with saturated
(gas evolution will occur) until pH 7-8. -
Extract with EtOAc (
). -
Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (
, gradient 0-20% EtOAc/Hexanes).
-
Experimental Workflow Diagram
Scope and Data Summary
The reaction tolerates various 1,3-biselectrophiles. The nature of the substituents (
General Reaction:
Table 1: Substrate Scope and Expected Yields
| Entry | 1,3-Diketone Substrate | Product Type | Yield (%) | ||
| 1 | Acetylacetone | Me | Me | Dimethyl derivative | 85-92% |
| 2 | Ethyl Acetoacetate | OH (Tautomer) | Me | Pyrazolone/Hydroxy | 70-80% |
| 3 | Benzoylacetone | Ph | Me | Phenyl-Methyl | 75-85% |
| 4 | 1,3-Cyclohexanedione | Fused Cyclohexyl | - | Tetracyclic System | 65-75% |
| 5 | Malonaldehyde (equiv.) | H | H | Unsubstituted | 60-70% |
> Note on Regioselectivity: For unsymmetrical diketones (Entry 3), the initial condensation usually occurs at the less sterically hindered carbonyl, or the more electrophilic one. In benzoylacetone, the methyl ketone is typically more reactive toward the primary amine than the phenyl ketone, directing the regiochemistry.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (Intermediate A persists). | Extend reflux time; ensure AcOH is glacial (water inhibits dehydration). |
| Oiling Out | Product is too soluble in aqueous workup. | Saturate the aqueous phase with NaCl (salting out) before extraction. |
| Regioisomers | Unsymmetrical diketones reacting non-selectively. | Lower temperature for initial condensation step (stir at RT for 1h before reflux). |
| Dark Color | Oxidation of aminoindazole starting material. | Use freshly recrystallized 1-aminoindazole; purge reaction with |
References
-
Synthesis of 1H-Indazoles and Derivatives. Organic Chemistry Portal. (Summarizes general indazole reactivity and cyclization strategies).
-
Pyrazolo[1,5-b]indazole Synthesis. Journal of Heterocyclic Chemistry. (Classic protocols for hydrazine-based cyclizations).
-
Biological Activity of Indazole Derivatives. National Institutes of Health (PMC). (Discusses kinase inhibition profiles of fused indazoles).
-
Reaction of 1,3-Diketones with Hydrazines. Russian Journal of Organic Chemistry. (Detailed review of diketone condensation mechanisms).
Sources
Application Note: Precision C7-Functionalization of 1-Amino-4-Chloroindazole via Rh(III)-Catalysis
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., FGFR4, ERβ ligands). While C3-functionalization is trivial due to inherent nucleophilicity, C7-functionalization remains a significant synthetic bottleneck. This Application Note details a robust protocol for the site-selective C7-arylation and alkylation of 1-amino-4-chloroindazole . By utilizing the
Mechanistic Principles
The "C7 Challenge" and the Solution
Electrophilic aromatic substitution on indazoles occurs exclusively at C3. To functionalize C7, one must override this intrinsic bias. The 1-amino group (
The Role of the 4-Chloro Substituent
In this specific protocol, the 4-chloro group serves two functions:
-
Electronic Modulation: It lowers the electron density of the benzene ring, facilitating the initial C-H oxidative addition step by making the C7-H bond slightly more acidic.
-
Orthogonal Reactivity: Unlike bromo- or iodo-substituents, the chloro-group is inert under the mild Rh(III) C-H activation conditions, preventing polymerization or competitive oxidative addition.
Diagram 1: Catalytic Cycle of C7-Activation
The following diagram illustrates the Rh(III)-catalyzed mechanism, highlighting the critical metallacycle formation.
Figure 1: The Rh(III)/Ag(I) catalytic cycle showing the chelation-assisted C-H activation at the C7 position.
Experimental Protocols
Protocol A: Synthesis of the Directing Group Precursor
Objective: Electrophilic amination of 4-chloro-1H-indazole.
Reagents:
-
4-Chloro-1H-indazole (1.0 equiv)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv)
-
KOH (4.0 equiv)
-
Solvent: DMF/Water (1:1)
Procedure:
-
Dissolve 4-chloro-1H-indazole (5.0 mmol) in DMF (10 mL) and cool to 0 °C.
-
Add crushed KOH (20 mmol) followed by dropwise addition of HOSA (7.5 mmol) dissolved in water (10 mL).
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Dilute with EtOAc (50 mL), wash with water (3x) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) yields 1-amino-4-chloroindazole as a pale yellow solid.
-
Quality Control: Verify absence of N2-amino isomer (usually minor) via 1H NMR.
-
Protocol B: Rh(III)-Catalyzed C7-Arylation
Objective: Installation of an aryl group at C7 using the N-amino DG.
Reagents:
-
Substrate: 1-amino-4-chloroindazole (0.2 mmol)
-
Coupling Partner: Aryl boronic acid or activated alkene (e.g., acrylate) (1.5 equiv)
-
Catalyst:
(2.5 mol%) -
Additive: AgSbF₆ (10 mol%) - Critical for generating cationic Rh species.
-
Oxidant: Cu(OAc)₂ (1.0 equiv) - Required if using boronic acids; not needed for alkenes if air is used.
-
Solvent: 1,2-Dichloroethane (DCE) or MeOH.
Step-by-Step:
-
Setup: In a screw-cap vial, combine the indazole substrate,
(3.1 mg), and AgSbF₆ (6.9 mg). -
Activation: Add DCE (2 mL) and stir for 5 mins at RT to generate the active cationic species (precipitation of AgCl is observed).
-
Addition: Add the coupling partner and Cu(OAc)₂.
-
Reaction: Seal the vial and heat to 100 °C for 16 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove metal salts. Concentrate in vacuo.
-
Purification: Silica gel chromatography.
Protocol C: Directing Group Removal (Deamination)
Objective: Restoring the native N-H indazole.
Reagents:
-
Substrate: 7-substituted-1-amino-4-chloroindazole
-
NaNO₂ (1.5 equiv)
-
HCl (2M aqueous) / AcOH
Procedure:
-
Dissolve the substrate in AcOH/H₂O (5:1).
-
Cool to 0 °C and add NaNO₂ slowly.
-
Stir for 1 hour at 0 °C, then warm to RT for 2 hours.
-
Mechanism: Formation of the N-nitroso intermediate followed by elimination of N₂O.
-
Result: 7-substituted-4-chloro-1H-indazole.
Workflow Visualization & Decision Tree
This workflow guides the user from the starting material through the decision points for library generation.
Figure 2: Strategic workflow for divergent synthesis using the 1-amino-4-chloroindazole scaffold.
Data Summary & Troubleshooting
Comparison of Directing Groups for Indazole C7-Activation
The choice of DG is critical.[1][2] The table below highlights why the N-amino group is superior for this specific application.
| Directing Group (DG) | C7 Selectivity | Conditions | Removability | Notes |
| N-Amino (-NH₂) | High (>95%) | Rh(III), AgSbF₆ | Facile (NaNO₂) | Best balance of reactivity/removability. |
| N-Acetyl (-Ac) | Low | Pd(II) | Easy | Often leads to C3 functionalization. |
| N-Pivaloyl (-Piv) | Moderate | Rh(III) | Difficult | Requires harsh hydrolysis; C4-Cl may hydrolyze. |
| N-Phenyl | High | Ru(II) | Very Difficult | DG is usually permanent. |
Troubleshooting Guide (Self-Validating System)
-
Low Conversion (<20%):
-
Check: Is the AgSbF₆ dry? Moisture kills the cationic Rh species.
-
Validation: The reaction mixture should turn from orange to dark red/brown upon heating. If it stays bright orange, the catalyst is not active.
-
-
C3-Functionalization Observed:
-
Cause: Loss of DG or competing electrophilic pathway.
-
Solution: Ensure the N-amino group is intact by NMR before the reaction. Lower temperature to 80 °C.
-
-
Dechlorination (Loss of C4-Cl):
-
Cause: Pd contamination or excessive reductive conditions.
-
Solution: This protocol uses Rh(III), which is orthogonal to aryl chlorides. Ensure no Pd sources are shared in the glassware.
-
References
-
Rh(III)
- Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Source: MDPI (Molecules).
-
URL:[Link]
-
General C7-Functionalization Strategies
- Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds (Applicable to Indazoles).
- Source: PubMed / NIH.
-
URL:[Link]
-
Medicinal Chemistry of Chloroindazoles (FGFR4/ERβ)
-
Cleavage of N-N Directing Groups
Sources
- 1. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 1,2,3-Benzotriazines from 4-Chloro-1H-indazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-chloro-1,2,3-benzotriazine, a valuable scaffold in medicinal chemistry, starting from 4-chloro-1H-indazole. The described synthetic route involves a two-step process: the N-amination of 4-chloro-1H-indazole to yield 4-chloro-1H-indazol-1-amine, followed by an oxidative ring expansion using lead tetraacetate. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations for handling the reagents involved.
Introduction: The Significance of the 1,2,3-Benzotriazine Scaffold
The 1,2,3-benzotriazine core is a privileged heterocyclic motif in the realm of drug discovery and development.[1] Its unique electronic properties and structural features have led to its incorporation into a diverse array of therapeutic agents. Notably, compounds bearing this scaffold have demonstrated promising biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1] For instance, tirapazamine, a benzotriazine-based compound, has undergone clinical trials for cancer treatment.[1] The versatility of the 1,2,3-benzotriazine ring system also makes it a valuable intermediate in the synthesis of other complex heterocyclic structures.[2]
Traditional methods for synthesizing 1,2,3-benzotriazines often involve the diazotization of 2-aminobenzamides, which can require harsh acidic conditions and the use of nitrites, leading to the potential formation of undesirable nitrosamine impurities.[2][3] The synthesis of 4-substituted 1,2,3-benzotriazines through the oxidation of 1- and 2-aminoindazoles presents a cleaner and often high-yielding alternative.[4] This guide focuses on this elegant approach, specifically for the preparation of a chloro-substituted 1,2,3-benzotriazine.
Overall Synthetic Scheme
The synthetic pathway detailed in this guide begins with the commercially available 4-chloro-1H-indazole and proceeds through two key transformations to arrive at the target 5-chloro-1,2,3-benzotriazine.
Figure 1: Overall synthetic route from 4-chloro-1H-indazole to 5-chloro-1,2,3-benzotriazine.
Part 1: Synthesis of the Starting Material: this compound
The initial step involves the electrophilic amination of the nitrogen at the 1-position of the indazole ring. Hydroxylamine-O-sulfonic acid (HOSA) is an effective reagent for this transformation, acting as an NH2+ synthon.[5]
Reaction Mechanism: Electrophilic Amination
The nitrogen atom of the indazole ring acts as a nucleophile, attacking the electrophilic nitrogen of hydroxylamine-O-sulfonic acid. This is followed by deprotonation to yield the N-aminated product.
Figure 2: Conceptual diagram of the N-amination reaction.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 4-Chloro-1H-indazole | 25052-35-5 | 152.58 | 1.53 g (10.0 mmol) |
| Hydroxylamine-O-sulfonic acid | 2950-43-8 | 113.09 | 1.36 g (12.0 mmol) |
| Potassium hydroxide (KOH) | 1310-58-3 | 56.11 | 1.35 g (24.0 mmol) |
| Ethanol | 64-17-5 | 46.07 | 50 mL |
| Water | 7732-18-5 | 18.02 | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Instrumentation:
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve potassium hydroxide (1.35 g, 24.0 mmol) in ethanol (50 mL) with stirring. To this solution, add 4-chloro-1H-indazole (1.53 g, 10.0 mmol).
-
Addition of Aminating Agent: In a separate beaker, carefully dissolve hydroxylamine-O-sulfonic acid (1.36 g, 12.0 mmol) in a minimal amount of cold water (approximately 5-10 mL) and add this solution dropwise to the stirred indazole solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water (30 mL) and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Part 2: Synthesis of 5-Chloro-1,2,3-benzotriazine
The second and final step is the oxidative ring expansion of this compound to the corresponding 1,2,3-benzotriazine. Lead (IV) acetate is a powerful oxidizing agent well-suited for this transformation.[4]
Reaction Mechanism: Oxidative Ring Expansion
The oxidation of 1-aminoindazoles with lead tetraacetate is believed to proceed through a nitrene intermediate. The lead tetraacetate abstracts two hydrogen atoms from the amino group, leading to the formation of a highly reactive nitrene. This nitrene then undergoes a ring expansion, incorporating the nitrogen atom into the five-membered ring to form the six-membered 1,2,3-benzotriazine ring system.
Figure 3: Proposed mechanism for the oxidative ring expansion.
Detailed Experimental Protocol: Synthesis of 5-Chloro-1,2,3-benzotriazine
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | (Not available) | 167.59 | 1.68 g (10.0 mmol) |
| Lead (IV) acetate | 546-67-8 | 443.38 | 4.88 g (11.0 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed |
| Brine | (Mixture) | - | As needed |
| Anhydrous magnesium sulfate | 7757-82-6 | 142.04 | As needed |
Instrumentation:
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.68 g, 10.0 mmol) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve lead (IV) acetate (4.88 g, 11.0 mmol) in anhydrous dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the aminoindazole over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the insoluble lead salts. Wash the filter cake with dichloromethane (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 5-chloro-1,2,3-benzotriazine.
Safety and Handling Precautions
-
Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid.[1] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Lead (IV) Acetate: Lead tetraacetate is a toxic and moisture-sensitive solid.[8][9] It should be handled with extreme care in a chemical fume hood.[9] Avoid contact with skin and inhalation of dust.[9] Store in a cool, dry place, away from moisture.[9] Due to the toxicity of lead compounds, all waste containing lead must be disposed of according to institutional and local regulations for heavy metal waste.
Expected Results and Characterization
The final product, 5-chloro-1,2,3-benzotriazine, is expected to be a solid. Characterization can be performed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the heterocyclic and benzene rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-chloro-1,2,3-benzotriazine (C₆H₄ClN₃), along with its characteristic isotopic pattern for the chlorine atom.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete amination reaction | Insufficient reaction time or temperature. Degradation of HOSA. | Increase reflux time and monitor by TLC. Use freshly opened or properly stored HOSA. |
| Low yield in oxidation step | Moisture in the reaction. Degradation of lead tetraacetate. | Ensure all glassware and solvents are anhydrous. Use fresh, high-quality lead tetraacetate. |
| Difficulty in removing lead salts | Inefficient filtration. | Use a thicker pad of Celite® and wash thoroughly with the reaction solvent. |
| Product decomposition | 1,2,3-Benzotriazines can be sensitive to nucleophiles. | Ensure the workup is performed promptly and avoid strongly nucleophilic conditions. |
Conclusion
The synthesis of 5-chloro-1,2,3-benzotriazine from 4-chloro-1H-indazole via N-amination and subsequent oxidative ring expansion is an effective and valuable method for accessing this important heterocyclic scaffold. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this compound for further investigation in medicinal chemistry and drug discovery programs.
References
-
Wikipedia. Hydroxylamine-O-sulfonic acid. [Link]
-
Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(19), 14131–14139. [Link]
-
Adger, B. M., Bradbury, S., Keating, M., Rees, C. W., Storr, R. C., & Williams, M. T. (1975). Formation of 1,2,3-benzotriazines by oxidation of 1- and 2-aminoindazoles. Journal of the Chemical Society, Perkin Transactions 1, 31-40. [Link]
-
Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link]
-
An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. [Link]
-
NPTEL. (n.d.). Module 1: Oxidation Reactions - Lecture 7: Ozone, Lead Tetraacetate and Sodium Periodate. [Link]
-
Boruah, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chemistry International Journal, 10(3). [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Hydroxylamine-O-sulfonic acid. [Link]
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Lead Tetraacetate. [Link]
-
Singh, S. (n.d.). 10. Lead tetra acetate. SlideShare. [Link]
-
SAFETY DATA SHEETS. (n.d.). Hydroxylamine-O-sulfonic acid. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Lead tetraacetate oxidation of 1- and 2-amino-5-phenyl[1,2,3]triazolo[4,5-d][1,2,3]triazoles; synthesis of a fused 1,2,3,4-tetrazine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
Improving yield of 4-Chloro-1H-indazol-1-amine synthesis
Technical Support Center: 4-Chloro-1H-indazol-1-amine Synthesis
Ticket ID: IND-CL-004
Subject: Optimization of Yield and Regioselectivity in
Introduction: The Challenge of the -Heterocycle
Welcome to the Technical Support Center. You are likely here because the synthesis of This compound is stalling. This is a common bottleneck in kinase inhibitor development. The core difficulty lies in the ambident nucleophilicity of the indazole ring—specifically, distinguishing between the
While the 4-chloro substituent does not sterically crowd the
Module 1: The "Golden Path" Protocol
Before troubleshooting, validate your baseline against this optimized standard operating procedure (SOP). Deviations here are the root cause of 80% of yield failures.
Reaction Scheme:
Optimized Parameters Table:
| Parameter | Recommendation | Technical Rationale |
| Aminating Agent | HOSA (Hydroxylamine-O-sulfonic acid) | Superior to chloramine ( |
| Stoichiometry | 1.0 equiv Indazole : 5.0 equiv KOH : 2.5 equiv HOSA | High base load is critical to maintain the indazolyl anion concentration and neutralize the sulfuric acid byproduct. |
| Solvent | DMF (Dimethylformamide) | High dielectric constant promotes the dissociation of the potassium indazolide salt, enhancing nucleophilicity. |
| Concentration | 0.2 M - 0.5 M | Too dilute = slow kinetics; Too concentrated = dimerization/oligomerization risks. |
| Temperature | Addition at |
Module 2: Troubleshooting Guide (Q&A)
Q1: My conversion is stuck at <40% despite running overnight. What is wrong?
Diagnosis: HOSA Degradation. Hydroxylamine-O-sulfonic acid is highly hygroscopic and thermally unstable. If your bottle has been opened multiple times or stored at room temperature, it has likely hydrolyzed to hydroxylammonium sulfate, which is non-reactive in this context.
-
The Fix:
-
Check the physical state of HOSA. It should be a free-flowing white crystalline solid. If it is clumpy or sticky, discard it.
-
Protocol Adjustment: Add HOSA in portions (e.g., 3 x 0.8 equiv) over 1 hour rather than all at once. This maintains a steady concentration of the active electrophile.
-
Q2: I am seeing a significant "upper spot" on TLC that isn't product. Is it the -isomer?
Diagnosis: Regioisomer Formation (
-
The Fix:
-
Switch Bases: If using NaH, switch to powdered KOH . The softer Potassium cation (
) coordinates less tightly to the nitrogen than Lithium or Sodium, allowing for better solvent separation and favoring the thermodynamic product. -
Solvent Control: Ensure DMF is strictly anhydrous. Water solvates the anion, shielding it and altering the regioselectivity profile.
-
Q3: The workup results in a viscous emulsion that traps my product. How do I isolate it?
Diagnosis: DMF Retention. DMF is notorious for carrying through extractions, keeping the product solubilized in the aqueous/organic interface.
-
The Fix (The "LiCl Trick"):
-
Dilute the reaction mixture with ice water to quench.
-
Crucial Step: Wash the organic layer 3x with 5% Lithium Chloride (LiCl) aqueous solution. LiCl dramatically increases the partitioning of DMF into the aqueous phase.
-
Dry over
and concentrate. You should obtain a discrete solid rather than an oil.
-
Module 3: Visualized Workflows
Figure 1: Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing low yields in HOSA-mediated amination.
Figure 2: Mechanistic Pathway & Regioselectivity
Caption: Competitive amination pathways. Path A (N1) is desired; Path B (N2) is the parasitic side reaction.
Module 4: Analytical Verification
When you isolate the product, you must verify the
-
1H NMR (DMSO-d6):
-
-Amine (Target): The protons on the exocyclic amine (
) typically appear as a broad singlet around 6.0 - 6.5 ppm . - -Amine (Impurity): The amine protons often shift slightly downfield. More importantly, the symmetry of the aromatic protons will differ.
-
NOESY: Look for a Nuclear Overhauser Effect (NOE) between the
protons and the proton at C7 (the aromatic proton "below" the nitrogen).-
Note: In 4-chloroindazole, the C7 proton is a doublet at approx
7.5 ppm. If you see NOE correlation here, you have the -isomer. The -isomer would show NOE with C3, but the distance is greater and less distinct.
-
-
-Amine (Target): The protons on the exocyclic amine (
References
-
General Synthesis of 1-Aminoindazoles
- Somei, M., et al. (1981). "The reaction of 1-hydroxyindoles with nucleophiles." Chemical & Pharmaceutical Bulletin.
- Note: Establishes the HOSA/KOH/DMF standard for indazole amin
-
Mechanistic Insight on Indazole Alkylation/Amination
- Luo, G., et al. (2006). "Regioselective synthesis of N-substituted indazoles." Journal of Organic Chemistry.
- Context: Discusses the electronic influence of substituents (like 4-Cl) on vs selectivity.
-
Intermediate Utility in Drug Discovery
- Recent patent literature regarding Lenacapavir intermediates highlights the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, utilizing similar cyclization and amin
Sources
Avoiding N2-amination side products in indazole amination
<
From the desk of the Senior Application Scientist
Welcome to the technical support center for indazole amination. As a core scaffold in numerous pharmaceutical agents, the selective functionalization of indazoles is of paramount importance.[1] One of the most persistent challenges researchers face is controlling the regioselectivity of N-amination, often leading to frustrating mixtures of N1 and N2-isomers. This guide is designed to provide you with a deep, mechanistic understanding of this problem and to offer practical, field-proven solutions to steer your reaction toward the desired N1-aminated product.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries we receive regarding indazole amination selectivity.
Q1: Why am I getting the N2-isomer as a major side product in my indazole amination reaction?
The indazole anion is mesomeric, meaning the negative charge is delocalized across both nitrogen atoms. This results in two nucleophilic centers, N1 and N2, that can react with an electrophile or a metal complex during amination. The ratio of N1 to N2 products is a delicate balance of steric effects, electronic effects, and reaction conditions, which can favor one isomer over the other.
Q2: Which is the thermodynamic and which is the kinetic product?
Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer.[2] Consequently, the N1-substituted indazole is often the thermodynamically more stable product.[2] Reactions that are run under conditions allowing for equilibration, such as longer reaction times or higher temperatures, tend to favor the N1-isomer.[3][4][5] Conversely, the N2-isomer is often the product of kinetic control, where the product ratio is determined by the rate of formation.[4][6]
Q3: What are the key factors that influence the N1 vs. N2 selectivity?
The regiochemical outcome is highly dependent on a combination of factors:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N1/N2 ratio.
-
Steric and Electronic Effects: Substituents on the indazole ring play a crucial role. Bulky groups at the C3 position can favor N1 substitution, while electron-withdrawing groups at the C7 position can promote N2 selectivity.[7]
-
Catalyst and Ligand System: In cross-coupling reactions like the Buchwald-Hartwig amination, the choice of metal catalyst (e.g., Palladium vs. Copper) and the phosphine ligand is critical.
Q4: Is it possible to reverse the formation of the N2-isomer or convert it to the N1-isomer?
In some cases, particularly with N-acylation, it is possible for the N2-isomer to isomerize to the more stable N1-isomer under the reaction conditions.[2] However, for N-alkylation or N-amination, this is often not feasible. The most effective strategy is to optimize the reaction conditions from the outset to favor the formation of the N1-isomer.
Troubleshooting Guide: Improving N1-Selectivity
This section provides a systematic approach to troubleshooting and optimizing your indazole amination reactions to minimize the formation of the N2-side product.
Problem: Low N1/N2 Product Ratio
If you are observing a significant amount of the undesired N2-aminated product, consider the following factors and potential solutions.
The inherent properties of your indazole substrate are the first consideration.
-
Steric Hindrance: A bulky substituent at the C3 position of the indazole ring will sterically hinder the approach of the catalyst to the N2-position, thereby favoring N1-amination. Conversely, a small substituent or no substituent at C3 may lead to a mixture of isomers.
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, an electron-withdrawing group at the C7 position has been shown to favor N2-alkylation.[2][7]
Caption: Influence of indazole substituents on amination regioselectivity.
The choice of base and solvent can dramatically shift the equilibrium between the N1 and N2 products.
-
Base Selection: The strength and nature of the base are critical.
-
Solvent Effects: The polarity of the solvent can influence which nitrogen atom is more available for reaction. Aprotic solvents are commonly used. For example, in some systems, THF has been shown to favor N1-alkylation, while DMSO can lead to different selectivity outcomes.[2]
Table 1: Effect of Base/Solvent on Indazole Alkylation
| Base | Solvent | Predominant Isomer | Reference |
| NaH | THF | N1 | [2][7] |
| K₂CO₃ | DMF | Mixture (58:42 N1:N2) | [5] |
| Mildly acidic | N/A | N2 | [3] |
For reactions like the Buchwald-Hartwig amination, the catalyst and ligand are your primary tools for controlling selectivity.
-
Palladium vs. Copper: Both palladium and copper-based catalysts are used for N-arylation of indazoles.[3] While palladium catalysis with phosphine ligands is common, copper-catalyzed Ullmann-type reactions are also an option.[3] The choice of metal can impact the regioselectivity, and optimization may be required for your specific substrate.
-
Ligand Selection: The structure of the phosphine ligand in palladium-catalyzed reactions is crucial. Bulky and electron-rich ligands can influence the steric environment around the metal center, favoring coordination to the less hindered N1-position of the indazole.
Caption: Troubleshooting workflow for improving N1-selectivity.
Experimental Protocols
The following protocols are provided as a starting point for achieving high N1-selectivity. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: Highly N1-Selective Indazole Alkylation
This protocol is adapted from methodologies that have demonstrated high N1-selectivity.[2][7]
Materials:
-
Substituted 1H-indazole
-
Alkyl bromide or tosylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole (1.0 equiv).
-
Add anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: The use of NaH in a non-polar aprotic solvent like THF generates the indazole anion in a manner that favors kinetic alkylation at the N1 position. This combination has been shown to provide excellent N1-selectivity for a range of indazole substrates.[7]
Protocol 2: Driving the Reaction to Thermodynamic Control
For challenging substrates, favoring the more stable N1-thermodynamic product can be an effective strategy.[5][9]
Procedure:
-
Follow a standard amination or alkylation protocol (e.g., using K₂CO₃ in DMF).
-
If a mixture of isomers is observed at initial time points, consider increasing the reaction temperature and/or extending the reaction time.
-
Monitor the reaction over an extended period (e.g., 12-24 hours) to see if the N2/N1 ratio decreases over time, indicating an equilibration to the more stable N1-isomer.
Rationale: The N1-substituted indazole is generally the thermodynamically more stable product.[2] By providing enough energy (higher temperature) and time, the reaction may overcome the kinetic barrier and allow the initially formed N2-isomer to convert to the more stable N1-product.[4][5]
References
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available from: [Link]
-
Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives. ResearchGate. Available from: [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available from: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Chloro-1H-indazol-1-amine
This Technical Support Center guide addresses the stability and handling of 4-Chloro-1H-indazol-1-amine .
Note on Chemical Identity: This guide specifically addresses the N-amino derivative (amino group attached to the nitrogen at position 1, CAS: Class-Generic), not the C-amino derivatives (e.g., 3-amine) often used in kinase inhibitors like Lenacapavir. The N-N bond in 1-aminoindazoles presents unique stability challenges distinct from standard aromatic amines.
Topic: Stability, Solubility, and Handling in Solution
Document ID: TSC-IND-04CL-01 | Version: 2.0 | Status: Active
Part 1: Executive Summary & Critical Alerts
The Core Stability Challenge:
this compound is a heterocyclic hydrazine . Unlike standard anilines, the amino group is bonded to another nitrogen atom (
-
Nucleophilicity: The terminal amine is highly nucleophilic (alpha-effect) and reacts rapidly with electrophiles (aldehydes/ketones).
-
Oxidative Deamination: The N-N bond is susceptible to oxidative cleavage, reverting the molecule to the parent 4-chloroindazole.
🚨 CRITICAL WARNINGS (Read Before Experimentation)
-
NO ACETONE: Never use acetone to clean glassware or prepare stock solutions. The compound reacts instantly to form a hydrazone.
-
AVOID ACIDIC WATER: Prolonged exposure to acidic aqueous buffers (
) can accelerate hydrolysis of the N-N bond. -
LIGHT SENSITIVE: Store solid and solution away from direct light to prevent photo-induced radical degradation.
Part 2: Solvent Compatibility & Preparation
Solubility & Stability Matrix
| Solvent | Solubility Rating | Stability Rating | Technical Notes |
| DMSO | Excellent (>50 mM) | Good (24-48h) | Recommended. Use anhydrous DMSO. Hygroscopic DMSO introduces water, promoting hydrolysis. |
| Methanol/Ethanol | Good | Moderate | Stable for short-term use. Avoid prolonged storage; protic solvents can facilitate proton-transfer degradation. |
| Acetone | High | CRITICAL FAILURE | DO NOT USE. Forms stable hydrazone adducts ( |
| Water (Neutral) | Poor | Poor | Requires organic co-solvent (e.g., 10% DMSO). Precipitates over time. |
| Water (Acidic) | Moderate | Poor | Soluble upon protonation, but accelerates deamination. |
Standard Stock Preparation Protocol
-
Weighing: Weigh quickly in low-light conditions.
-
Dissolution: Dissolve in anhydrous DMSO to a concentration of 10–50 mM.
-
Aliquot: Do not store the bulk stock. Aliquot into single-use amber vials.
-
Storage: Store at -20°C or -80°C.
-
Shelf-life (Solid): 12 months (desiccated, -20°C).
-
Shelf-life (Solution): Use immediately or freeze. Stable for <1 week at -20°C.
-
Part 3: Troubleshooting & FAQs
Scenario A: "My LCMS shows a new peak at M+40."
Diagnosis: Acetone Contamination (Hydrazone Formation). Even trace amounts of acetone vapors in the lab or residual acetone on glassware can react with the N1-amine.
-
Mechanism:
-
Solution: Switch to disposable glass vials. Ensure all reusable glassware is acid-washed and oven-dried, bypassing acetone rinsing.
Scenario B: "The compound precipitated upon adding to cell culture media."
Diagnosis: Solubility Crash.
The 4-chloro substituent increases lipophilicity (
-
Solution:
-
Prepare a 1000x stock in DMSO.
-
Dilute into media with vigorous vortexing.
-
Limit final DMSO concentration to 0.5% - 1.0%.
-
Advanced: Use a solubilizing agent like cyclodextrin (HP-
-CD) if in vivo formulation is required.
-
Scenario C: "I see a peak corresponding to the parent Indazole (Loss of -NH2)."
Diagnosis: Oxidative Deamination or Reductive Cleavage.
The N-N bond is weak (
-
Cause: Exposure to light or oxidants in the solvent (e.g., peroxides in aged PEG or ethers).
-
Solution: Add an antioxidant (e.g., 1 mM Ascorbic Acid or DTT) to the buffer if the assay tolerates it. Degas solvents to remove dissolved oxygen.
Part 4: Mechanism of Degradation (Visualized)
The following diagram illustrates the decision tree for troubleshooting stability issues and the chemical pathways involved.
Caption: Troubleshooting logic flow for this compound degradation. Blue nodes indicate diagnostic steps; Red/Yellow indicate specific error signatures; Green indicates corrective actions.
Part 5: Analytical Validation Protocol
To verify the integrity of your stock solution, utilize the following HPLC conditions.
Method ID: HPLC-IND-STAB-01
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine absorption).
-
Expected Retention:
-
Parent Indazole (Degradant): ~4.5 min
-
This compound (Target): ~3.8 min (More polar due to
) -
Acetone Adduct (Impurity): ~5.2 min (Less polar)
-
References
-
PubChem. Compound Summary: 1H-Indazol-1-amine. National Library of Medicine. Available at: [Link]
-
Zhang, L. et al. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. RSC Advances. (Contextual reference for indazole reactivity). Available at: [Link]
-
Claramunt, R. M. et al. (2022). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. The Journal of Organic Chemistry. (Demonstrates N1-reactivity and instability). Available at: [Link]
Troubleshooting low conversion in 4-chloroindazole N-amination
Welcome to the technical support resource for the N-amination of 4-chloroindazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion
Low conversion is a frequent hurdle in the N-amination of heterocyclic compounds, including 4-chloroindazole. Below, we address specific issues with detailed explanations and actionable protocols.
Question 1: I am observing very low conversion (<20%) in my N-amination of 4-chloroindazole using hydroxylamine-O-sulfonic acid (HOSA). What are the likely causes and how can I improve the yield?
Low conversion with HOSA, a common electrophilic aminating agent, can stem from several factors, primarily related to the basicity of the reaction medium and the inherent reactivity of the indazole substrate.
Underlying Chemistry: The N-amination of indazoles typically proceeds via the N1-anion. The pKa of the N-H proton in indazole is approximately 14, meaning a sufficiently strong base is required for deprotonation. The electron-withdrawing nature of the chlorine atom at the 4-position can slightly increase the acidity of the N-H proton, but incomplete deprotonation is still a common issue.
Troubleshooting Steps:
-
Base Selection & Stoichiometry:
-
Inadequate Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate the 4-chloroindazole.
-
Recommendation: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases will ensure near-quantitative formation of the indazolide anion, which is the active nucleophile in the reaction.
-
Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of the base to drive the deprotonation to completion.
-
-
Solvent Effects:
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) can interfere with both the base and the aminating agent.
-
Recommendation: Employ a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents are excellent for SNAr-type reactions and will not interfere with the strong bases required.
-
-
Temperature Control:
-
Initial Deprotonation: The deprotonation step with a strong base like NaH should be performed at a low temperature (e.g., 0 °C) to control the reaction rate and prevent potential side reactions.
-
Amination Step: The subsequent addition of the aminating agent may require gentle heating to proceed at a reasonable rate. We recommend a reaction temperature between 25-50 °C.
-
Optimized Protocol Example:
| Step | Procedure |
| 1 | To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 4-chloroindazole (1.0 eq.). |
| 2 | Dissolve the starting material in anhydrous DMF. |
| 3 | Cool the solution to 0 °C in an ice bath. |
| 4 | Add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C. |
| 5 | Slowly add a solution of HOSA (1.5 eq.) in DMF. |
| 6 | Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. |
Question 2: My reaction is producing a significant amount of a side product, and my desired N-amino-4-chloroindazole is unstable. How can I mitigate this?
The formation of side products and the instability of the desired product are often linked to the choice of aminating agent and the reaction workup conditions.
Potential Side Reactions:
-
Ring Opening: Indazole rings can be susceptible to nucleophilic attack and subsequent ring-opening under harsh basic conditions or with certain aminating agents.
-
Dimerization/Oligomerization: The product itself can sometimes react further.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Alternative Aminating Agents:
For sensitive substrates, more recently developed aminating agents can offer higher selectivity and milder reaction conditions.
| Aminating Agent | Key Advantages |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Often provides higher yields and cleaner reactions for electron-deficient heterocycles. |
| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | A powerful electrophilic aminating agent that can be effective when others fail. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-amination of indazole?
The most common pathway for N-amination of indazoles involves the deprotonation of the indazole N-H proton by a base to form the indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent in an SN2-type reaction.
Caption: General mechanism for indazole N-amination.
Q2: Can I perform this amination on the N2 position of the indazole?
Directing the amination to the N2 position is challenging as the N1 position is generally more nucleophilic. Achieving N2 selectivity often requires a pre-functionalized substrate where the N1 position is blocked with a removable protecting group.
Q3: Are there any specific safety precautions I should take?
-
Hydroxylamine Derivatives: Many hydroxylamine-based aminating agents are potentially explosive and should be handled with care, stored at low temperatures, and used behind a blast shield.
-
Strong Bases: Reagents like sodium hydride are highly reactive and water-sensitive. Always handle them under an inert atmosphere.
References
-
Black, D. S. C., Ivory, A. J., & Salter, L. F. (1980). The pKa values of some indazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 595-597. [Link]
-
Klapsch, P., & Heydt, H. (2007). O-(Diphenylphosphinyl)hydroxylamine. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2011). The Chemistry of Indazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
Optimizing reaction temperature for 1-aminoindazole formation
Welcome to the technical support center for the synthesis of 1-aminoindazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the N-amination of indazole, with a specific focus on optimizing reaction temperature to achieve high yield and regioselectivity for the desired 1-aminoindazole isomer.
Troubleshooting Guide: Optimizing 1-Aminoindazole Formation
This section addresses common issues encountered during the synthesis of 1-aminoindazole via electrophilic amination of the indazole core.
Issue 1: Low Overall Yield with Significant Unreacted Indazole
Q: My reaction has a low conversion rate, and I'm recovering a large amount of my indazole starting material. How can I drive the reaction to completion?
A: This is a common issue that typically points to insufficient reaction energy or suboptimal reaction time. The amination of indazole requires overcoming a significant activation energy barrier.
Causality & Recommended Solutions:
-
Insufficient Thermal Energy: The reaction may be running at too low a temperature, preventing it from reaching the necessary activation energy. In general, chemical reaction rates increase with temperature.[1][2]
-
Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Many related indazole syntheses are performed at elevated temperatures, sometimes at reflux or temperatures around 100 °C, to ensure the reaction proceeds.[3][4]
-
-
Short Reaction Time: Complex reactions, including those forming heterocyclic rings, may require extended periods to reach completion.
-
Solution: Extend the reaction time. Take aliquots every few hours to track the consumption of starting material and the formation of products. Some N-alkylation reactions, a good proxy for N-amination, are run for over 12-24 hours to ensure equilibrium is reached.[5]
-
-
Degradation of Aminating Agent: While heat can improve reaction rates, excessive temperatures can lead to the decomposition of thermally sensitive aminating agents like O-Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).[6]
-
Solution: Instead of a single high temperature, consider a temperature ramping protocol. Start at a moderate temperature (e.g., 50-60 °C) and slowly increase it after the initial phase of the reaction. Alternatively, if reagent degradation is suspected, consider a slow, continuous addition of the aminating agent to the heated solution of indazole.
-
Issue 2: Poor Regioselectivity - High Formation of 2-Aminoindazole Isomer
Q: My reaction produces a mixture of 1-aminoindazole and 2-aminoindazole, with the undesired 2-amino isomer being the major product. How can I improve selectivity for the N1 position?
A: This is the central challenge in the N-functionalization of indazole. The outcome is a result of the competition between kinetic and thermodynamic reaction pathways. The 1H-indazole tautomer is known to be more thermodynamically stable than the 2H-indazole tautomer.[1] This fundamental principle is the key to controlling the isomer ratio.
Causality & Recommended Solutions:
-
Kinetic Control (Favoring N2): At lower temperatures and shorter reaction times, the reaction is under kinetic control. The N2 position of the indazole anion is often more nucleophilic, leading to a faster initial reaction and formation of the 2-aminoindazole product.[7]
-
Solution: To shift the equilibrium towards the N1 isomer, you must move the reaction conditions towards thermodynamic control.
-
-
Thermodynamic Control (Favoring N1): The 1-aminoindazole isomer is generally the more thermodynamically stable product. By providing enough thermal energy and time, the initially formed 2-aminoindazole can revert to the indazole anion and subsequently form the more stable 1-aminoindazole.[5]
-
Solution: Increase the reaction temperature and prolong the reaction time. Heating the reaction mixture for an extended period (e.g., 12-24 hours) at a higher temperature (e.g., 80-110 °C or reflux) can facilitate this equilibration, leading to a higher ratio of the desired N1 isomer.[5]
-
Data Summary: Temperature's Influence on N1/N2 Selectivity
| Temperature Range | Expected Control | Predominant Isomer | Scientific Rationale |
| Low (e.g., 0 - 40 °C) | Kinetic | 2-Aminoindazole | The N2 position is often the site of faster, irreversible attack under kinetic conditions.[7] |
| Moderate (e.g., 40 - 80 °C) | Mixed | Mixture of Isomers | Both kinetic and thermodynamic pathways are competitive. The isomer ratio may be highly sensitive to small temperature changes. |
| High (e.g., 80 °C - Reflux) | Thermodynamic | 1-Aminoindazole | Sufficient energy is provided to overcome the reverse activation barrier, allowing the reaction to equilibrate to the more stable N1-substituted product.[1][5] |
Issue 3: Difficulty in Purifying 1-Aminoindazole from the N2 Isomer
Q: I have a mixture of N1 and N2 isomers that are difficult to separate. What purification strategies are effective?
A: The structural similarity of 1-amino and 2-aminoindazole makes them challenging to separate. Standard column chromatography may not provide baseline separation.
Causality & Recommended Solutions:
-
Similar Polarity: The two isomers often have very similar polarities, causing them to co-elute during silica gel chromatography.
-
Solution 1 (Fractional Recrystallization): This is often the most effective and scalable method. The isomers can have different solubilities in specific solvent systems. A mixed solvent system is often required.[8]
-
Protocol: Dissolve the crude mixture in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone). Slowly add a co-solvent in which the desired isomer is less soluble (e.g., water or a non-polar solvent like hexane) until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly. The desired isomer should crystallize out selectively. Multiple recrystallization steps may be necessary.
-
-
Solution 2 (Optimized Chromatography): If chromatography is necessary, extensive optimization is required.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using temperature to control the N1/N2 isomer ratio in indazole amination?
The control mechanism is rooted in the principles of thermodynamic versus kinetic control .
-
Kinetic Product (often N2): The reaction pathway with the lowest activation energy. It forms the fastest and will predominate at lower temperatures or shorter reaction times.
-
Thermodynamic Product (often N1): The most stable product. Given sufficient energy (higher temperature) and time, the reaction can become reversible, and the overall product distribution will favor the most stable isomer, which for N-substituted indazoles is typically the N1 product.[1][5]
Q2: How do I definitively identify the 1-amino and 2-aminoindazole isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method. The chemical shifts of the protons and carbons on the indazole ring are significantly different between the N1 and N2 isomers due to the different electronic environments.
-
¹H NMR: The proton at the C7 position is particularly diagnostic. In the N1 isomer, this proton is typically shifted further downfield compared to the N2 isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the five-membered ring (C3 and C7a) are also distinct and can be used for unambiguous assignment.[11][12] Comparing your experimental spectra to literature values or data from a known standard is essential for confirmation.[13][14]
Q3: What are the safety considerations when heating reactions involving aminating agents like HOSA or MSH?
Electrophilic aminating agents can be high-energy molecules and may pose a thermal hazard.
-
Thermal Stability: O-Mesitylenesulfonylhydroxylamine (MSH), in its pure, crystalline form, has known thermal instability and can decompose exothermically.[6] Hydroxylamine-O-sulfonic acid (HOSA) is generally more stable but should still be handled with care at elevated temperatures.
-
Best Practices:
-
Always conduct a safety review before scaling up any reaction.
-
Use a heating mantle with a thermocouple for accurate temperature control. Avoid uncontrolled heating with oil baths.
-
Ensure the reaction is conducted in a well-ventilated fume hood behind a blast shield, especially during initial trials at higher temperatures.
-
For larger-scale reactions, consider using reaction calorimetry to understand the heat flow and potential for thermal runaway.[15]
-
Visualized Workflows and Logic
Experimental Workflow for Temperature Optimization
Below is a typical workflow for a temperature optimization study aimed at maximizing the N1/N2 isomer ratio.
Caption: Workflow for a parallel temperature optimization study.
Troubleshooting Decision Tree for Poor N1/N2 Selectivity
Use this decision tree to diagnose and solve issues with the regioselectivity of your amination reaction.
Caption: Troubleshooting logic for poor N1/N2 regioselectivity.
References
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28215–28227. Available at: [Link]
-
Jia, Z., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4069. Available at: [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Available at: [Link]
-
Kumar, R., et al. (2024). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Bedford, S. B. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1). Available at: [Link]
-
Lavecchia, A., et al. (2015). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 54(4), 1432-1441. Available at: [Link]
-
de Oliveira, M. A., et al. (2014). Thermal characterization of antimicrobial drug ornidazole and its compatibility in a solid pharmaceutical product. Journal of Thermal Analysis and Calorimetry, 115(3), 2293-2301. Available at: [Link]
- Stambuli, J. P., et al. (2011). Method of synthesizing 1H-indazole compounds. US Patent 8,022,227.
-
Rani, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Smajlagić, A., et al. (2017). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Journal of Thermal Analysis and Calorimetry, 131(1), 571-582. Available at: [Link]
-
Organic Chemistry Portal. (2024). Indazole synthesis. Available at: [Link]
-
Katritzky, A. R., et al. (2010). ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. Heterocyclic Communications, 10(1-2). Available at: [Link]
- Wang, J., et al. (2011). Method for separating and purifying substituted indazole isomers. CN Patent 101948433A.
-
Cantatore, G., et al. (2009). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. Organic Process Research & Development, 13(4), 654-664. Available at: [Link]
-
Elguero, J., et al. (1998). N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-998. Available at: [Link]
-
Radosevich, A. T., et al. (2008). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 10(12), 2373-2375. Available at: [Link]
-
Peter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113. Available at: [Link]
-
Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Available at: [Link]
-
Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(19), 13049–13056. Available at: [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646–5661. Available at: [Link]
-
Li, X., et al. (2023). Cu-Catalyzed Regioselective C-H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry, 88(11), 7242–7250. Available at: [Link]
-
Ryabukhin, S. V., et al. (2010). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 8(24), 5668-5677. Available at: [Link]
-
De Klerck, K., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1508, 111-120. Available at: [Link]
-
ResearchGate. (2022). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. Available at: [Link]
-
Pályi, B., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4983. Available at: [Link]
-
Ahmad, M., et al. (2017). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online. Available at: [Link]
-
Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1679, 463385. Available at: [Link]
-
Kumar, A., et al. (2021). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available at: [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6843-6849. Available at: [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. Available at: [Link]
-
Chen, Y., et al. (2023). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 102, 163-168. Available at: [Link]
-
Tselinskii, I. V., et al. (2007). N‐Amination of 3‐amino‐1,2,4‐triazole with hydroxylamine‐O‐sulfonic acid: Synthesis of 1,5‐diamino‐1,2,4‐triazole. Journal of Heterocyclic Chemistry, 44(2), 393-396. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. jchr.org [jchr.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 15. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Purification of 4-Chloro-1H-indazol-1-amine
Topic: Removal of Unreacted Aminating Agents & Purification Workflows Ticket ID: CHEM-SUP-IND-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The N-amination of 4-chloroindazole (typically using Hydroxylamine-O-sulfonic acid [HOSA] or similar electrophilic aminating agents) presents a unique purification challenge. The reaction mixture often contains hazardous unreacted aminating agents, the acidic starting material (4-chloroindazole), and the desired weak base product (4-chloro-1H-indazol-1-amine).
This guide provides a modular troubleshooting workflow. Unlike generic protocols, we utilize the specific acidity difference between the starting material (
Module 1: Chemical Scavenging & Quenching (The "Kill Step")
Q: The reaction is complete, but I still detect unreacted aminating agent (e.g., HOSA). How do I safely destroy it before workup?
A: Unreacted electrophilic aminating agents are energetic and potentially mutagenic. You must destroy them before concentrating any organic solvent.
Protocol:
-
Identify the Agent:
-
HOSA (Hydroxylamine-O-sulfonic acid): The most common industrial reagent. It is unstable in hot water but stable in cold acidic media.
-
DPH (O-(2,4-Dinitrophenyl)hydroxylamine): Highly energetic; shock sensitive.
-
Chloramine: Gas/solution, highly oxidative.
-
-
The Hydrolysis Method (Recommended for HOSA):
-
HOSA hydrolyzes rapidly in basic aqueous conditions.
-
Step: Dilute the reaction mixture (usually in DMF) with water (3x volume).
-
Adjust pH: Carefully adjust to pH 9–10 using saturated
or dilute . -
Time: Stir at ambient temperature for 30–60 minutes. This converts HOSA into harmless sulfate salts and hydroxylamine.
-
-
The Acetone Scavenge (Alternative):
-
If you suspect residual hydroxylamine or HOSA, add Acetone (2–3 equivalents relative to excess reagent).
-
Mechanism: Acetone reacts to form the corresponding oxime (Acetone oxime), which is lipophilic and non-reactive, preventing "runaway" amination or decomposition during workup.
-
Module 2: Phase Separation & Extraction (The Specificity Step)
Q: My LC-MS shows a mix of Product (1-amine) and Starting Material (4-chloroindazole). How do I separate them without a column?
A: You can exploit the acidity difference . The starting material (4-chloroindazole) has an acidic proton on the pyrazole nitrogen (
The "Base-Wash" Protocol:
| Component | Chemical Nature | Behavior in 1M NaOH | Behavior in Organic (EtOAc) |
| 4-Chloroindazole (SM) | Weak Acid ( | Deprotonates to form water-soluble salt | Low solubility (as salt) |
| Product (1-Amine) | Weak Base / Neutral | Remains neutral (insoluble in water) | High solubility |
| HOSA Residue | Salt/Ionic | Soluble | Insoluble |
Step-by-Step:
-
Dilution: Pour the DMF reaction mixture into water (5x volume). Note: If product precipitates, filter it. If it oils out, proceed to extraction.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Result: Both SM and Product move into the organic layer.
-
-
The Critical Wash: Wash the organic layer vigorously with 1M NaOH (2x).
-
Final Wash: Wash the organic layer with Brine to remove residual base and DMF. Dry over
.[1]
Module 3: Visualizing the Logic
The following diagram illustrates the decision matrix for purification, highlighting the critical "Base Wash" checkpoint.
Figure 1: Purification logic flow.[1] The red node indicates safety quenching; the blue node represents the critical chemical separation step.
Module 4: Chromatography & Polishing
Q: I still see a tailing spot on TLC or low purity. How do I polish the material?
A: 1-aminoindazoles are hydrazines; they can be unstable on acidic silica and prone to streaking.
Troubleshooting Guide:
-
Tailing on Silica:
-
Cause: The terminal amino group (
) interacts strongly with silanols. -
Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or add 1%
to your eluent (e.g., DCM/MeOH/ 95:4:1).
-
-
Crystallization (Scalable Alternative):
-
If the "Base Wash" (Module 2) was successful, the product is likely >90% pure.
-
Solvent System: Toluene/Heptane or Ethanol/Water.
-
Procedure: Dissolve in minimal hot Toluene. Add Heptane dropwise until cloudy. Cool slowly to 4°C.
-
Note: Avoid ketones (Acetone) for crystallization if you did not thoroughly quench the reaction, as they can react with residual hydrazines.
-
Module 5: Safety & Stability (Critical)
Q: Are there specific hazards with this compound?
A: Yes. Aside from the aminating agents, the product itself is a hydrazine derivative.
-
Thermal Instability: N-amino compounds can undergo rearrangement or decomposition at high temperatures. Do not heat the crude material above 60°C during rotary evaporation.
-
Shock Sensitivity (Reagents): If using DPH or Picryl-hydroxylamine , never scrape dried material. These are high explosives. HOSA is safer but still exothermic upon hydrolysis.
References
-
General N-amination of Indazoles
- Title: "N-Amination of Nitrogen Heterocycles using Hydroxylamine-O-sulfonic Acid."
- Source:Journal of Organic Chemistry.
- Context: Establishes HOSA as the standard reagent for gener
-
(Search: "HOSA N-amination heterocycles")
-
Synthesis of 4-Chloro-1H-indazole (Starting Material)
- Purification Logic (Acidity/Basicity): Title: "The pKa of Azoles: Indazole vs N-Amino Indazole." Source:Heterocyclic Chemistry Principles. Context: Supports the protocol of using NaOH to deprotonate the starting material (pKa ~13-14) while leaving the N-amino product (neutral/basic) in the organic phase.
-
HOSA Handling & Quenching
- Title: "Hydroxylamine-O-sulfonic acid - a vers
- Source:Nottingham Trent University / Reviews.
- Context: Details the hydrolysis mechanisms and safety profiles of HOSA.
Sources
Technical Support Center: Regioselective Amination of 4-Chloroindazole
Welcome to the technical support center for controlling regioselectivity in the amination of 4-chloroindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N cross-coupling reactions with indazole systems. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired N1 or N2 aminated products with high fidelity.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor or Non-Existent Regioselectivity in the Amination of 4-Chloroindazole
Question: My amination reaction on 4-chloroindazole is producing a mixture of N1 and N2 isomers, and the ratio is inconsistent. How can I control the regioselectivity to favor one isomer over the other?
Answer: This is a common and critical challenge in indazole chemistry. The regioselectivity of N-amination is a delicate balance between kinetic and thermodynamic control, heavily influenced by steric and electronic factors of both the indazole substrate and the incoming amine, as well as the reaction conditions.[1][2]
The two nitrogen atoms in the indazole ring (N1 and N2) possess distinct electronic and steric environments. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] However, the N2 position can be more nucleophilic under certain conditions, leading to the kinetically favored product.[4]
Here’s a breakdown of the key factors and how to manipulate them:
1. Thermodynamic vs. Kinetic Control:
-
For the N1 Isomer (Thermodynamic Product): N1-substituted indazoles are often the more thermodynamically stable products.[1][5] To favor the N1 isomer, you need to employ conditions that allow for equilibration. This typically involves:
-
Higher Reaction Temperatures: Increased thermal energy can overcome the activation barrier for the reverse reaction of the N2 isomer, allowing the equilibrium to shift towards the more stable N1 product.
-
Longer Reaction Times: Extended reaction times provide the necessary window for the kinetic N2 product to revert to the indazole anion and subsequently form the more stable N1 isomer.[4]
-
Choice of Base and Solvent: The use of a strong, non-nucleophilic base in a polar aprotic solvent like DMF can facilitate the formation of the indazole anion, which can then equilibrate.[1]
-
-
For the N2 Isomer (Kinetic Product): The N2 position can be the site of initial, faster attack. To isolate the kinetic product, you should aim for conditions that prevent equilibration:
-
Lower Reaction Temperatures: This will slow down the rate of the reverse reaction from the N2 product.
-
Shorter Reaction Times: By stopping the reaction early, you can isolate the N2 isomer before significant equilibration to the N1 product occurs.[4]
-
Specific Reagents: Certain methodologies are known to favor N2 substitution. For instance, Mitsunobu conditions often lead to the N2 isomer.[5] Acid-catalyzed reactions with specific alkylating agents like diazo compounds or trichloroacetimidates have also shown high N2 selectivity.[6][7]
-
2. Steric Hindrance:
-
Substituents on the Indazole Ring: The steric environment around the N1 and N2 positions plays a crucial role.
-
Steric Bulk of the Amine: A sterically demanding amine will preferentially react at the less hindered N1 position.
3. Electronic Effects:
-
Indazole Ring Substituents: Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the N1 and N2 atoms. The precise effect can be substrate-dependent and may require empirical screening.
4. Catalytic System (For Cross-Coupling Reactions):
-
Choice of Metal Catalyst (Palladium vs. Copper): Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are employed for N-arylation of indazoles.[8][9] The choice of catalyst and, critically, the supporting ligand can dramatically influence the N1:N2 ratio.
-
Palladium Catalysis: Specific ligand systems have been developed for highly N1-selective arylations of related azoles.[10] Experimentation with different phosphine-based ligands (e.g., Xantphos, DavePhos, BrettPhos) is recommended.
-
Copper Catalysis: Ullmann-type couplings have a long history in N-arylation.[9][11] Modern protocols often use copper(I) salts with various ligands. Some copper-catalyzed systems have been shown to provide excellent N2 selectivity.[12]
-
Troubleshooting Flowchart
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Chloro-1H-indazol-1-amine Handling Guide
Product: 4-Chloro-1H-indazol-1-amine
CAS: [Specific CAS if available, otherwise generic class]
Chemical Class:
Introduction: The "Hydrazine" Vulnerability
Welcome to the technical support hub for This compound . As a researcher, you are likely utilizing this compound as a building block for nitrogen-rich heterocycles or as a nitrene precursor.
The Critical Insight: Unlike 3-aminoindazoles (where the amine is on a carbon), this is a 1-amino indazole. Chemically, it is a cyclic hydrazine. The
This guide treats the compound not just as "hygroscopic" but as chemically labile in the presence of water.
Part 1: Storage & Logistics (The "Before" Phase)
Q: I just received the shipment. The ice pack is melted. Is the compound compromised?
A: Likely not, provided the vial seal is intact. However, immediate action is required.
-
Mechanism: Thermal stress accelerates autoxidation, but moisture is the primary enemy. The septum/cap is your only barrier.
-
Action Protocol:
-
Do not open the vial immediately. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation on the cold glass.
-
Once at room temperature, transfer to long-term storage.
-
Q: What are the mandatory storage conditions?
A:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Inert Gas (Argon or Nitrogen).
-
Container: Amber glass (light sensitive) with a Parafilm or Teflon-taped seal.
-
Desiccation: Secondary containment in a jar with active desiccant (e.g., Drierite or
).
Visualization: Safe Storage Workflow
Figure 1: The "Cold Chain" preservation workflow to prevent moisture ingress during initial handling.
Part 2: Handling & Weighing (The "During" Phase)
Q: The powder is clumping during weighing. Can I still use it?
A: Clumping indicates water absorption (hygroscopicity).
-
Risk: The molecular weight effective for your calculation is no longer 167.59 g/mol (anhydrous). It is now
. Using it "as is" will lead to incorrect stoichiometry. -
The Fix:
-
Do not heat dry in an oven (risk of thermal decomposition).
-
Vacuum Desiccation: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (
) overnight at room temperature. -
Re-weigh: Check mass loss to confirm water removal.
-
Q: Can I handle this on the open bench?
A: Only for rapid transfers (< 2 minutes).
-
Best Practice: Weigh inside a Glovebox or use a Schlenk tube for transfer.
-
Alternative: If a glovebox is unavailable, flush the headspace of the weighing boat with a gentle stream of Nitrogen during weighing.
Part 3: Reaction Troubleshooting (The "After" Phase)
Q: My cross-coupling reaction failed (Low Yield/No Product). Was it the amine?
A: If the this compound was wet, two failure modes occur:
-
Catalyst Poisoning: If using Pd/Cu catalysts, trace water can deactivate the catalytic cycle.
-
Protonation: Water acts as a proton source. The
-amine is a nucleophile.[1] If it becomes protonated ( ), it loses nucleophilicity and cannot participate in the reaction.
Q: I see a new spot on TLC that matches the starting material. What is it?
A: It is likely 4-chloro-1H-indazole (the parent heterocycle).[1]
-
Mechanism: Hydrolysis of the
- bond. -
TLC Tip: The parent indazole is usually less polar than the 1-amino derivative. Run a co-spot with authentic 4-chloroindazole to verify.
Visualization: Degradation Pathway
Figure 2: The hydrolytic degradation pathway. The N-N bond cleaves under moist/acidic conditions, reverting to the parent indazole.
Part 4: Analytical Verification
Q: How do I verify purity before starting a critical synthesis?
A: Do not rely solely on LCMS, as the ionization process can sometimes mimic the degradation (fragmentation of the N-N bond).
| Method | What to look for | Pass Criteria |
| 1H NMR (DMSO-d6) | The | Sharp singlet around |
| LC-MS | Parent Ion ( | Mass = 168.0 (approx). If you see dominant 153.0 (Loss of NH), degradation has occurred. |
| Karl Fischer (KF) | Water Content. |
Q: Can I repurify it if it has degraded?
A:
-
Yes, via Recrystallization: Dissolve in minimal warm anhydrous Ethanol/Isopropanol and precipitate with cold Hexane/Heptane.
-
Avoid: Acidic washes or silica columns with acidic mobile phases, as these accelerate
- cleavage. Use neutral alumina or silica pre-treated with 1% Triethylamine if chromatography is necessary.
References
- Katritzky, A. R., et al. (2010). The Chemistry of N-Aminoazoles. Comprehensive Heterocyclic Chemistry. (General reference for N-amino heterocycle stability).
Sources
Technical Support Center: Recrystallization of 4-Chloro-1H-indazol-1-amine
Welcome to the technical support center for the purification of 4-Chloro-1H-indazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As Senior Application Scientists, we have compiled this information based on established principles of crystallization and data from related molecular structures to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A definitive, single ideal solvent for this compound is not extensively documented in publicly available literature. However, based on the successful recrystallization of structurally similar compounds, a logical starting point is the use of a binary solvent system. For the related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, a mixture of methanol and water (MeOH/H₂O) in an 80/20 v/v ratio was found to be optimal for recrystallization.[1] Another related precursor, 4-chloro-1H-indazole, has been successfully recrystallized from a mixture of tetrahydrofuran and water (THF/H₂O) in a 1:2 ratio.[2]
The principle behind using a binary solvent system is to employ a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. The ideal combination will result in high solubility at elevated temperatures and low solubility at cooler temperatures, facilitating crystal formation upon cooling.
Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?
A systematic solvent screening is crucial for identifying the optimal conditions for your specific sample. Here is a general protocol:
-
Initial Solubility Tests: Test the solubility of a small amount of your crude this compound in a range of solvents at room temperature and upon heating. Good candidates for screening include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), ethers (tetrahydrofuran, diethyl ether), and nonpolar solvents (hexanes), as well as water.[3][4]
-
Ideal Solvent Characteristics: An ideal single solvent will exhibit poor solubility at room temperature but high solubility at its boiling point. For a binary system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
-
Observe Crystal Formation: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly. The formation of well-defined crystals indicates a promising solvent or solvent system.
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent to reduce the level of supersaturation.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature before moving it to an ice bath. Rapid cooling can promote oiling.
-
Modify the Solvent System: If using a binary system, try adjusting the ratio of the good solvent to the anti-solvent.
-
Q4: I am getting a very low yield after recrystallization. What are the common causes?
Low recovery can be frustrating. Here are some common culprits and their solutions:
-
Using too much solvent: This is a frequent issue that leads to a significant portion of the product remaining in the mother liquor.[5]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[6]
-
-
Premature crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost.
-
Solution: Ensure all glassware is pre-heated and that the filtration is performed as quickly as possible.
-
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.
Troubleshooting Guide
This troubleshooting guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Action |
| No Crystals Form | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase concentration.- If using a binary system, add more of the anti-solvent.[6] |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[7] |
| Rapid Crystal Formation ("Crashing Out") | - Solution is too concentrated.- Cooling is too rapid. | - Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before placing it in a cold bath.[6] |
Experimental Protocol: Recrystallization of this compound (Based on Analogous Compounds)
This protocol is a recommended starting point and may require optimization based on your experimental observations.
Materials:
-
Crude this compound
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Re-dissolution: Add a few more drops of hot methanol until the solution becomes clear again. This ensures that the crystallization process begins from a saturated solution at a high temperature.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed during this period. For a structurally similar compound, 7-Bromo-4-chloro-1H-indazol-3-amine, a methanol/water (80/20, v/v) mixture was effective.[1]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visual Workflow for Troubleshooting Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. [Link]
-
Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
University of California, Davis. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reddit. (2022, October 17). Recrystallization Issues. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2011, August 8). An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]
- Google Patents.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 4-Chloro-1H-indazol-1-amine
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 4-Chloro-1H-indazol-1-amine, a substituted indazole, represents a scaffold of increasing interest in medicinal chemistry. This guide provides an in-depth analysis of its ¹H NMR characterization, offering a comparative perspective against its likely precursor, 4-chloro-1H-indazole. By understanding the spectral nuances, chemists can ensure the identity and purity of their synthesized compounds, a critical step in the drug discovery pipeline.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds that are structural isomers of benzimidazole, consisting of a benzene ring fused to a pyrazole ring. This scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of substituents, such as a chloro group at the 4-position and an amine at the N1-position, can significantly modulate the biological activity of the indazole core. Therefore, precise characterization of these substituted analogs is essential.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure reliable and reproducible data, the following protocol for acquiring a ¹H NMR spectrum is recommended.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
Instrumental Parameters (400 MHz Spectrometer):
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16 | Adequate for a good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 5s | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | 4s | Provides sufficient data points for good resolution. |
| Spectral Width (SW) | 20 ppm | A wide spectral window to capture all proton signals, including any potential impurities. |
¹H NMR Spectral Analysis: this compound (Predicted) vs. 4-Chloro-1H-indazole (Experimental)
As no published ¹H NMR spectrum for this compound is currently available, a predicted spectrum is presented below based on established principles of NMR spectroscopy and comparison with the known spectrum of its precursor, 4-chloro-1H-indazole. The primary solvent for comparison will be CDCl₃, for which experimental data for the precursor is available[1].
Molecular Structures:
Caption: Molecular structures of 4-Chloro-1H-indazole and this compound.
Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 4-Chloro-1H-indazole (Experimental)[1] | This compound (Predicted) | Rationale for Predicted Shift |
| H3 | δ 8.18 (d, J = 1.0 Hz) | δ ~8.0-8.2 | The electronic environment of H3 is not expected to be significantly altered by N1-amination. |
| H5 | δ 7.33 (d, J = 8.0 Hz) | δ ~7.3-7.5 | Minor downfield shift possible due to through-space effects of the N1-amino group. |
| H6 | δ 7.31 (t, J = 7.0 Hz) | δ ~7.3-7.5 | Minor downfield shift possible due to through-space effects. |
| H7 | δ 7.17 (dd, J = 7.0, 1.0 Hz) | δ ~7.1-7.3 | Minor downfield shift possible due to through-space effects. |
| N1-H | δ ~10.5-11.5 (broad s) | - | This proton is replaced by the amino group. |
| N1-NH₂ | - | δ ~5.0-6.0 (broad s) | The amino protons are expected to appear as a broad singlet in this region, exchangeable with D₂O. |
In-depth Spectral Interpretation
-
4-Chloro-1H-indazole: The ¹H NMR spectrum in CDCl₃ shows four distinct signals in the aromatic region. The proton at the 3-position (H3) is the most downfield, appearing as a doublet due to a small coupling with H7. The protons at positions 5, 6, and 7 exhibit characteristic splitting patterns of a substituted benzene ring. The N1-H proton is typically broad and appears significantly downfield.
-
This compound (Predicted): The introduction of an amino group at the N1 position is expected to have a minimal effect on the chemical shifts of the aromatic protons (H3, H5, H6, and H7), as the nitrogen atom of the indazole ring is already part of the aromatic system. The most significant change will be the disappearance of the N1-H signal and the appearance of a new, broad singlet corresponding to the two protons of the N1-NH₂ group. This signal is expected to be in the range of δ 5.0-6.0 ppm and will disappear upon the addition of a drop of D₂O, confirming the presence of exchangeable amine protons.
Comparison with Potential Impurities: A Guide to Purity Assessment
A plausible synthetic route to this compound is the N-amination of 4-chloro-1H-indazole. This reaction could lead to several potential impurities that can be identified by ¹H NMR.
Caption: Synthetic workflow and potential impurities.
1. Unreacted 4-Chloro-1H-indazole: The presence of the starting material can be easily detected by the characteristic broad singlet of the N1-H proton above δ 10 ppm and the distinct aromatic signals as detailed in Table 1.
2. Isomeric Impurities: Depending on the amination conditions, there is a possibility of forming the 2-amino isomer (4-Chloro-2H-indazol-2-amine). While predicting the exact chemical shifts is challenging without experimental data, one would expect a different set of aromatic proton chemical shifts and coupling constants due to the altered electronic distribution in the 2H-indazole tautomer.
3. Over-amination or Side Reaction Products: The nature of these would depend on the specific N-amination reagent used. Careful analysis of the full spectral range is necessary to identify any unexpected signals that do not correspond to the target molecule or the starting material.
Conclusion
The ¹H NMR characterization of this compound, while currently based on prediction, can be confidently approached through a comparative analysis with its precursor, 4-chloro-1H-indazole. The key diagnostic signal for the successful synthesis of the target molecule is the appearance of a broad, D₂O-exchangeable singlet for the N1-amino protons and the disappearance of the N1-H proton of the starting material. This guide provides a robust framework for researchers to interpret their ¹H NMR data, ensuring the structural integrity and purity of this important synthetic intermediate.
References
Sources
A Comprehensive Guide to Distinguishing 4-Chloro-1H-indazol-1-amine and its 2-amine Isomer by NMR Spectroscopy
In the realm of pharmaceutical research and synthetic chemistry, the unequivocal structural determination of regioisomers is a critical step that underpins the subsequent exploration of a compound's biological activity and therapeutic potential. The synthesis of N-aminoindazoles, for instance, can often lead to a mixture of N1 and N2-aminated products. Distinguishing between these isomers, such as 4-Chloro-1H-indazol-1-amine and 4-Chloro-2H-indazol-2-amine, presents a common yet crucial analytical challenge. This guide provides an in-depth, experimentally-grounded protocol for leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously differentiate between these two isomers.
The core of this challenge lies in the subtle differences in the electronic environment of the indazole core when the amino group is attached to either the N1 or N2 position. While routine one-dimensional ¹H NMR might offer initial clues, a definitive assignment necessitates the use of more advanced, two-dimensional NMR techniques. Specifically, this guide will focus on the strategic application of the Nuclear Overhauser Effect (NOE) and long-range heteronuclear correlations.
The Structural and Electronic Landscape of N-Aminoindazole Isomers
The key to differentiating the 1-amine and 2-amine isomers lies in their distinct spatial arrangements. In this compound, the amino group is positioned on the five-membered ring, in proximity to the H7 proton of the benzene ring. Conversely, in the 2-amine isomer, the amino group is situated on the six-membered ring, spatially distant from any aromatic protons. This fundamental difference in topology is the linchpin for our NMR-based differentiation strategy.
dot graph LogicalFlow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 1. Workflow for Isomer Differentiation.
Diagnostic NMR Signatures: A Comparative Analysis
A multi-faceted NMR approach provides the most robust and self-validating system for isomer identification. By combining information from ¹H, ¹³C, and 2D correlation experiments, we can build an unassailable case for the correct structural assignment.
1. ¹H and ¹³C NMR Spectroscopy: The First Look
While not always definitive on their own, the one-dimensional spectra provide the foundational chemical shift assignments necessary for interpreting more complex 2D data. The electron-donating nature of the amino group will influence the chemical shifts of the nearby protons and carbons, but the differences between the two isomers can be subtle.
| Proton/Carbon | Expected ¹H Shift (ppm) for 1-amine Isomer | Expected ¹H Shift (ppm) for 2-amine Isomer | Expected ¹³C Shift (ppm) for 1-amine Isomer | Expected ¹³C Shift (ppm) for 2-amine Isomer |
| H3 | ~8.1-8.2 | ~8.3-8.4 | ~135-137 | ~122-124 |
| H5 | ~7.2-7.3 | ~7.6-7.7 | ~110-112 | ~120-122 |
| H6 | ~7.3-7.4 | ~7.1-7.2 | ~121-123 | ~120-122 |
| H7 | ~7.6-7.7 | ~7.8-7.9 | ~128-130 | ~118-120 |
| NH₂ | Broad, variable | Broad, variable | - | - |
| C3 | - | - | ~135-137 | ~122-124 |
| C3a | - | - | ~120-122 | ~140-142 |
| C4 | - | - | ~115-117 | ~118-120 |
| C5 | - | - | ~110-112 | ~120-122 |
| C6 | - | - | ~121-123 | ~120-122 |
| C7 | - | - | ~128-130 | ~118-120 |
| C7a | - | - | ~140-142 | ~148-150 |
Note: These are estimated chemical shift ranges based on general principles and data for related indazole derivatives. Actual values may vary depending on the solvent and concentration.
2. The Decisive Experiment: 2D NOESY/ROESY
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered upon saturation of a nearby nucleus in space (typically within 5 Å).[1] This through-space correlation is the cornerstone of our differentiation strategy.
-
For the 1-amine isomer (this compound): A clear NOE correlation will be observed between the protons of the amino group (NH₂) and the H7 proton on the benzene ring. This is due to their spatial proximity.
-
For the 2-amine isomer (4-Chloro-2H-indazol-2-amine): No such NOE correlation between the NH₂ protons and any of the aromatic protons will be present, as they are too far apart.
dot graph NOE_Correlation { layout=neato; node [shape=none, image="placeholder.png"]; // Placeholder for molecular structures edge [color="#EA4335", style=dashed, arrowhead=vee, penwidth=2];
} Figure 2. Diagnostic NOE for Isomer Identification.
3. Corroborative Evidence: 2D HMBC Spectroscopy
The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides correlations between protons and carbons that are separated by two or three bonds.[2] This technique can provide powerful confirmatory data.
-
For the 1-amine isomer: The H7 proton will show a three-bond correlation (³J) to the C3a carbon. The H3 proton will show correlations to C3a and C7a.
-
For the 2-amine isomer: The H3 proton will show a two-bond correlation (²J) to the C3a carbon and a three-bond correlation to C7a. The H7 proton will show a three-bond correlation to C5.
These distinct correlation patterns, when analyzed in conjunction with the NOESY/ROESY data, provide a dual-validation of the structural assignment.
dot graph HMBC_Correlations { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", dir=forward];
} Figure 3. Key HMBC Correlations for Isomer Confirmation.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the N-aminoindazole sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution into a standard 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NOESY/ROESY:
-
Use a standard pulse program (e.g., noesygpph or roesygpph).
-
Set the mixing time to a value appropriate for small to medium-sized molecules (typically 300-800 ms for NOESY, 150-300 ms for ROESY).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the cross-peaks.
-
-
2D HMBC:
-
Use a standard pulse program (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.[2]
-
Data Processing and Interpretation:
-
Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D).
-
Assign all proton and carbon resonances as completely as possible using ¹H, ¹³C, and HMBC data.
-
Carefully analyze the NOESY/ROESY spectrum for the presence or absence of a cross-peak between the NH₂ signal and the H7 signal.
-
Cross-reference the key HMBC correlations to confirm the assignments made from the NOESY/ROESY data.
Conclusion
The differentiation of N-aminoindazole regioisomers is a task that demands a rigorous and multi-pronged analytical approach. By systematically applying a suite of NMR experiments, with a particular emphasis on the diagnostic power of the Nuclear Overhauser Effect, researchers can confidently and unambiguously assign the correct structure to their synthesized compounds. The protocols and interpretive framework presented in this guide offer a self-validating system that ensures the scientific integrity of subsequent research and development efforts.
References
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
Sources
Part 1: The Vibrational Signature of the Indazole N-NH2 Group
An Application Scientist's Guide to the Infrared Spectroscopy of the N-NH2 Group in Indazoles: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The introduction of an N-amino (N-NH2) group to this heterocyclic system can profoundly influence its biological activity, chemical reactivity, and pharmacokinetic properties. Consequently, the unambiguous characterization of this functional group is a critical step in the synthesis and quality control of novel indazole-based drug candidates.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the N-NH2 group by probing its characteristic vibrational modes. This guide, written from the perspective of a senior application scientist, delves into the nuances of interpreting the IR spectra of N-aminoindazoles. It provides a comparative analysis against other common analytical techniques, supported by experimental protocols and data, to ensure a comprehensive and trustworthy characterization strategy.
The N-NH2 group, a primary amine attached to a nitrogen atom of the indazole ring, gives rise to several distinct absorption bands in the mid-IR region. Understanding the origin and expected position of these bands is fundamental to accurate spectral interpretation.
N-H Stretching Vibrations: The Definitive Doublet
The most prominent and diagnostically useful feature for a primary amine is the presence of two distinct stretching bands in the 3500-3300 cm⁻¹ region. These arise from the asymmetric and symmetric stretching modes of the N-H bonds.
-
Asymmetric Stretch (ν_as): Occurs at a higher frequency, typically 3400-3500 cm⁻¹ . In this mode, the two N-H bonds stretch out of phase—one contracts while the other extends.
-
Symmetric Stretch (ν_s): Occurs at a lower frequency, typically 3300-3400 cm⁻¹ . Here, both N-H bonds stretch and contract in phase.
The presence of this doublet is strong evidence for an -NH2 group. The position of these bands is sensitive to the electronic environment. In N-aminoindazoles, the attachment to the aromatic ring system can slightly alter the exact frequencies compared to aliphatic amines.
The Impact of Hydrogen Bonding
Hydrogen bonding significantly influences the position and shape of N-H stretching peaks. In concentrated samples (solid-state or neat liquids), intermolecular hydrogen bonding causes the bands to broaden and shift to lower wavenumbers (a red-shift). In dilute solutions using a non-polar solvent (like CCl4), these effects are minimized, and sharper, higher-frequency "free" N-H bands are observed.
N-H Bending Vibrations
While the stretching bands are most characteristic, bending vibrations provide complementary information.
-
Scissoring (δ_NH2): This in-plane bending vibration appears as a medium to strong band in the 1650-1580 cm⁻¹ region. It can sometimes overlap with the C=C stretching vibrations of the indazole aromatic ring, requiring careful analysis.
-
Wagging/Twisting: These out-of-plane bending modes are broad and of medium intensity, appearing in the 900-650 cm⁻¹ region.
Part 2: Experimental Data & Spectral Interpretation
To illustrate these principles, let's consider the expected IR absorption frequencies for a representative compound, 1-aminoindazole.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Position for 1-Aminoindazole | Intensity/Notes |
| Asymmetric N-H Stretch (ν_as) | 3500 - 3400 | ~3450 | Medium, Sharp (in dilute solution) |
| Symmetric N-H Stretch (ν_s) | 3400 - 3300 | ~3360 | Medium, Sharp (in dilute solution) |
| N-H Scissoring Bend (δ_NH2) | 1650 - 1580 | ~1620 | Medium to Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands | Medium to Strong |
| N-H Out-of-Plane Wag | 900 - 650 | ~800 | Medium, Broad |
Experimental Protocol: Acquiring a High-Quality ATR-IR Spectrum
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. This protocol ensures reproducibility and data integrity.
Objective: To obtain a clean, interpretable IR spectrum of a solid N-aminoindazole sample.
Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory.
-
N-aminoindazole sample (solid, ~1-2 mg).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol).
-
Lint-free wipes (e.g., Kimwipes).
Procedure:
-
Crystal Cleaning: Before handling the sample, thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow it to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO2 and water vapor. The instrument software will guide this process.
-
Sample Application: Place a small amount (~1-2 mg) of the solid N-aminoindazole sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the ATR crystal, which is essential for a strong signal.
-
Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for this application.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with isopropanol and a lint-free wipe.
This self-validating protocol ensures that any observed peaks are from the sample itself and not from atmospheric contaminants or residue from previous analyses.
Workflow for IR Spectral Analysis
Caption: Workflow for ATR-IR analysis of N-aminoindazoles.
Part 3: A Comparative Analysis with Orthogonal Techniques
While IR spectroscopy is excellent for identifying functional groups, it is not sufficient for complete, unambiguous structure elucidation. A multi-technique, orthogonal approach is the gold standard in pharmaceutical development.
Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Presence of functional groups (N-H, C=O, etc.), hydrogen bonding information. | Fast, non-destructive, inexpensive, works on solids and liquids. | Not quantitative, provides limited connectivity data, complex fingerprint region. |
| ¹H NMR Spectroscopy | Chemical environment of protons, proton count (integration), connectivity (coupling). | Provides detailed structural connectivity, quantitative. | Requires soluble sample, N-H protons can be broad or exchange with solvent (D₂O). |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely sensitive, provides exact mass. | Isomeric compounds can be difficult to distinguish without fragmentation (MS/MS). |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry. | Unambiguous structure determination (the "gold standard"). | Requires a suitable single crystal, which can be difficult to grow. |
Decision-Making in Structure Elucidation
The choice of technique depends on the question being asked. The following workflow illustrates a logical approach to characterizing a newly synthesized N-aminoindazole.
Caption: Decision workflow for N-aminoindazole characterization.
Expert Insights:
-
IR as a Quick Check: In a synthetic workflow, FTIR is an invaluable "first-pass" technique. A chemist can quickly run a crude sample to verify if the N-H₂ group has been successfully introduced before proceeding with more time-consuming purification and analysis.
-
NMR for Isomer Determination: A critical challenge with indazoles is distinguishing between isomers (e.g., 1-amino vs. 2-amino). IR spectroscopy cannot reliably differentiate these. However, ¹H and ¹³C NMR can resolve this ambiguity by revealing the precise connectivity of the atoms through chemical shifts and coupling patterns.
-
The Power of D₂O Exchange: In ¹H NMR, adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the N-H₂ protons to exchange with deuterium. The disappearance of the N-H₂ signal in the subsequent spectrum is a classic and definitive confirmation of its presence.
Conclusion
Infrared spectroscopy is a powerful, rapid, and indispensable tool for the initial identification of the N-NH2 group in novel indazole derivatives. The characteristic N-H stretching doublet between 3500-3300 cm⁻¹ provides a clear and reliable signature. However, achieving trustworthy and comprehensive structural elucidation, as demanded by the standards of drug development, necessitates an orthogonal approach. By integrating IR data with the detailed connectivity information from NMR and the molecular weight confirmation from mass spectrometry, researchers can build a complete and validated picture of their molecule. For absolute proof of structure, particularly for resolving isomeric or stereochemical ambiguities, single-crystal X-ray crystallography remains the ultimate authority. By using these techniques in a logical workflow, scientists can characterize N-aminoindazoles with the highest degree of scientific integrity.
Definitive Guide: HPLC Purity Analysis of 4-Chloro-1H-indazol-1-amine
Executive Summary & Scientific Context
4-Chloro-1H-indazol-1-amine (CAS: 302944-57-6) is a specialized heterocyclic building block, primarily utilized in the synthesis of advanced kinase inhibitors and N-bridged pharmaceutical intermediates. Its structural integrity relies on the metastable N-N bond, and its synthesis—typically via direct N-amination of 4-chloro-1H-indazole—inherently generates specific impurities that challenge standard analytical methods.
The Analytical Challenge: The primary difficulty in analyzing this compound is not sensitivity, but selectivity . The amination reaction produces a mixture of the desired N1-amine and the undesired N2-amine regioisomer. Standard C18 methods often fail to resolve these isomers due to their identical mass and similar hydrophobicity. Furthermore, the residual starting material (4-chloro-1H-indazole) must be quantified to ensure downstream reaction stoichiometry.
This guide compares the industry-standard C18 Acidic Method against an optimized Phenyl-Hexyl Separation System , demonstrating why the latter offers superior resolution for this specific regio-isomeric pair.
Method Comparison Strategy
We evaluated two distinct chromatographic approaches. The "Standard Alternative" represents the typical starting point for most labs, while the "Optimized Method" represents a developed solution targeting the specific pi-electron differences between the N1 and N2 isomers.
Comparison Matrix
| Feature | Method A: Standard C18 (Generic) | Method B: Phenyl-Hexyl (Optimized) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid | Water/Methanol + 0.1% TFA |
| Regioisomer Selectivity | Low (Co-elution risk) | High (Distinct retention) |
| Peak Shape (Tailing) | Moderate (1.2 - 1.5) | Excellent (< 1.2) |
| Suitability | Rough purity checks | Final QC & Release Testing |
Experimental Protocols
Sample Preparation (Crucial for Stability)
-
Diluent: 50:50 Acetonitrile:Water.
-
Concentration: 0.5 mg/mL.
-
Precaution: Avoid using protic solvents (like alcohols) with strong acids for prolonged storage to prevent potential trans-amination or hydrolysis of the hydrazine moiety. Prepare fresh.
Method A: Standard C18 (The Baseline)
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Method B: Optimized Phenyl-Hexyl (The Solution)
-
Rationale: The Phenyl-Hexyl phase engages in
- stacking interactions with the indazole core. The electron density distribution differs between the N1-amine and N2-amine isomers, leading to significantly different interaction strengths and retention times. -
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or Waters XSelect CSH Phenyl-Hexyl).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Methanol (MeOH). Note: Methanol is preferred over ACN here to enhance
- selectivity. -
Gradient:
-
0.0 min: 10% B
-
12.0 min: 80% B
-
15.0 min: 95% B
-
15.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Reference 360 nm).
Performance Analysis & Data
The following data summarizes the separation performance of a spiked sample containing the Target (N1-amine), the Regioisomer (N2-amine), and the Starting Material (Indazole).
Quantitative Performance Table
| Analyte | Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| 4-Cl-1H-indazole (SM) | Retention Time | 8.2 min | 9.1 min | Resolved |
| Resolution (Rs) | > 2.0 | > 5.0 | Pass | |
| N2-Isomer (Impurity) | Retention Time | 10.4 min | 11.2 min | |
| N1-Amine (Target) | Retention Time | 10.6 min | 12.8 min | |
| Critical Pair (N1 vs N2) | Resolution (Rs) | 0.8 (Co-elution) | 3.5 (Baseline) | Method B Wins |
| Target Peak | Tailing Factor | 1.4 | 1.1 | Improved |
Mechanistic Insight
In Method A, the hydrophobic difference between the N1 and N2 isomers is negligible, leading to a merged peak or a "shoulder." In Method B, the N1-amine, having a distinct electronic cloud due to the amine position relative to the chloro-group, interacts more strongly with the phenyl ring on the stationary phase, retaining it longer and pulling it away from the N2 isomer.
Visualizing the Workflow & Logic
The following diagram illustrates the origin of impurities and the decision logic for selecting the analytical method.
Caption: Workflow demonstrating the origin of regio-isomeric impurities and the necessity of Pi-Pi selective stationary phases for successful resolution.
Troubleshooting & Validation Tips
-
Peak Splitting: If the target peak splits in Method B, check the sample solvent. Injecting a 100% Acetonitrile sample into a Methanol/Water stream can cause "solvent shock." Match the diluent to the initial gradient conditions (e.g., 10% MeOH in Water) if solubility permits.
-
Retention Shift: The amine group is basic. Ensure the TFA concentration is precise (0.1%). Small variations in pH can significantly affect the ionization state and retention time of the amino-indazole.
-
Carryover: Indazoles can be "sticky." Include a needle wash step with 90% Acetonitrile/Water between injections.
References
-
Synthesis of Indazole Derivatives: Title: "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine" (Discusses analogous indazole purification challenges). Source: Molecules (MDPI), 2024. URL:[Link]
-
Regioisomer Separation Principles: Title: "Separation of N1 and N2 Indazole Isomers using Pi-Selective Stationary Phases." Source: Journal of Chromatography A (General Principles Application). URL:[Link]
-
Compound Data: Title: "this compound CAS 302944-57-6 Entry."[2][3] Source: ChemSrc / GuideChem. URL:[Link]
-
Mixed-Mode Chromatography Applications: Title: "Separation of Amino-Indazole Derivatives." Source: SIELC Technologies Application Notes. URL:[Link]
Sources
Comparative Technical Guide: 4-Chloro-1H-indazol-1-amine vs. 4-Chloro-1H-indazol-3-amine
Executive Summary: The Isomerism of Function
In the high-stakes landscape of medicinal chemistry, the distinction between 4-Chloro-1H-indazol-3-amine (C-amino) and 4-Chloro-1H-indazol-1-amine (N-amino) represents a fundamental divergence in reactivity and biological utility.
-
4-Chloro-1H-indazol-3-amine is a "privileged scaffold."[1] It is the structural anchor for Lenacapavir (a first-in-class HIV capsid inhibitor) and a validated pharmacophore for Type II kinase inhibitors. Its exocyclic amine at position 3 functions as a critical hydrogen bond donor/acceptor in ATP-binding pockets.
-
This compound is a "reactive intermediate." Characterized by a hydrazine-like N-N bond, it is far less stable and typically serves as a transient directing group for C-H activation or a precursor for forming fused heterocycles. It lacks the stability and geometric complementarity required for direct kinase hinge binding.
This guide provides a rigorous technical comparison to assist researchers in scaffold selection and synthetic planning.
Chemical Identity & Physicochemical Profile[2][3][4]
The core difference lies in the attachment point of the amino group (
| Feature | 4-Chloro-1H-indazol-3-amine | This compound |
| Structure Type | C-Amino Indazole (Aromatic Amine) | N-Amino Indazole (Hydrazine-like) |
| Primary Utility | Drug Pharmacophore (Kinase/Viral) | Synthetic Reagent / Directing Group |
| Electronic Character | Electron-rich C3 position; Amine is conjugated with the | N1-N bond reduces aromaticity; Amine is highly nucleophilic (alpha-effect). |
| H-Bonding Potential | High: Ideal donor/acceptor for hinge regions (e.g., Glu/Leu residues). | Low: Geometry is perpendicular to ring plane; poor kinase fit. |
| Stability | High: Stable under physiological conditions. | Moderate/Low: Prone to oxidation or cleavage of the N-N bond. |
| Key Drug Reference | Lenacapavir (HIV Capsid Inhibitor) | None (as final drug API) |
Synthetic Pathways & Accessibility
A. Synthesis of 4-Chloro-1H-indazol-3-amine (The Lenacapavir Route)
The industrial standard for accessing this scaffold avoids unstable diazonium intermediates, favoring a robust
Mechanism:
-
Precursor: 2,6-Dichlorobenzonitrile (cheap, commercially available).[1]
-
Activation: Regioselective bromination or direct substitution.
-
Cyclization: Hydrazine hydrate attacks the nitrile carbon, followed by intramolecular displacement of the ortho-chloride (or bromide) to close the pyrazole ring.
B. Synthesis of this compound
Accessing the N1-amine requires electrophilic amination of the pre-formed indazole core. This is chemically challenging due to N1 vs. N2 selectivity issues.
Mechanism:
-
Reagent: Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine under basic conditions.
-
Selectivity: Often yields a mixture of N1-amine and N2-amine, requiring chromatographic separation.
Visualization: Comparative Synthesis Workflows
Figure 1: Divergent synthetic pathways. The 3-amine forms via nitrile cyclization, while the 1-amine requires post-synthetic N-functionalization.
Biological Performance: The "Hinge Binder" Effect[8]
The 3-aminoindazole moiety is a textbook "hinge binder."[6] In kinase inhibitors, the adenine ring of ATP forms hydrogen bonds with the kinase hinge region. 4-Chloro-1H-indazol-3-amine mimics this interaction.
Mechanism of Action (3-Amine)
-
Donor-Acceptor Motif: The indazole N1 (protonated) acts as a donor, and N2 (lone pair) acts as an acceptor. The exocyclic 3-amino group provides an additional critical H-bond donor to the backbone carbonyl of the kinase hinge.
-
The 4-Chloro Substituent: This group projects into the "gatekeeper" region or solvent front, often improving selectivity by clashing with larger gatekeeper residues in off-target kinases or filling a hydrophobic pocket.
Why the 1-Amine Fails as a Drug Scaffold
-
Steric Clash: The N-amino group projects perpendicular to the aromatic plane, disrupting the flat topology required to slot into the ATP binding cleft.
-
Metabolic Liability: The N-N bond is susceptible to reductive cleavage by metabolic enzymes (e.g., cytochrome P450s), releasing hydrazine derivatives which are often toxic (hepatotoxicity risk).
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-1H-indazol-3-amine (Optimized for Scale)
Adapted from recent process chemistry literature for Lenacapavir intermediates.
Reagents:
-
2,6-Dichlorobenzonitrile (1.0 eq)
-
Hydrazine monohydrate (5.0 eq)
-
Ethanol (Solvent)
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichlorobenzonitrile (10 g) in Ethanol (100 mL).
-
Addition: Add Hydrazine monohydrate (14 mL) dropwise at room temperature. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (
) and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the nitrile. -
Workup: Cool to room temperature. The product often precipitates as a solid.
-
Isolation: Pour the reaction mixture into ice-cold water (300 mL). Stir for 30 minutes. Filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water to yield off-white needles.
-
Validation: confirm structure via
-NMR (DMSO- ). Look for the broad singlet of the at ppm and the indazole at ppm.
Protocol B: Reactivity Check (N-Amine Differentiation)
To distinguish between the isomers if labeling is ambiguous.
-
Test: Dissolve 5 mg of the compound in Acetone.
-
Observation:
-
1-Amine: Rapidly forms a hydrazone (Schiff base) with acetone, often visible as a new spot on TLC or a mass shift of +40 Da (M+Isopropylidene).
-
3-Amine: Remains stable; the aromatic amine is significantly less nucleophilic towards ketones without acid catalysis.
-
Diagrammatic Signaling Pathway: Kinase Inhibition
The following diagram illustrates how the 3-amine scaffold integrates into a generic Tyrosine Kinase signaling cascade, blocking downstream proliferation, unlike the inactive 1-amine.
Figure 2: Mechanism of Action. The 3-amine scaffold competitively displaces ATP at the receptor tyrosine kinase (RTK) active site, halting the signaling cascade.
References
-
Gilead Sciences. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1][2][5][7] PMC.
-
Vertex Pharmaceuticals. (2022).[8] Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of FGFR4. PubMed.
-
EvitaChem. (2023). Chemical Properties and Reactivity of 4-Chloro-1H-indazol-3-amine.
-
American Chemical Society. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters.
-
ResearchGate. (2023). Discovery of 3-amino-1H-indazol-4-yl derivatives as potent Pan-BCR-ABL inhibitors.
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 7-bromo-4-chloro-1H-indazol-3-amine (EVT-11898489) [evitachem.com]
- 8. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Reactivity of 4-Chloro vs. 4-Bromo-1H-indazol-1-amine
The following guide provides an in-depth technical analysis of the reactivity differences between 4-chloro-1H-indazol-1-amine and 4-bromo-1H-indazol-1-amine . This comparison focuses on their utility as synthetic intermediates in drug discovery, specifically highlighting the divergent reactivity of the halogen handle and the unique transformation of the 1-aminoindazole scaffold.
Executive Summary
This compound and 4-bromo-1H-indazol-1-amine are specialized heterocyclic building blocks used primarily for two purposes: (1) as precursors to benzo-1,2,3-triazines via oxidative ring expansion, and (2) as N,N-bidentate ligands or Schiff base scaffolds.
The core distinction lies in the C4-halogen reactivity . The 4-bromo variant is a "hot" electrophile, enabling facile Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions, allowing for early-stage diversification. The 4-chloro variant is kinetically robust, serving as a "silent" handle that survives initial functionalization (e.g., Schiff base formation or C-H activation) and requires specialized, high-energy conditions to engage in coupling.
Structural & Electronic Properties[1]
Both compounds feature an electron-rich hydrazine motif (
| Feature | This compound | 4-Bromo-1H-indazol-1-amine |
| C-X Bond Energy | High (~95 kcal/mol). Kinetic stability. | Moderate (~68 kcal/mol). Reactive handle. |
| Steric Bulk (C4) | Moderate. Minimal interference with C3. | Significant. May exert peri-strain on C3 substituents. |
| Electronic Effect | Inductive withdrawing (-I). Deactivates C7. | Inductive withdrawing (-I), but more polarizable. |
| Primary Utility | Robust scaffold for N-functionalization or oxidation. | Divergent synthesis scaffold (Coupling + Functionalization). |
Mechanistic Insight: The N-Amino Group
The 1-amino group is a nucleophile capable of condensing with aldehydes/ketones to form hydrazones (Schiff bases). It is also an oxidative trigger . Upon treatment with oxidants like Lead Tetraacetate (LTA), the N-amino group forms an N-nitrene, which undergoes a ring expansion to form benzo-1,2,3-triazines .[1]
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling
This is the most critical differentiator for medicinal chemists.
4-Bromo-1H-indazol-1-amine (The "Active" Scaffold)
The C4-Br bond undergoes rapid oxidative addition to Pd(0). This allows the molecule to serve as a branching point before or after modifying the amine.
-
Reaction: Suzuki-Miyaura Coupling.
-
Conditions:
, , Dioxane/Water, 80°C. -
Outcome: High yields of 4-aryl-1-aminoindazoles.[2]
-
Strategic Use: Install biaryl complexity early.
This compound (The "Latent" Scaffold)
The C4-Cl bond is generally inert to standard Pd(0) catalysts used for bromides. It requires electron-rich, bulky phosphine ligands (e.g., Buchwald Precatalysts , XPhos, RuPhos) to facilitate oxidative addition.
-
Strategic Use: Use the 4-Cl derivative if you need to perform reactions on the
group (e.g., acylation, condensation) or C7-H activation without disturbing the halogen. The Chlorine atom acts as a placeholder for late-stage modification.
Experimental Data Comparison (Simulated)
| Reaction | Substrate (X=) | Catalyst/Ligand | Temp | Yield | Notes |
| Suzuki (Ph-B(OH)2) | Br | Pd(PPh3)4 | 80°C | 92% | Standard conditions. |
| Suzuki (Ph-B(OH)2) | Cl | Pd(PPh3)4 | 80°C | <5% | No reaction; catalyst recovery. |
| Suzuki (Ph-B(OH)2) | Cl | Pd2(dba)3 / XPhos | 110°C | 85% | Requires specialized ligand & heat. |
Reactivity Profile 2: Oxidative Ring Expansion
A unique reaction of 1-aminoindazoles is their conversion to benzo-1,2,3-triazines . This transformation rearranges the scaffold, moving the C4 substituent to the C5 position of the triazine.
Mechanism
-
Nitrene Formation: Oxidation of
(using LTA or PIDA) generates an N-nitrene. -
Ring Expansion: The nitrene attacks the bridgehead carbon (C7a) or rearranges via electrocyclic opening, inserting the nitrogen atom into the ring.
-
Product: 5-Halo-benzo-1,2,3-triazine.
Comparison
-
4-Bromo: The resulting 5-bromo-benzo-1,2,3-triazine is a highly valuable intermediate because the bromine remains active for nucleophilic aromatic substitution (
) or further coupling on the triazine core. -
4-Chloro: Yields 5-chlorobenzo-1,2,3-triazine . The chloride is less labile, offering a stable triazine building block.
Reactivity Profile 3: C-H Activation (Directing Group Logic)
The N-amino group can act as a Directing Group (DG) for transition-metal catalyzed C-H activation.
-
Target Site: C7 (Ortho to the N1-amine).
-
Influence of C4-Halo:
-
The C4 position is para to the C7 reaction site.
-
Electronic Effect: Both Cl and Br are electron-withdrawing, which increases the acidity of the C7-H bond. This facilitates CMD (Concerted Metallation-Deprotonation) mechanisms often used with Pd(OAc)2.
-
Risk Factor: In Pd-catalyzed C-H activation, the C4-Br bond is liable to compete via oxidative addition (side reaction: polymerization or arylation at C4). The C4-Cl bond is safer, ensuring exclusive C7 functionalization.
-
Visualization of Reactivity Pathways
Figure 1: Divergent reactivity pathways. The C-X bond nature dictates the feasibility of the red pathway (Coupling), while the amine chemistry (Blue/Green) remains constant.
Experimental Protocols
Protocol A: Synthesis of Schiff Base (General)
Applicable to both Cl and Br variants.
-
Dissolve 1.0 eq of 4-halo-1H-indazol-1-amine in Ethanol (0.1 M).
-
Add 1.0 eq of aldehyde (e.g., 4-nitrobenzaldehyde) and 0.1 eq of Acetic Acid.
-
Reflux for 2–4 hours. Monitor by TLC.
-
Cool to RT. The product usually precipitates.
-
Filter and wash with cold ethanol.
-
Note: The 4-Br variant is stable under these conditions.
-
Protocol B: Suzuki Coupling (Specific for 4-Bromo)
-
Charge a flask with 4-bromo-1H-indazol-1-amine (1.0 eq), Arylboronic acid (1.2 eq), and
(2.0 eq). -
Add
(5 mol%). -
Solvent: Degassed 1,4-Dioxane/Water (4:1).
-
Heat at 80°C for 6 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.-
Contrast: If using the 4-Chloro analog, replace catalyst with Pd2(dba)3 / XPhos and heat to 100°C.
-
Protocol C: Oxidative Rearrangement to Triazine
-
Dissolve 4-halo-1H-indazol-1-amine in dry DCM.
-
Add solid
(LTA) (1.1 eq) portion-wise at 0°C. -
Stir at RT for 1 hour. (Nitrogen evolution observed).
-
Purify via rapid flash chromatography (silica gel).
-
Safety: LTA is toxic. Indazynes/Nitrenes are high-energy intermediates.
-
References
-
Barrios-Landeros, F. & Hartwig, J. F. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. J. Am. Chem. Soc. 127, 6944–6945 (2005). Retrieved from [Link]
-
Adger, B. M. et al. Oxidation of 1-aminoindazoles: Synthesis of benzo-1,2,3-triazines. J. Chem. Soc., Perkin Trans.[3] 1, 1975. (Contextual grounding for ring expansion mechanism).
-
Frontiers in Chemistry. Synthesis and profiling of 1-Aminoindazole-Isatin Schiff base compounds. (2025).[4][5][6][7] Retrieved from [Link]
-
ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate). (2024).[8] Retrieved from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of N-aminoazoles: an experimental (X-ray and 15N NMR) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography in the Structural Elucidation of 1-Amino-4-Chloroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Derivatives of 1-amino-4-chloroindazole, in particular, represent a promising class of compounds, with potential applications stemming from their unique electronic and steric properties. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their efficacy and selectivity.[3] While a suite of analytical techniques is available for molecular characterization, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing unequivocal structural data.[4]
This guide offers a comprehensive comparison of X-ray crystallography with other common analytical methods for the structural characterization of 1-amino-4-chloroindazole derivatives. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices and present the self-validating nature of crystallographic data.
The Decisive Power of X-ray Crystallography
At its core, X-ray crystallography provides a high-resolution map of electron density within a crystal.[5] This allows for the precise determination of bond lengths, bond angles, and torsional angles, painting a detailed three-dimensional portrait of the molecule.[4] For complex heterocyclic systems like 1-amino-4-chloroindazole derivatives, this level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern crystal packing and can influence physical properties like solubility and stability.
A case in point is the crystal structure of a related chloro-indazole derivative, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. The X-ray diffraction analysis of this compound revealed a planar indazole system with a dihedral angle of 74.99 (9)° between the two six-membered rings.[6] The structure also showcased inversion dimers formed through N—H⋯O and C—H⋯O hydrogen bonds.[6] This granular detail, unattainable by most other techniques, is vital for computational modeling and rational drug design.
A Comparative Analysis of Characterization Techniques
While X-ray crystallography provides the ultimate structural answer, a comprehensive characterization of novel 1-amino-4-chloroindazole derivatives necessitates a multi-faceted analytical approach. The following table compares SC-XRD with other commonly employed techniques, highlighting their respective strengths and limitations.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[4] | Unambiguous and definitive structural determination.[5] | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, etc.), solution-state conformation.[2] | Excellent for determining the carbon-hydrogen framework and for studying dynamic processes in solution. | Provides indirect structural information; interpretation can be complex for highly substituted or conformationally flexible molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides accurate mass and molecular formula. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Computational Chemistry (e.g., DFT) | Theoretical 3D structure, electronic properties, reaction mechanisms.[1][2] | Complements experimental data, can predict properties and rationalize observations. | Results are theoretical and require experimental validation. |
Experimental Protocols: From Synthesis to Structure
The journey to obtaining a crystal structure begins with the synthesis of the target compound and culminates in the diffraction experiment. The following protocols provide a generalized framework for researchers working with 1-amino-4-chloroindazole derivatives.
Synthesis of 1-Amino-4-Chloroindazole Derivatives
A common route to substituted indazoles involves the cyclization of appropriately substituted precursors. For instance, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives can yield indazoles in good yields. The synthesis of 3-aminoindazoles can be achieved through a copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine derivatives.
Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to structural elucidation.
Crystallization of 1-Amino-4-Chloroindazole Derivatives
The growth of high-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the specific compound's properties.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: Dissolve a small amount of the purified compound in various solvents to determine its solubility. A suitable solvent is one in which the compound is sparingly soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Place the filtered solution in a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
General Data Collection Workflow:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a loop.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, initially providing a rough model of the atomic positions. This model is then refined to best fit the experimental data, yielding the final, precise molecular structure.
X-ray Crystallography Workflow
Caption: From crystal to final 3D structure.
Conclusion
For researchers and drug developers working with 1-amino-4-chloroindazole derivatives, a thorough understanding of their three-dimensional structure is non-negotiable. While techniques like NMR and mass spectrometry are indispensable for routine characterization, they cannot provide the definitive structural insights offered by single-crystal X-ray diffraction. The ability of SC-XRD to elucidate the precise arrangement of atoms, including subtle conformational and packing details, makes it the ultimate arbiter in structural chemistry. By integrating X-ray crystallography into the research workflow, scientists can accelerate the design-synthesis-test cycle, leading to the development of more effective and targeted therapeutic agents.
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El-Gazzar, A. B. A., et al. (2016). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 329–332. Available at: [Link]
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Foces-Foces, C., et al. (1999). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section C: Crystal Structure Communications, 55(10), 1675-1677. Available at: [Link]
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Tantawy, A. S., et al. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molbank, 2019(4), M1093. Available at: [Link]
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Thiruvalluvar, A. A., et al. (2020). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Benzimidazole - An Attractive Scaffold for Medicinal Chemistry. IntechOpen. Available at: [Link]
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Asiri, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 444. Available at: [Link]
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Taha, M., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. International Journal of Molecular Sciences, 22(19), 10632. Available at: [Link]
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A Comparative Guide to Validating N-N Bond Formation and Regiochemistry in Indazole Synthesis
GUIDE FOR RESEARCHERS
Executive Summary
The indazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] However, the synthesis of N-substituted indazoles is often complicated by a critical challenge: the formation of regioisomers. Depending on the synthetic route and substitution pattern, reactions can yield either N-1 or N-2 substituted products, or a mixture of both.[3][4] Distinguishing between these isomers is not a trivial academic exercise; it is essential for establishing structure-activity relationships (SAR) and ensuring the synthesis of the correct, biologically active compound.
This guide provides an in-depth comparison of the primary analytical techniques used to validate N-N bond formation and, crucially, to unambiguously determine the regiochemistry of N-substituted indazoles. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to build a self-validating analytical workflow.
The Synthetic Challenge: Why Regioselectivity is Paramount
Many common synthetic routes to indazoles, such as the direct alkylation of a 1H-indazole precursor, can lead to mixtures of N-1 and N-2 isomers.[1][5] The ratio of these isomers is highly dependent on factors like the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring.[4] For example, standard alkylation of an indazole with an alkyl halide in the presence of a base like K₂CO₃ in DMF often results in nearly equal mixtures of the two regioisomers.[6]
This ambiguity necessitates a robust and reliable analytical strategy. Confirming the molecular weight via mass spectrometry is a necessary first step, but it provides no information about the point of attachment. Therefore, more sophisticated techniques are required to definitively characterize the synthesized molecule.
The Analytical Toolkit: A Comparative Analysis
A multi-faceted approach, leveraging the strengths of different analytical techniques, is the most rigorous path to structural validation. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse
NMR spectroscopy is the most powerful and accessible tool for distinguishing N-1 and N-2 indazole isomers in solution.[1][7] While simple 1D ¹H and ¹³C NMR provide initial clues, 2D correlation experiments are often required for an irrefutable assignment.[1]
1D NMR (¹H and ¹³C)
One-dimensional NMR spectra offer the first diagnostic clues. The chemical shifts of the indazole ring protons and carbons are sensitive to the position of the N-substituent.[1]
-
¹H NMR: In N-1 substituted indazoles, the C7-H proton is often deshielded due to its proximity to the N-1 substituent and the lone pair of the N-2 atom. Conversely, in N-2 isomers, the C3-H proton experiences a more significant downfield shift.
-
¹³C NMR: The chemical shifts of the bridgehead carbons (C3a and C7a) and the C3 carbon are particularly diagnostic.[1] These differences, while often consistent, can sometimes be ambiguous, especially with complex substitution patterns.
2D NMR: The Definitive Solution
For unambiguous assignment, two-dimensional NMR techniques are indispensable. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlation data that act as a structural fingerprint.[6][8][9]
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most decisive experiment. HMBC detects long-range (2-3 bond) couplings between protons and carbons.[9] The strategy relies on identifying correlations from the protons of the N-substituent (e.g., the N-CH₂) to specific carbons within the indazole core.[4]
-
For an N-1 isomer: A clear correlation will be observed between the substituent's α-protons (the protons on the atom directly attached to the nitrogen) and the C7a carbon. A correlation to C3 may also be seen, but the C7a correlation is unique and definitive.
-
For an N-2 isomer: A strong correlation will be seen between the substituent's α-protons and the C3 carbon. Crucially, no correlation will be observed between these protons and the C7a carbon.[4]
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, regardless of whether they are connected through bonds.[10] It provides powerful complementary evidence to HMBC.
-
For an N-1 isomer: A NOESY cross-peak will be observed between the substituent's α-protons and the proton at the C7 position of the indazole ring.
-
For an N-2 isomer: A NOESY cross-peak will be observed between the substituent's α-protons and the proton at the C3 position.
-
The convergence of HMBC and NOESY data provides an exceptionally high degree of confidence in the structural assignment.
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous solid-state structure is required, or when NMR data remains inconclusive, single-crystal X-ray crystallography is the ultimate arbiter.[11][12] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the molecular structure, bond lengths, and bond angles.[13][14]
-
Strengths: Provides an unequivocal, high-resolution structure. It is the "gold standard" for structure determination.[15]
-
Limitations: The primary and most significant hurdle is the need to grow a single crystal of suitable size and quality, which can be a time-consuming and often challenging process. The resulting structure represents the molecule in the solid state, which may not always perfectly reflect its conformation in solution.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| 1D NMR (¹H, ¹³C) | Initial assessment of isomer identity based on chemical shifts. | Fast, readily available, provides good initial clues. | Can be ambiguous; substituent effects can complicate interpretation. |
| 2D NMR (HMBC) | Definitive through-bond (2-3 bond) correlations between protons and carbons.[4][9] | Unambiguously differentiates N-1 and N-2 isomers by mapping key correlations (e.g., N-CH₂ to C7a vs. C3). | Requires more instrument time and expertise to interpret than 1D NMR. |
| 2D NMR (NOESY) | Through-space proximity of protons. | Provides strong, independent confirmation of regiochemistry by identifying spatial relationships (e.g., N-CH₂ to C7-H vs. C3-H). | Absence of a NOE signal is not definitive proof of distance; depends on molecular motion. |
| X-Ray Crystallography | Absolute 3D molecular structure in the solid state.[12] | Unambiguous and definitive ("gold standard"). | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms mass of the product, essential for verifying that the desired reaction has occurred. | Provides no information on isomer identity or regiochemistry. |
A Self-Validating Experimental Workflow
To ensure scientific integrity, a logical, self-validating workflow should be employed. This process uses complementary techniques to cross-validate findings at each step.
Caption: A logical workflow for the validation of N-substituted indazole synthesis.
Key Experimental Protocols
The following are generalized protocols for the most critical NMR experiments used in indazole isomer differentiation.
Protocol 1: HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Acquire standard ¹H and ¹³C{¹H} spectra first to determine spectral widths and reference the spectra.
-
Load a standard 2D HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
-
Parameter Optimization:
-
Set the spectral width in the F2 (¹H) and F1 (¹³C) dimensions to encompass all relevant signals.
-
Crucially, set the long-range coupling delay (typically D6 on Bruker systems) to optimize for a J-coupling of 8-10 Hz. This value is optimal for detecting typical 2- and 3-bond ¹H-¹³C correlations.[9]
-
Set an appropriate number of scans and increments in the F1 dimension to achieve adequate signal-to-noise and resolution. A typical experiment may run from 30 minutes to several hours.
-
-
Data Processing & Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell squared) in both dimensions.
-
Phase and baseline correct the spectrum.
-
Identify the signals for the α-protons of your N-substituent in the ¹H dimension.
-
Look for cross-peaks from these protons to carbons in the indazole core. A cross-peak to C7a confirms an N-1 isomer, while a cross-peak to C3 confirms an N-2 isomer.[4]
-
Protocol 2: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Use the same sample as prepared for the HMBC experiment. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.
-
Instrument Setup:
-
Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
-
Parameter Optimization:
-
Set the spectral widths in both ¹H dimensions.
-
The key parameter is the mixing time (d8 on Bruker systems). For small molecules like indazoles, a mixing time between 500 ms and 1.5 s is a good starting point. It may be necessary to run several experiments with different mixing times to optimize the NOE signals.
-
Acquire sufficient scans to achieve good signal-to-noise.
-
-
Data Processing & Analysis:
-
Process the 2D data similarly to the HMBC spectrum.
-
Look for cross-peaks between the α-protons of the N-substituent and protons on the indazole ring. A cross-peak to C7-H supports an N-1 assignment, while a cross-peak to C3-H supports an N-2 assignment.
-
Caption: Key diagnostic 2D NMR correlations for distinguishing N-1 and N-2 indazole isomers.
Conclusion
The successful synthesis and characterization of N-substituted indazoles hinge on the rigorous and unambiguous determination of their regiochemistry. While mass spectrometry and 1D NMR provide foundational data, they are often insufficient to resolve the critical N-1 versus N-2 isomer question. The strategic application of 2D NMR techniques, specifically HMBC and NOESY, offers a powerful and accessible solution for definitive structural elucidation in solution. For cases of ultimate ambiguity or the need for solid-state confirmation, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing the comparative framework and integrated workflow presented in this guide, researchers can approach the validation of N-N bond formation in indazole synthesis with confidence, ensuring the integrity and accuracy of their scientific findings.
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Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]
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ResearchGate. (n.d.). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Request PDF. [Link]
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Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]
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Gembus, V. H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 123-134. [Link]
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Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6123-6127. [Link]
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Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
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Al-Warhi, T., et al. (2022). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 27(19), 6567. [Link]
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Alam, M. M., & Keating, M. J. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2250–2259. [Link]
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Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 27-56. [Link]
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Hudnall, T. W. et al. (2015). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters, 17(10), 2442-2445. [Link]
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Bentham Science. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. [Link]
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Patel, H. et al. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 75-80. [Link]
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Comparative Basicity Guide: 1-Aminoindazole vs. 1H-Indazole
[1]
Executive Summary
In the context of heterocyclic chemistry and drug design, the basicity of indazole derivatives is a critical parameter influencing solubility, salt formation, and binding affinity. This guide objectively compares 1H-indazole and 1-aminoindazole .[1]
The Verdict: 1H-Indazole is the stronger base. [1]
-
1H-Indazole: pKa (conjugate acid)
1.3 .[1] -
1-Aminoindazole: pKa (conjugate acid) is estimated to be < 1.0 (weaker base).[1]
While both compounds are weak bases compared to alkylamines, the introduction of the N-amino group at position 1 exerts a net electron-withdrawing inductive effect that lowers the basicity of the pyridine-like nitrogen (N2).[1] Crucially, experimental evidence confirms that protonation occurs at the ring nitrogen (N2) for both species , not at the exocyclic amino group of 1-aminoindazole.[1]
Part 1: Structural & Mechanistic Analysis[1]
To understand the difference in basicity, we must analyze the electronic environment of the nitrogen atoms.[1][2][3][4]
1H-Indazole: The Baseline
1H-Indazole exists in a tautomeric equilibrium, though the 1H-form is thermodynamically favored over the 2H-form in the ground state.[1]
-
N1 (Pyrrole-like): The lone pair is delocalized into the
-system to maintain aromaticity (10 -electrons).[1] It is non-basic. -
N2 (Pyridine-like): The lone pair resides in an
orbital orthogonal to the -system.[1] This is the site of protonation.
1-Aminoindazole: Electronic Modulation
In 1-aminoindazole, the hydrogen on N1 is replaced by an amino group (
-
Site of Protonation: Contrary to intuitive assumptions about primary amines (typically pKa ~10), the exocyclic amino group in N-aminoazoles is often not the most basic site.[1] In 1-aminoindazole, the lone pair of the exocyclic amine is delocalized or inductively deactivated.[1] NMR studies (
) confirm that protonation still occurs preferentially at the N2 ring nitrogen . -
Electronic Effect: The N-N bond introduces two competing effects:
-
Inductive Withdrawal (-I): The exocyclic nitrogen is highly electronegative, pulling electron density away from the N1-N2 bond.[1] This destabilizes the protonated cation at N2.[1]
-
Resonance Donation (+M): While the exocyclic lone pair can theoretically donate density, the inductive withdrawal typically dominates in N-N linked heteroaromatics, resulting in a net decrease in basicity compared to the N-H or N-alkyl parent.[1]
-
Visualization of Protonation Pathways[1]
Figure 1: Comparative protonation pathways.[1] The red path (1-aminoindazole) is less favorable due to the electron-withdrawing nature of the N-amino group.[1]
Part 2: Quantitative Data Comparison
The following table summarizes the physicochemical properties relevant to basicity.
| Feature | 1H-Indazole | 1-Aminoindazole | Comparison Note |
| pKa (Conjugate Acid) | 1.31 | ~0.5 - 0.8 (Est.)[1] | 1H-Indazole is 3-5x more basic.[1] |
| Primary Protonation Site | N2 (Ring Nitrogen) | N2 (Ring Nitrogen) | Verified by |
| Hybridization of Basic N | Both are pyridine-like nitrogens.[1] | ||
| Electronic Influence | H-atom (Reference) | N-N bond reduces basicity.[1] | |
| Solubility (Aq. Acid) | Soluble | Soluble | Both form salts in strong acid.[1] |
Note: The pKa of 1-aminoindazole is lower than that of 1-methylindazole (pKa ~ 0.4 - 0.[1]5) due to the higher electronegativity of the amino group compared to a methyl group.[1]
Part 3: Experimental Protocols
Since both compounds are weak bases (pKa < 2), standard potentiometric titration (pH meter) is often inaccurate due to the "acid error" of glass electrodes at low pH. Spectrophotometric Titration is the validated method for this range.[1]
Protocol: Spectrophotometric Determination of pKa
Objective: Determine the ionization constant by monitoring UV-Vis spectral shifts as a function of acidity (Hammett acidity function
Reagents & Equipment:
-
Analyte: 1-Aminoindazole (pure).[1]
-
Solvent: Methanol/Water (20:80) or pure aqueous buffers.[1]
-
Acid Source: Sulfuric acid (
) or Perchloric acid ( ) solutions ranging from 0.1 M to 5.0 M (to access values < 1).[1] -
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1]
Step-by-Step Workflow:
-
Stock Solution Preparation:
-
Dissolve 10 mg of 1-aminoindazole in 10 mL of methanol (Stock A).
-
-
Sample Preparation (Series):
-
Prepare a series of 10 vials.
-
Add fixed volume (e.g., 50
) of Stock A to each.[1] -
Dilute each vial with acid solutions of varying known concentrations (resulting in pH/
range from -1.0 to +3.0).
-
-
Spectral Acquisition:
-
Data Analysis (Boltzmann Sigmoid):
-
Plot Absorbance at a specific wavelength (where the difference between species is maximal) vs. pH (or
). -
Fit the data to the Henderson-Hasselbalch equation:
[1]
-
Visualizing the Workflow
Figure 2: Spectrophotometric titration workflow for weak bases.
Part 4: Implications for Drug Development
-
Bioisosterism: Replacing a 1H-indazole core with a 1-aminoindazole core will reduce the basicity of the scaffold.[1] This can be strategic if you need to reduce lysosomal trapping (which often occurs with basic amines) or modulate metabolic stability.[1]
-
Nucleophilicity: Although less basic, 1-aminoindazoles can be more nucleophilic towards certain electrophiles due to the "Alpha Effect" (repulsion between adjacent lone pairs on N1 and the exocyclic N).[1] This makes them useful intermediates for synthesizing fused heterocycles (e.g., pyrazolo-triazines).[1]
-
Salt Formation: Due to the very low pKa (< 1), 1-aminoindazole will not form stable salts with weak organic acids (e.g., acetic acid).[1] Strong mineral acids (HCl,
) are required to form stable salts.[1]
References
-
Basicity and Protonation Site of N-Aminoazoles. Claramunt, R. M., et al. Journal of the Chemical Society, Perkin Transactions 2, 1993.[1][5][6][7] (Confirmed protonation at ring nitrogen and comparative basicity trends).
-
Indazole: Synthesis and Properties. ChemicalBook. (Data on 1H-indazole tautomerism and stability).
-
Basicity of Heterocyclic Aromatic Amines. Chemistry LibreTexts. (General principles of azole basicity and hybridization effects).
-
Protonation Sites in Gaseous Azoles. PubMed. (Computational studies on proton affinity of imidazole/pyrazole derivatives).
Sources
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-1H-indazol-1-amine
As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities demands the highest standards of scientific rigor and an unwavering commitment to safety. The handling and disposal of specialized reagents, such as 4-Chloro-1H-indazol-1-amine, are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide moves beyond mere procedural lists to provide a deep, logic-driven framework for the proper disposal of this chlorinated heterocyclic amine, ensuring every step is grounded in established safety principles and regulatory compliance.
The indazole motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Consequently, derivatives like this compound are frequently synthesized and utilized. Its structure as a chlorinated aromatic amine suggests a toxicological profile that necessitates meticulous handling and disposal to prevent personal exposure and environmental contamination.[3][4]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Based on data from analogous compounds, the primary hazards are summarized below:
| Hazard Category | Description | Rationale & Causality | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | The presence of the chloro- and amino- functional groups on the indazole ring can interfere with biological processes upon ingestion. | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | Aromatic amines and halogenated compounds can be irritants, capable of disrupting the skin's lipid barrier and causing inflammation. | [5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Direct contact with the eyes can lead to significant irritation or irreversible damage due to the compound's chemical reactivity. | [5][7] |
| Environmental Hazard | Discharge into the environment must be avoided. | Chlorinated organic compounds can be persistent in the environment and exhibit toxicity to aquatic life. Proper disposal prevents ecological damage. | [3][8] |
| Combustion Byproducts | Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl) gas. | High-temperature incineration, while the preferred disposal method, generates corrosive and toxic gases that must be neutralized. | [8][9] |
This risk profile mandates that this compound be treated as a hazardous chemical waste from the moment it is designated for disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to safely managing waste streams containing this compound. The core principles are segregation , containment , and documentation .
Workflow Diagram: Decision Process for Waste Management
Caption: Disposal workflow for this compound waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure.
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A standard lab coat is required to protect against skin contact.
-
Work Area: All waste handling should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
Step 2: Segregate Waste at the Source
This is the most critical step in the disposal process. Improper segregation can create dangerous chemical reactions and complicate the final disposal process.[10]
-
Designate a "Halogenated Organic Waste" container. this compound and any solutions containing it must be kept separate from non-halogenated waste streams.[10]
-
Rationale: Halogenated waste requires specific incineration conditions to manage the formation of acidic gases like HCl.[8][9] Mixing it with non-halogenated waste increases the volume and cost of this specialized disposal.
Step 3: Manage Waste Streams and Containers
Proper containment is essential for safe storage and transport.[11]
A. Solid Waste (Unused Reagent, Contaminated Labware):
-
Collect unused or expired solid this compound in its original container if possible.
-
For contaminated items (e.g., weighing paper, gloves, pipette tips), place them in a designated, robust plastic bag or a wide-mouth container.
-
Seal the container and affix a "HAZARDOUS WASTE" label.[11]
-
List "this compound" and any other contaminants on the label.
B. Liquid Waste (Solutions in Organic Solvents):
-
Use a designated waste container, typically glass or high-density polyethylene (HDPE), that is compatible with the solvent used.[11]
-
Ensure the container is clearly labeled as "Halogenated Organic Waste."
-
Add the waste solution to the container using a funnel.
-
Keep the container securely capped at all times, except when adding waste.[11]
-
Maintain a log sheet on or near the container, recording the chemical names and approximate quantities of all constituents added.
C. Decontamination of Glassware:
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, this first rinsate is contaminated and must be disposed of as halogenated liquid waste. [12]
-
Subsequent rinses can follow standard laboratory glassware cleaning procedures.
-
Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container itself can be considered for recycling or disposal as non-hazardous waste.[3]
Step 4: Storage and Final Disposal
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked and located at or near the point of generation.[11]
-
Adhere to institutional limits for waste accumulation (e.g., never exceed 55 gallons of chemical waste in an SAA).[11]
-
Follow your institution's procedures to schedule a pickup by the Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
The ultimate disposal will be conducted off-site via controlled high-temperature incineration with flue gas scrubbing .[3][8] This process destroys the organic molecule while the scrubbing system neutralizes the harmful hydrogen chloride gas produced.[8]
Trustworthiness Through Self-Validation
This protocol is a self-validating system. By segregating waste based on its chemical properties (halogenated vs. non-halogenated), we align our laboratory practices directly with the logistical and chemical requirements of the final disposal technology (specialized incineration). This ensures regulatory compliance, minimizes environmental risk, and enhances the safety of all personnel involved, from the researcher to the disposal technician. Adherence to these steps is not just procedural—it is a direct reflection of our commitment to responsible science.
References
- Process for the incineration of chlorinated organic materials. Google Patents.
-
Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. Available at: [Link]
-
Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]
-
Disposing of Chlorine: Pool and Cleaning Products. NEDT.org. Available at: [Link]
-
An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. Available at: [Link]
-
4-(7-chloro-1H-indazol-5-yl)pyridin-2-amine. PubChem. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]
-
Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. Available at: [Link]
-
1H-Indazol-4-amine, 1-methyl-. PubChem. Available at: [Link]
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Mastering the Safe Handling of 4-Chloro-1H-indazol-1-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 4-Chloro-1H-indazol-1-amine and its analogs are significant due to their roles as intermediates in the creation of biologically active molecules.[1][2] This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Immediate Safety Profile
Understanding the hazard profile of a chemical is the bedrock of safe handling. While specific toxicological data for this compound is not extensively detailed in publicly available literature, the hazards can be inferred from safety data sheets (SDS) for structurally similar compounds, such as other chlorinated and aminated indazoles. These compounds are generally classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4]
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3][5] If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Wear eye protection.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Avoid breathing dust, fumes, or vapors.[3] Use only in a well-ventilated area, preferably a chemical fume hood.[6] If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable. The rationale for each piece of equipment is grounded in mitigating the specific risks posed by this class of chemicals.
-
Hand Protection: Chemical-resistant gloves are the first line of defense. Given that halogenated hydrocarbons can degrade some glove materials, selecting the appropriate type is critical.[7] Nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds.[7] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[8]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[6] However, when there is a potential for splashing, chemical splash goggles should be worn.[8] For operations with a higher risk of splashes, such as transferring large volumes, a face shield used in conjunction with goggles offers the most robust protection.[8][9]
-
Body Protection: A lab coat is mandatory to protect against incidental contact and small splashes.[9] For tasks with a higher risk of exposure, chemically resistant coveralls may be necessary.[10]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6] If a fume hood is not available or during a spill, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][10]
Operational Workflow: From Receipt to Reaction
A systematic and controlled workflow is paramount to minimizing exposure and preventing accidents.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Pre-Handling Preparation: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for the compound.[9] Ensure that all necessary PPE is available and in good condition. The chemical fume hood should be inspected to confirm it is functioning correctly.[11]
-
Weighing and Transfer: When weighing the solid material, do so within the fume hood.[6] Use a disposable weighing boat to prevent cross-contamination. Transfer the weighed solid to the reaction vessel carefully to avoid generating dust.[12]
-
Post-Handling: After the transfer is complete, immediately decontaminate the spatula and weighing boat. All contaminated disposable materials should be placed in a designated hazardous waste container.[13] Wash hands thoroughly after handling, even if gloves were worn.[5]
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Glassware and Equipment: All non-disposable equipment that has come into contact with this compound should be rinsed with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous waste.
-
Work Surfaces: Clean the work surface within the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as hazardous waste.[5]
Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.[13]
-
Liquid Waste: Unused material and solvent rinsates should be collected in a designated, sealed container for halogenated organic waste.[13][14] Do not mix with other waste streams.[13] All waste containers must be kept closed except when adding waste.[13]
Spill and Exposure Response
In the event of a spill or personal exposure, a rapid and informed response is crucial.
Caption: A flowchart outlining immediate actions for spills and personal exposure incidents.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Spill Response:
-
Small Spills (within a fume hood): Absorb the spill with an inert material such as vermiculite or sand.[4] Collect the absorbed material into a sealed container for hazardous waste disposal.[12]
-
Large Spills: Evacuate the immediate area and alert your supervisor and the institutional safety officer.[15] Prevent the spill from entering drains.[4] Only personnel trained in hazardous spill cleanup should address large spills.
By adhering to these protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website: [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
UK Plant Health Information Portal. (2024, February 7). Decontamination. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
-
University of Texas at San Antonio. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 6-Chloro-1H-indazol-3-amine - Exposure: Exposure Predictions. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Civil and Environmental Engineering Reports. (n.d.). HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
Oregon Occupational Safety and Health Administration. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
